molecular formula C9H10O4 B1422693 4-(Hydroxymethyl)-3-methoxybenzoic acid CAS No. 955117-56-3

4-(Hydroxymethyl)-3-methoxybenzoic acid

Cat. No.: B1422693
CAS No.: 955117-56-3
M. Wt: 182.17 g/mol
InChI Key: BVTRLERJUCFVNY-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-methoxybenzoic Acid is a benzoic acid derivative with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . This compound is provided with a purity of ≥95% and is typically stored at room temperature . The CAS Registry Number for this specific compound is 955117-56-3 . This chemical is classified as a dangerous good, and a HazMat fee may apply for shipping . As a multifunctional aromatic building block, this compound contains both a carboxylic acid and a hydroxymethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. It is related to the class of hydroxybenzoic acids, such as vanillic acid (4-Hydroxy-3-methoxybenzoic acid), which are naturally occurring phenolic acids studied for their presence in various biological sources . Researchers may utilize this compound in the synthesis of more complex molecules, including potential pharmaceuticals, ligands for metal complexes, and novel polymers. Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Signal Word: Warning. Hazard Statements: H302-H315-H319-H335. Precautionary Statements: P261-P302+P352. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use .

Properties

IUPAC Name

4-(hydroxymethyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTRLERJUCFVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Hydroxymethyl)-3-methoxybenzoic acid, a substituted benzoic acid derivative, is a molecule of significant interest in the fields of pharmaceutical and chemical synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a hydroxymethyl group, and a methoxy group on an aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, offering a blend of available data and predictive insights. It is intended for researchers, scientists, and drug development professionals to facilitate its effective application in research and development.

Chemical Identity and Structure

The structural integrity of a molecule is fundamental to its chemical behavior. 4-(Hydroxymethyl)-3-methoxybenzoic acid is characterized by the following identifiers:

PropertyValueSource
IUPAC Name 4-(Hydroxymethyl)-3-methoxybenzoic acidN/A
CAS Number 955117-56-3[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)CON/A
InChI Key N/AN/A

The arrangement of the functional groups on the benzene ring dictates its reactivity and interactions with other molecules. The carboxylic acid group imparts acidic properties, the hydroxymethyl group provides a site for esterification or oxidation, and the methoxy group influences the electronic properties of the aromatic ring.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis Powdered Sample Powdered Sample Packed Capillary Packed Capillary Powdered Sample->Packed Capillary Heating Block Heating Block Packed Capillary->Heating Block Insert Observe & Record Observe & Record Heating Block->Observe & Record Slow Heating (1-2°C/min) Melting Range (Onset - Completion) Melting Range (Onset - Completion) Observe & Record->Melting Range (Onset - Completion)

Figure 2: Workflow for Melting Point Determination.
Solubility Determination

Principle: Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The "shake-flask" method is a common technique to determine equilibrium solubility.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) should be chosen.

  • Procedure: a. An excess amount of 4-(Hydroxymethyl)-3-methoxybenzoic acid is added to a known volume of each solvent in a sealed vial. b. The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. c. The resulting saturated solutions are filtered through a 0.45 µm syringe filter to remove any undissolved solid. d. The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the acid is 50% ionized. Potentiometric titration is a standard method for its determination.

Methodology: Potentiometric Titration

  • Solution Preparation: a. A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. b. A solution of 4-(Hydroxymethyl)-3-methoxybenzoic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., a water-cosolvent mixture if solubility in water is low).

  • Titration: a. A calibrated pH meter is used to monitor the pH of the acid solution. b. The standard base solution is added incrementally from a burette, and the pH is recorded after each addition.

  • Data Analysis: a. A titration curve of pH versus the volume of base added is plotted. b. The equivalence point (the point of steepest inflection) is determined from the first or second derivative of the titration curve. c. The volume of base at the half-equivalence point is calculated. The pH at this half-equivalence point is equal to the pKa of the acid.

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types.

Predicted Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the hydroxymethyl group protons, and the carboxylic acid proton. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the hydroxymethyl carbon.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Approximately 5-10 mg of 4-(Hydroxymethyl)-3-methoxybenzoic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

  • Analysis: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Expected Characteristic Absorptions:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.

  • C-O stretch (carboxylic acid and methoxy): Bands in the region of 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹, respectively.

  • O-H stretch (hydroxymethyl): A band around 3500-3200 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: 1-2 mg of the compound is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings.

Expected Absorption Maxima (λmax): Benzoic acid derivatives typically exhibit two main absorption bands in the UV region. For 4-(Hydroxymethyl)-3-methoxybenzoic acid, these are expected around 230 nm and 280 nm.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

  • Solution Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Analysis: The UV-Vis spectrum is recorded using a spectrophotometer, scanning a range from approximately 200 to 400 nm. The wavelengths of maximum absorbance (λmax) are identified.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a reversed-phase HPLC method with UV detection is commonly employed.

General Protocol for Purity Assessment:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution may be necessary to separate impurities with different polarities.

  • Detection: A UV detector is set to a wavelength where the analyte has strong absorbance (e.g., one of the λmax values determined by UV-Vis spectroscopy).

  • Sample Preparation: A solution of the compound is prepared in the mobile phase or a suitable solvent.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_result Result Dissolved Sample Dissolved Sample Filtered Sample Filtered Sample Dissolved Sample->Filtered Sample Injection Injection Filtered Sample->Injection C18 Column C18 Column Injection->C18 Column UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Purity (%) Purity (%) Chromatogram->Purity (%)

Figure 3: General Workflow for HPLC Purity Analysis.

Reactivity and Stability

  • Reactivity: The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, and it can also be esterified. The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing methoxy and hydroxymethyl groups.

  • Stability: As a solid, 4-(Hydroxymethyl)-3-methoxybenzoic acid is expected to be stable under normal storage conditions. In solution, its stability may be pH-dependent.

Conclusion

4-(Hydroxymethyl)-3-methoxybenzoic acid is a valuable building block in organic synthesis with potential applications in the pharmaceutical industry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for their experimental determination. While a lack of extensive experimental data for this specific molecule necessitates the use of predictive methods and analogies to similar compounds, the information and methodologies presented herein provide a solid foundation for researchers and scientists working with this compound. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this versatile molecule.

References

  • FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). [Link]

  • CP Lab Safety. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid, 98% Purity, C9H10O4, 1 gram. [Link]

Sources

Introduction: The Imperative for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 4-(Hydroxymethyl)-3-methoxybenzoic Acid

4-(Hydroxymethyl)-3-methoxybenzoic acid (Molecular Formula: C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ) is a key aromatic building block in the synthesis of fine chemicals and pharmaceuticals.[1] Its specific arrangement of a carboxylic acid, a benzylic alcohol, and a methoxy ether on a benzene ring provides a versatile scaffold for developing complex active pharmaceutical ingredients (APIs).[1] Given its role, the absolute and unambiguous confirmation of its structure is not merely an academic exercise; it is a critical requirement for regulatory compliance, ensuring batch-to-batch consistency, and predicting its chemical behavior in subsequent synthetic steps.

This guide presents a comprehensive, multi-technique strategy for the structural elucidation of 4-(Hydroxymethyl)-3-methoxybenzoic acid. We will move beyond a simple recitation of data to explore the causality behind our analytical choices. The philosophy is that a combination of orthogonal techniques—each providing a unique piece of the structural puzzle—constitutes a self-validating system, ensuring the highest degree of confidence in the final assignment.[2][3][4] We will detail the logical workflow, from determining the fundamental molecular formula to mapping the intricate network of atomic connectivity, and finally, confirming the precise three-dimensional architecture.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

Before interrogating the structure's connectivity, we must first establish its elemental composition and degree of unsaturation. This foundational step prevents erroneous assumptions and guides the interpretation of subsequent spectroscopic data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Causality: Low-resolution mass spectrometry provides nominal mass, which can correspond to multiple elemental compositions. High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, is the definitive method for determining a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can derive a unique molecular formula that aligns with the observed exact mass.[2]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Negative ion mode is often preferred for carboxylic acids as they readily form [M-H]⁻ ions.

  • Ionization: Apply a high voltage (e.g., -3.5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da), ensuring the instrument is calibrated with a known standard to guarantee mass accuracy.

  • Data Analysis: Identify the m/z of the molecular ion peak ([M-H]⁻) and use the instrument's software to calculate the most probable elemental formula based on the exact mass.

Data Presentation: Molecular Formula Confirmation

Parameter Theoretical Value (C₉H₁₀O₄) Observed Value (Example)
Molecular Formula C₉H₁₀O₄ -
Exact Mass 182.0528 -

| [M-H]⁻ Ion (m/z) | 181.0455 | 181.0452 |

Index of Hydrogen Deficiency (IHD)

With a confirmed molecular formula of C₉H₁₀O₄, we can calculate the IHD to understand the extent of unsaturation (rings and π-bonds).

  • Formula: IHD = C + 1 - (H/2) - (X/2) + (N/2)

  • Calculation: IHD = 9 + 1 - (10/2) = 5

An IHD of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) plus one additional double bond, consistent with the carbonyl (C=O) of a carboxylic acid.

G cluster_0 Foundational Workflow Sample Purified Analyte HRMS HRMS (ESI-TOF) Sample->HRMS ExactMass Exact Mass Data (e.g., 181.0452 for [M-H]⁻) HRMS->ExactMass Formula Molecular Formula (C₉H₁₀O₄) ExactMass->Formula IHD Calculate IHD (IHD = 5) Formula->IHD Hypothesis Structural Hypothesis: Benzene Ring + Carbonyl IHD->Hypothesis

Caption: Workflow from analyte to initial structural hypothesis.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by detecting the vibrations of their constituent bonds.[3] For 4-(Hydroxymethyl)-3-methoxybenzoic acid, the IR spectrum is expected to show highly characteristic absorptions for the carboxylic acid, alcohol, and substituted aromatic ring moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them to specific bond vibrations.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
~3300-2500 Broad, Strong O-H Stretch Carboxylic Acid (H-bonded)[5]
~3500-3200 Medium, Broad O-H Stretch Alcohol
~3080-3030 Weak-Medium C-H Stretch Aromatic
~2950, ~2850 Weak-Medium C-H Stretch Aliphatic (-CH₂- and -OCH₃)
~1700-1680 Strong, Sharp C=O Stretch Aromatic Carboxylic Acid[5]
~1600, ~1470 Medium C=C Stretch Aromatic Ring
~1320-1210 Strong C-O Stretch Carboxylic Acid / Ether

| ~1030 | Medium-Strong | C-O Stretch | Alcohol |

The extremely broad absorption from ~3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid dimer, a feature that often partially obscures other absorptions in this region.[5]

G Molecule 4-(Hydroxymethyl)-3-methoxybenzoic Acid -COOH -CH₂OH Ar-OCH₃ Ar Ring Spectrum IR Spectrum Regions ~3300-2500 cm⁻¹ (Broad O-H) ~3400 cm⁻¹ (O-H) ~1700 cm⁻¹ (C=O) ~1600 cm⁻¹ (C=C) Molecule:f0->Spectrum:p0 Carboxylic Acid Molecule:f1->Spectrum:p1 Alcohol Molecule:f0->Spectrum:p2 Carboxylic Acid Molecule:f3->Spectrum:p3 Aromatic

Caption: Correlation of functional groups to IR spectral regions.

Part 3: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][6] While ¹H and ¹³C NMR provide information about the chemical environment, integration, and neighboring atoms for protons and carbons, respectively, two-dimensional (2D) techniques like HSQC and HMBC are essential for unambiguously connecting the structural fragments identified by 1D NMR.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with acidic protons) in a 5 mm NMR tube.[7]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution. The spectral width should encompass the expected chemical shift range (e.g., 0-13 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is typically a longer experiment due to the lower natural abundance and gyromagnetic ratio of ¹³C.

  • 2D NMR Acquisition (HSQC/HMBC): Run standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish ¹J-CH and ⁿJ-CH (n=2,3) correlations, respectively.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-COOH ~12.5Broad Singlet1HDeshielded acidic proton.
Ar-H (pos. 6) ~7.5Doublet1HOrtho to -COOH, deshielded.
Ar-H (pos. 2) ~7.4Singlet (or narrow d)1HBetween -COOH and -OCH₃.
Ar-H (pos. 5) ~7.0Doublet1HOrtho to -CH₂OH.
-CH₂O H**~5.3Triplet1HAlcohol proton, couples to CH₂.
-C H₂OH ~4.5Doublet2HBenzylic protons, couples to OH.
-OC H ~3.8Singlet3HMethoxy group protons.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)Rationale
-C =O ~168Carboxylic acid carbonyl carbon.
Ar-C -OH ~148Aromatic carbon attached to the methoxy group.
Ar-C -CH₂OH ~146Aromatic carbon attached to the hydroxymethyl group.
Ar-C -COOH ~129Quaternary aromatic carbon attached to the carboxyl group.
Ar-CH (pos. 6) ~122Aromatic methine carbon.
Ar-CH (pos. 2) ~115Aromatic methine carbon.
Ar-CH (pos. 5) ~113Aromatic methine carbon.
-C H₂OH ~63Benzylic alcohol carbon.
-O CH₃ ~56Methoxy carbon.

Trustworthiness through 2D NMR: The final, definitive connections are made with 2D NMR. For instance, an HMBC experiment would show a correlation between the methoxy protons (~3.8 ppm) and the aromatic carbon at ~148 ppm, confirming the C3 position of the methoxy group. Similarly, correlations from the benzylic protons (~4.5 ppm) to the aromatic carbons at ~146 ppm, ~113 ppm, and ~122 ppm would lock in the C4 position of the hydroxymethyl group.

G cluster_nmr NMR Elucidation Logic HNMR ¹H NMR (Shifts, Integrals, Splitting) Fragments Identify Fragments: -COOH, -OCH₃, -CH₂OH 1,2,4-trisubstituted Ring HNMR->Fragments CNMR ¹³C NMR (Carbon Environments) CNMR->Fragments HMBC HMBC (Connect Fragments) Fragments->HMBC HSQC HSQC (Connect C to H) HSQC->HMBC Structure Final 2D Structure HMBC->Structure

Caption: Logical flow for assembling the structure using NMR data.

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8] It moves beyond connectivity to provide a precise three-dimensional map of electron density, revealing exact bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state.[9][10] For regulatory submissions or foundational research, this level of certainty is invaluable.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

  • Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is itself an indicator of high purity. Slow evaporation of a saturated solution (e.g., in ethanol/water) is a common method.

  • Crystal Selection and Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation).[9] The instrument rotates the crystal while recording the positions and intensities of the diffracted X-rays.

  • Structure Solution: The diffraction data is processed to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined computationally to achieve the best possible fit with the experimental data, resulting in a final, highly accurate molecular structure.

Data Presentation: Typical Crystallographic Parameters

Parameter Example Value Significance
Crystal System Monoclinic Describes the basic geometry of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
a, b, c (Å) 12.1, 5.4, 13.5 Unit cell dimensions.
β (°) 98.5 Unit cell angle.
Z 4 Number of molecules per unit cell.

| R1 (final) | < 0.05 | A key indicator of the quality of the structural model fit. |

G cluster_xray X-ray Crystallography Workflow Pure Pure Compound Crystal Grow Single Crystal Pure->Crystal Diff X-ray Data Collection Crystal->Diff Solve Structure Solution (Electron Density Map) Diff->Solve Refine Structure Refinement Solve->Refine Model Final 3D Model (Bond Lengths, Angles) Refine->Model

Caption: The experimental workflow for X-ray crystallography.

Conclusion: A Synergistic and Self-Validating Approach

G Integrated Structural Elucidation MS Mass Spectrometry Formula Molecular Formula (C₉H₁₀O₄) MS->Formula IR IR Spectroscopy FuncGroups Functional Groups (-COOH, -OH, -OCH₃) IR->FuncGroups NMR NMR Spectroscopy Connectivity 2D Connectivity (Atom-Atom Bonds) NMR->Connectivity XRAY X-ray Crystallography Structure3D 3D Structure (Bond Angles/Lengths) XRAY->Structure3D Final Unambiguous Structure of 4-(Hydroxymethyl)-3-methoxybenzoic acid Formula->Final FuncGroups->Final Connectivity->Final Structure3D->Final

Caption: Integrated analysis leading to the final structure.

References

  • School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • Zhang, Y., et al. (2016). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. PubMed. Available from: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

  • MySkinRecipes. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. Available from: [Link]

  • Pripdeevech, P., et al. (2023). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. MDPI. Available from: [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available from: [Link]

  • Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]

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The Ascending Therapeutic Potential of 4-(Hydroxymethyl)-3-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The privileged scaffold of 4-(hydroxymethyl)-3-methoxybenzoic acid, a close structural analog of the naturally abundant vanillic acid, presents a fertile ground for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into the derivatives of this versatile core structure. We delve into the preclinical evidence supporting their potential as antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anticancer agents. Detailed experimental protocols and visual workflows are provided to empower researchers in the rational design and evaluation of next-generation therapeutics based on this promising chemical entity.

Introduction: The Rationale for Exploring 4-(Hydroxymethyl)-3-methoxybenzoic Acid Derivatives

The quest for novel, safe, and effective therapeutic agents is a perpetual endeavor in the pharmaceutical sciences. Phenolic acids, a diverse class of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities.[1] Among these, derivatives of benzoic acid have garnered significant attention due to their inherent drug-like properties and synthetic tractability. 4-(Hydroxymethyl)-3-methoxybenzoic acid, in particular, serves as a compelling starting point for medicinal chemistry campaigns. Its structural features—a carboxylic acid for salt formation or derivatization, a hydroxymethyl group amenable to esterification and etherification, and a methoxy-substituted phenol—offer multiple avenues for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

This guide will systematically explore the current understanding of the biological activities associated with derivatives of this core structure, drawing parallels with the well-characterized activities of the closely related vanillic acid and its derivatives. We will further provide actionable insights for researchers through detailed experimental protocols and diagrammatic representations of key concepts.

Synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic Acid Derivatives

The synthetic accessibility of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives is a key advantage for their development as therapeutic agents. The core molecule can be derivatized at two primary positions: the carboxylic acid and the hydroxymethyl group.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid moiety is readily converted to a variety of esters and amides, which can significantly impact the lipophilicity, membrane permeability, and metabolic stability of the parent compound.

  • Esterification: Standard Fischer esterification conditions, employing an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), can be used to synthesize a range of alkyl and aryl esters.

  • Amidation: Coupling of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), yields the corresponding amides.[2]

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group offers another site for modification, leading to the formation of ethers and acyloxymethyl derivatives.

  • Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be employed to generate a library of ether derivatives.

  • Acyloxymethylation: Reaction of the hydroxymethyl group with an acyl halide or anhydride can produce acyloxymethyl esters, which can function as prodrugs that release the active parent molecule upon enzymatic cleavage in vivo.

A general workflow for the synthesis of these derivatives is depicted below:

cluster_synthesis Synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic Acid Derivatives Core Molecule 4-(Hydroxymethyl)-3- methoxybenzoic Acid Carboxylic Acid\nDerivatization Carboxylic Acid Derivatization Core Molecule->Carboxylic Acid\nDerivatization Hydroxymethyl Group\nDerivatization Hydroxymethyl Group Derivatization Core Molecule->Hydroxymethyl Group\nDerivatization Esters Esters Carboxylic Acid\nDerivatization->Esters Amides Amides Carboxylic Acid\nDerivatization->Amides Ethers Ethers Hydroxymethyl Group\nDerivatization->Ethers Acyloxymethyl\nEsters Acyloxymethyl Esters Hydroxymethyl Group\nDerivatization->Acyloxymethyl\nEsters

Figure 1: Synthetic routes to derivatives.

Biological Activities and Mechanisms of Action

While direct studies on a wide array of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives are emerging, the extensive research on the closely related vanillic acid and its derivatives provides a strong predictive framework for their biological potential.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is a key pharmacophore for this activity.

Mechanism of Action: The antioxidant effect is mediated by the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of the electron-donating methoxy group on the ring further enhances this activity by stabilizing the resulting phenoxy radical.

Experimental Evaluation: The antioxidant capacity of these derivatives can be quantitatively assessed using various in vitro assays.

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay Evaluates the capacity of the antioxidant to scavenge the pre-formed ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Assay Determines the ability of the antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Derivatives of 4-(hydroxymethyl)-3-methoxybenzoic acid are anticipated to possess anti-inflammatory properties, a notion supported by studies on related compounds. For instance, certain benzoic acid derivatives have been utilized as intermediates in the synthesis of anti-inflammatory drugs.[3]

Mechanism of Action: The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as to downregulate the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Evaluation: The anti-inflammatory potential can be investigated using both in vitro and in vivo models.

cluster_anti_inflammatory Anti-inflammatory Activity Workflow Test Compound 4-(Hydroxymethyl)-3-methoxybenzoic Acid Derivative In Vitro Assays In Vitro Assays Test Compound->In Vitro Assays In Vivo Models In Vivo Models Test Compound->In Vivo Models COX/LOX Inhibition COX/LOX Enzyme Inhibition Assays In Vitro Assays->COX/LOX Inhibition NO Production Assay Nitric Oxide Production Assay (LPS-stimulated macrophages) In Vitro Assays->NO Production Assay Cytokine Measurement Pro-inflammatory Cytokine Measurement (ELISA) In Vitro Assays->Cytokine Measurement Carrageenan-induced\nPaw Edema Carrageenan-induced Paw Edema in Rodents In Vivo Models->Carrageenan-induced\nPaw Edema

Figure 2: Workflow for anti-inflammatory evaluation.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenolic acids and their derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][4][5]

Mechanism of Action: The antimicrobial action of phenolic compounds is multifaceted and can involve disruption of the microbial cell membrane, inhibition of key microbial enzymes, and interference with nucleic acid synthesis. The lipophilicity of the derivatives often plays a crucial role in their ability to penetrate the microbial cell wall.

Experimental Evaluation: Standard microbiological techniques are employed to determine the antimicrobial efficacy.

MethodDescription
Broth Microdilution Assay Determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.
Agar Disk Diffusion Assay A qualitative method where a disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of inhibition around the disk indicates the antimicrobial activity.
Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. The antioxidant and anti-inflammatory properties of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives suggest their potential as neuroprotective agents.

Mechanism of Action: The neuroprotective effects are likely mediated by a combination of mechanisms, including the scavenging of reactive oxygen species (ROS), reduction of neuroinflammation, and modulation of key signaling pathways involved in neuronal survival. For instance, related phenolic acids have been shown to exert neuroprotective effects.[6][7][8]

Experimental Evaluation: A tiered approach, starting with in vitro neuronal cell culture models and progressing to in vivo models of neurodegeneration, is recommended for evaluating neuroprotective potential.

Anticancer Activity

Emerging evidence suggests that certain benzoic acid derivatives possess anticancer properties. For example, 4-hydroxybenzamide analogues have been synthesized and evaluated as potential anti-breast cancer agents.[9][10]

Mechanism of Action: The anticancer activity of these compounds may involve the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and interference with key signaling pathways that are dysregulated in cancer. For instance, some N-benzylbenzamide derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[11]

Experimental Evaluation: A battery of in vitro assays is typically used for the initial screening of anticancer activity.

AssayPurpose
MTT/MTS Assay Measures cell viability and proliferation to determine the cytotoxic effect of the compound on cancer cell lines.
Flow Cytometry (Annexin V/PI staining) Quantifies the induction of apoptosis and necrosis in cancer cells.
Cell Cycle Analysis Determines the effect of the compound on the progression of the cell cycle.
Western Blotting Investigates the modulation of key proteins involved in apoptosis and cell survival signaling pathways.

A plausible signaling pathway targeted by these derivatives is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell survival.

cluster_anticancer Anticancer Signaling Pathway Derivative 4-(Hydroxymethyl)-3-methoxybenzoic Acid Derivative PI3K PI3K Derivative->PI3K Inhibits Apoptosis Induction of Apoptosis Derivative->Apoptosis Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Effectors Activates Cell Survival\n& Proliferation Inhibition of Cell Survival & Proliferation Downstream Effectors->Cell Survival\n& Proliferation

Figure 3: Potential anticancer signaling pathway.

Detailed Experimental Protocols

To facilitate the investigation of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives, the following are detailed protocols for key biological assays.

Protocol 1: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT)
  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The derivatives of 4-(hydroxymethyl)-3-methoxybenzoic acid represent a promising class of compounds with a wide range of potential therapeutic applications. Their structural simplicity and synthetic accessibility make them attractive candidates for further investigation in drug discovery programs. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these derivatives to establish clear structure-activity relationships for each of the identified biological activities. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. The insights gained from such studies will be instrumental in the rational design of novel and effective therapeutic agents for a variety of human diseases.

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natural occurrence of 4-(Hydroxymethyl)-3-methoxybenzoic acid precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of Precursors for 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Introduction

4-(Hydroxymethyl)-3-methoxybenzoic acid is a valuable aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals, particularly in the development of anti-inflammatory agents and pain therapeutics.[1] While direct large-scale biosynthesis of this specific molecule is not extensively documented in nature, its structural architecture points directly to a class of widely distributed natural compounds: the vanilloids. This guide provides a detailed exploration of the natural biosynthetic pathways that generate the direct precursors to 4-(Hydroxymethyl)-3-methoxybenzoic acid, with a primary focus on vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its related metabolites.

The conversion from vanillic acid to 4-(Hydroxymethyl)-3-methoxybenzoic acid involves the reduction of a carboxylic acid to an alcohol, a common enzymatic transformation in biological systems. Therefore, understanding the origins of vanillic acid and its immediate precursors is fundamental to harnessing natural systems for the potential production of this target molecule. This document will navigate the foundational metabolic routes, from the central shikimate pathway to the specific enzymatic steps that yield key vanilloid intermediates, providing researchers and drug development professionals with a comprehensive map of their natural occurrence.

Section 1: Foundational Biosynthetic Frameworks

The journey to vanilloid structures in plants and microorganisms begins with fundamental metabolic pathways that construct aromatic rings from simple carbohydrate precursors.

The Shikimate Pathway: The Gateway to Aromatic Compounds

The shikimate pathway is the exclusive route for the de novo synthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) in plants, bacteria, and fungi.[2] It serves as the primary feeder pathway for virtually all aromatic compounds in these organisms, including the benzoic acid derivatives central to this guide.[3] The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, proceeding through seven enzymatic steps to yield the critical branch-point intermediate, chorismate .[4] Many simple benzoic acids, such as protocatechuic acid and gallic acid, can be formed directly from intermediates of the shikimate pathway, highlighting its role as a direct source of aromatic scaffolds.[3][5]

The Phenylpropanoid Pathway: Diversification of the Aromatic Core

From the shikimate pathway, L-phenylalanine is channeled into the phenylpropanoid pathway, a major route for the synthesis of thousands of plant secondary metabolites, including flavonoids, lignans, and, most importantly, the precursors to vanillic acid.[6] The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid. A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as Cinnamate 4-hydroxylase (C4H) and Caffeic acid O-methyltransferase (COMT), modify the aromatic ring to produce a variety of hydroxycinnamic acids.[7] Among these, ferulic acid emerges as a pivotal and abundant intermediate for vanilloid biosynthesis.[8][9]

Figure 1: Overview of Core Biosynthetic Pathways cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway pathway_node pathway_node PEP PEP + Erythrose-4-P Chorismate Chorismate PEP->Chorismate 7 steps L_Phe L-Phenylalanine Chorismate->L_Phe Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Vanillic_Acid Vanillic Acid Ferulic_Acid->Vanillic_Acid Side-chain cleavage Target_Compound 4-(Hydroxymethyl)-3- methoxybenzoic Acid Vanillic_Acid->Target_Compound Reduction

Caption: Core biosynthetic routes to vanilloid precursors.

Section 2: Key Natural Precursors and Their Sources

Two major natural sources provide the direct precursors for vanillic acid: the metabolic conversion of ferulic acid and the microbial degradation of lignin.

Ferulic Acid: The Ubiquitous Precursor

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is one of the most abundant phenolic acids in the plant kingdom, commonly found esterified to polysaccharides like arabinoxylans within the plant cell wall.[10] Its high availability makes it a primary substrate for the microbial production of vanilloids. Numerous bacteria and fungi have evolved pathways to metabolize ferulic acid, typically as a carbon source.

The conversion of ferulic acid to vanillic acid most often proceeds through a CoA-dependent, β-oxidation-like pathway.[8] In this process, the propenoic acid side chain of ferulic acid is shortened by two carbons, yielding vanillic acid. This biotransformation has been documented in a wide range of microorganisms, including species of Pseudomonas, Streptomyces, and Bacillus.[8] Alternatively, a single hydratase/lyase enzyme, vanillin synthase (VpVAN), found in vanilla orchids (Vanilla planifolia), can directly convert ferulic acid into vanillin (the aldehyde corresponding to vanillic acid).[11][12] Vanillin can then be readily oxidized to vanillic acid by various microbial dehydrogenases.

Lignin: A Vast Reservoir of Aromatic Precursors

Lignin is a complex, heterogeneous polymer of phenylpropanoid units that provides structural rigidity to terrestrial plants. It represents the most abundant renewable source of aromatic compounds on Earth.[13] The microbial degradation of lignin, a key process in the global carbon cycle, releases a mixture of monomeric aromatic compounds, including vanillin, syringaldehyde, and vanillic acid.[14][15] White-rot fungi are particularly adept at lignin degradation through the secretion of powerful oxidative enzymes like lignin peroxidases and laccases. Bacteria such as Rhodococcus and Pseudomonas also possess metabolic pathways to break down lignin-derived aromatic compounds, funneling them into central metabolism, often via the β-ketoadipate pathway.[15][16] This natural degradation process makes lignin-rich biomass (e.g., wood pulp, agricultural waste) a significant source of vanillic acid precursors.[7]

Section 3: Key Enzymology in Precursor Formation

The biosynthesis of vanillic acid precursors is orchestrated by a series of specific enzymes. Understanding these biocatalysts is crucial for metabolic engineering and biocatalysis applications.

Enzyme NameAbbreviationSubstrate(s)Product(s)Pathway
Phenylalanine Ammonia LyasePALL-PhenylalanineCinnamic AcidPhenylpropanoid
Cinnamate 4-hydroxylaseC4HCinnamic Acidp-Coumaric AcidPhenylpropanoid
Caffeic acid O-methyltransferaseCOMTCaffeic AcidFerulic AcidPhenylpropanoid
Feruloyl-CoA Synthetase-Ferulic Acid, CoA, ATPFeruloyl-CoAFerulic Acid Catabolism
Enoyl-CoA Hydratase/Lyase-Feruloyl-CoAVanillin, Acetyl-CoAFerulic Acid Catabolism
Vanillin DehydrogenaseVDHVanillin, NAD(P)+Vanillic Acid, NAD(P)HVanillin Catabolism
Carboxylic Acid ReductaseCARVanillic Acid, ATP, NADPHVanillinBiocatalysis

Causality Behind Enzyme Function: The sequential action of PAL, C4H, and COMT establishes the characteristic 4-hydroxy-3-methoxy substitution pattern of the vanilloid ring.[6] In microbial catabolism, the conversion of ferulic acid to feruloyl-CoA "activates" the molecule for the subsequent cleavage of the side chain, a common strategy in fatty acid metabolism.[8] The final reduction step from vanillic acid to 4-(Hydroxymethyl)-3-methoxybenzoic acid would likely be catalyzed by a member of the Carboxylic Acid Reductase (CAR) family, enzymes known to reduce carboxylic acids to their corresponding aldehydes or alcohols.[8]

Section 4: Experimental Methodologies

The following protocols provide a framework for the isolation and biotransformation of vanillic acid precursors. These methods are designed as self-validating systems, incorporating analytical steps to monitor progress and confirm outcomes.

Protocol 1: Microbial Biotransformation of Ferulic Acid to Vanillic Acid

This protocol details the use of whole microbial cells to convert ferulic acid into vanillic acid. Pseudomonas putida is a suitable candidate due to its robust metabolism of aromatic compounds.[17]

Step-by-Step Methodology:

  • Inoculum Preparation: Inoculate 50 mL of Luria-Bertani (LB) broth with a single colony of Pseudomonas putida. Incubate at 30°C with shaking (200 rpm) for 16-18 hours until the culture is turbid.

  • Culture Scale-Up: Transfer the inoculum to 1 L of M9 minimal medium supplemented with 0.4% glucose as the primary carbon source. Grow at 30°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cell Harvest and Resuspension: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with a 50 mM potassium phosphate buffer (pH 7.0). Resuspend the final pellet in the same buffer to a final concentration of 10 g cell dry weight/L.

  • Biotransformation Reaction:

    • Set up the reaction in a 250 mL flask containing 50 mL of the cell suspension.

    • Add ferulic acid from a sterile stock solution to a final concentration of 10 mM.

    • Incubate the reaction mixture at 30°C with shaking (200 rpm).

  • Monitoring and Analysis (Self-Validation):

    • At time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw 1 mL aliquots.

    • Centrifuge the aliquot at 13,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector (280 nm). Use authentic standards of ferulic acid and vanillic acid to quantify substrate consumption and product formation. The progressive decrease in the ferulic acid peak and the corresponding increase in the vanillic acid peak validate the biotransformation.

  • Product Isolation: Once the reaction is complete (as determined by HPLC), remove the cells by centrifugation. The supernatant containing vanillic acid can be acidified to pH 2-3 with HCl to precipitate the product, which can then be recovered by filtration or extracted with ethyl acetate.

Figure 2: Workflow for Microbial Biotransformation step_node step_node analytical_node analytical_node output_node output_node A 1. Inoculum Growth (P. putida, LB Broth) B 2. Culture Scale-Up (Minimal Medium) A->B C 3. Cell Harvest & Resuspension (Buffer) B->C D 4. Biotransformation (Cells + Ferulic Acid) C->D E 5. Time-Course Sampling D->E 0-24 hrs G 7. Product Isolation (Extraction/Precipitation) D->G Reaction Complete F 6. HPLC Analysis (Substrate & Product) E->F Validate Conversion F->D Monitor Progress H Vanillic Acid G->H

Caption: Experimental workflow for vanillic acid production.

Conclusion

The natural precursors to 4-(Hydroxymethyl)-3-methoxybenzoic acid are deeply rooted in the central metabolic pathways of plants and microorganisms. The shikimate and phenylpropanoid pathways collaborate to produce ferulic acid, a key, abundant intermediate. Concurrently, the microbial degradation of lignin, nature's most plentiful aromatic polymer, provides another significant route to vanillic acid and related compounds. By understanding the specific enzymes and metabolic logic governing these pathways, researchers can devise strategies for the targeted biocatalytic or bioengineered production of vanillic acid. This, in turn, provides a renewable and sustainable starting point for the synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid, a molecule of considerable interest to the pharmaceutical industry.

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An In-Depth Technical Guide to 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-3-methoxybenzoic acid, a nuanced aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a variety of high-value chemical entities. Its strategic placement of a carboxylic acid, a hydroxymethyl group, and a methoxy group on the benzene ring offers a unique combination of reactivity and structural utility. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in pharmaceutical and materials science research.

Chemical Identity and Synonyms

Proper identification of chemical compounds is paramount in research and development to ensure the accuracy and reproducibility of experimental work. The primary identifier for 4-(Hydroxymethyl)-3-methoxybenzoic acid is its CAS (Chemical Abstracts Service) number.

CAS Number: 955117-56-3[1]

This compound is also known by several synonyms, which may be encountered in various chemical databases and publications:

  • Benzoic acid, 4-(hydroxymethyl)-3-methoxy-

  • 4-(hydroxymethyl)-3-(methyloxy)benzoic acid[2]

It is crucial to distinguish this compound from its isomers and other structurally similar molecules, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid), as their chemical and physical properties can differ significantly.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction optimization, and formulation. The following table summarizes the key properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Boiling Point (Predicted) 369.3 ± 32.0 °C[2]
Density (Predicted) 1.303 ± 0.06 g/cm³[2]
pKa (Predicted) 4.04 ± 0.10[2]
Storage Temperature 2-8°C[2]

Synthesis and Mechanistic Insights

The synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid is not widely documented in readily available literature, suggesting its role as a specialized intermediate. However, logical synthetic pathways can be devised based on established organic chemistry principles. A plausible and commonly employed strategy involves the selective reduction of a more oxidized precursor.

A logical retrosynthetic analysis points towards methyl 4-formyl-3-methoxybenzoate as a key intermediate. This aldehyde can be synthesized from commercially available starting materials, and its subsequent selective reduction would yield the desired product.

Proposed Synthesis Workflow

Synthesis_of_4-(Hydroxymethyl)-3-methoxybenzoic_acid start Methyl Vanillate intermediate1 Methyl 4-formyl-3-methoxybenzoate start->intermediate1 Oxidation intermediate2 Methyl 4-(hydroxymethyl)-3-methoxybenzoate intermediate1->intermediate2 Selective Reduction (e.g., NaBH4) product 4-(Hydroxymethyl)-3-methoxybenzoic acid intermediate2->product Hydrolysis (e.g., LiOH, H2O)

Caption: Proposed synthetic pathway to 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Experimental Protocol: A Generalized Approach

The following protocol outlines a potential multi-step synthesis. It is imperative for researchers to conduct their own literature search for specific reaction conditions and to optimize these steps in a laboratory setting.

Step 1: Oxidation of Methyl Vanillate to Methyl 4-formyl-3-methoxybenzoate

  • Dissolve methyl vanillate in a suitable solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), portion-wise at room temperature. The choice of a mild oxidant is critical to prevent over-oxidation to the carboxylic acid.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction and purify the product using column chromatography.

Step 2: Selective Reduction to Methyl 4-(hydroxymethyl)-3-methoxybenzoate

  • Dissolve the aldehyde from the previous step in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add a selective reducing agent, such as sodium borohydride (NaBH₄), in small portions. The selectivity of NaBH₄ is key, as it will reduce the aldehyde in the presence of the ester.

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once complete, neutralize the reaction with a dilute acid and extract the product. Purify by column chromatography if necessary.

Step 3: Hydrolysis to 4-(Hydroxymethyl)-3-methoxybenzoic acid

  • Dissolve the ester from Step 2 in a mixture of a suitable solvent (e.g., tetrahydrofuran) and water.

  • Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.

  • Monitor the saponification reaction by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Applications in Research and Development

The trifunctional nature of 4-(Hydroxymethyl)-3-methoxybenzoic acid makes it a valuable building block in several areas of chemical synthesis.

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its functional groups allow for diverse chemical modifications, making it a valuable scaffold for developing novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drugs.[1][3] The carboxylic acid can be converted to amides, esters, and other derivatives, while the hydroxymethyl group can be further oxidized, reduced, or used in coupling reactions.

Agrochemicals and Specialty Polymers

Beyond pharmaceuticals, 4-(Hydroxymethyl)-3-methoxybenzoic acid is utilized in the development of new agrochemicals and specialty polymers.[1][3] Its structure can be incorporated into larger molecules to impart specific properties, such as biodegradability, thermal stability, or biological activity. The ability of its functional groups to participate in various coupling reactions makes it a versatile component in the synthesis of complex aromatic compounds for materials science applications.[1][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(Hydroxymethyl)-3-methoxybenzoic acid. Researchers should always consult the latest Safety Data Sheet (SDS) before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-(Hydroxymethyl)-3-methoxybenzoic acid is a specialized yet highly valuable chemical intermediate with significant potential in drug discovery and materials science. Its unique trifunctional structure provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its chemical identity, properties, and safe handling is essential for its effective utilization in research and development. As new synthetic methodologies and applications continue to emerge, the importance of this compound as a key building block is poised to grow.

References

  • MySkinRecipes. (n.d.). 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. Retrieved from [Link]

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Solubility Profile of 4-(Hydroxymethyl)-3-methoxybenzoic acid: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)-3-methoxybenzoic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science, often serving as a crucial linker or building block. Its utility, however, is fundamentally governed by its solubility, a critical parameter that dictates reaction conditions, purification strategies, and formulation viability. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Hydroxymethyl)-3-methoxybenzoic acid. In the absence of extensive published empirical data for this specific molecule, this guide establishes a robust predictive framework by analyzing its physicochemical properties and the known solubility of structurally analogous compounds. We present a detailed, field-proven protocol for experimental solubility determination based on OECD guidelines and explore the theoretical underpinnings of solubility through Hansen Solubility Parameters (HSP). This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to effectively work with this compound.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-(Hydroxymethyl)-3-methoxybenzoic acid is a cornerstone of chemical and pharmaceutical development. It influences every stage of the pipeline, from synthetic route design and reaction kinetics to crystallization, formulation, and ultimately, bioavailability. A thorough understanding of a compound's solubility in various solvent systems is not merely academic; it is a prerequisite for efficient process development, enabling rational solvent selection for synthesis, purification, and the preparation of stable, effective formulations.

4-(Hydroxymethyl)-3-methoxybenzoic acid (MW: 168.15 g/mol , Formula: C₈H₈O₄) incorporates three key functional groups that dictate its behavior: a carboxylic acid, a primary alcohol (hydroxymethyl), and a methoxy ether.[1] This unique combination imparts a distinct polarity and hydrogen bonding capability, suggesting a nuanced and highly environment-dependent solubility profile.

Physicochemical Properties and Structural Analysis

The solubility of a molecule is an intrinsic property derived from its structure. The functional groups on 4-(Hydroxymethyl)-3-methoxybenzoic acid provide clear indicators of its expected behavior.

  • Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor. Its acidity (pKa) is a critical determinant of aqueous solubility. At pH values above its pKa, the carboxylic acid will deprotonate to form a highly polar carboxylate salt, leading to a significant increase in aqueous solubility.

  • Hydroxymethyl (-CH₂OH): The primary alcohol group is also a potent hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and its affinity for protic solvents like water and alcohols.

  • Methoxy (-OCH₃): This ether group acts as a hydrogen bond acceptor. While less polar than the hydroxyl or carboxyl groups, it contributes to the molecule's overall polarity.

  • Aromatic Ring: The benzene ring forms the nonpolar backbone of the molecule, contributing to hydrophobic interactions and favoring solubility in organic solvents with some aromatic character.

The interplay of these groups—two strong hydrogen-bonding hydrophilic groups (-COOH, -CH₂OH) and a hydrophobic benzene core—predicts that the compound will exhibit limited solubility in nonpolar solvents and preferential solubility in polar organic solvents. Its aqueous solubility is expected to be modest but highly pH-dependent.

Anticipated Solubility Profile: Insights from Structural Analogues

Key Observations from Analogues:

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): Possesses a phenolic hydroxyl instead of a hydroxymethyl group. It is described as moderately soluble in water and more soluble in alcohols like ethanol and methanol.[2][3] Its solubility is known to increase with temperature and at higher pH.[2] A detailed study provided quantitative mole fraction solubility data in various solvents, showing significantly higher solubility in ethanol compared to water.[4]

  • 4-Hydroxybenzoic Acid: This compound is slightly soluble in water (reportedly 0.5 g/100 mL) but shows good solubility in polar organic solvents such as alcohols, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6][7][8]

  • 4-Methoxybenzoic Acid: With the hydroxyl group replaced by a methoxy group, this analogue is less polar. Consequently, it has very low solubility in cold water (~0.3 g/L at 20°C) but is highly soluble in alcohols and ethers.[9][10][11]

Synthesis and Prediction: 4-(Hydroxymethyl)-3-methoxybenzoic acid has an additional -CH₂- group compared to vanillic acid and a more polar -CH₂OH group in place of the -H or -CH₃ of other benzoic acids. The presence of the primary alcohol, which is a stronger hydrogen bonding group than the phenolic hydroxyl of vanillic acid, suggests it may have slightly enhanced solubility in polar protic solvents.

The following table summarizes the known solubility of these analogues to provide a semi-quantitative guide for solvent selection.

Solvent ClassSolvent Example4-Hydroxybenzoic Acid[5][6]Vanillic Acid[2][4][12]4-Methoxybenzoic Acid[9][13]Anticipated Solubility for 4-(Hydroxymethyl)-3-methoxybenzoic acid
Polar Protic Water (neutral pH)Slightly Soluble (~5 g/L)Moderately SolubleSparingly Soluble (~0.3 g/L)Slightly to Moderately Soluble
Water (alkaline pH)Soluble (as salt)Soluble (as salt)Soluble (as salt)Highly Soluble
Methanol / EthanolSolubleSolubleHighly SolubleSoluble to Highly Soluble
Polar Aprotic AcetoneSolubleSolubleHighly SolubleSoluble
DMSO / DMFSoluble (~5 mg/mL)SolubleSolubleSoluble
Ethyl AcetateSolubleSolubleSolubleSoluble
Nonpolar TolueneVery Slightly SolubleVery Slightly SolubleSlightly SolubleVery Slightly Soluble
ChloroformSlightly SolubleVery Slightly SolubleVery Slightly SolubleVery Slightly Soluble
Hexane / CyclohexaneInsolubleInsolubleVery Slightly SolubleInsoluble to Very Slightly Soluble

Theoretical Framework: Hansen Solubility Parameters (HSP)

Beyond the qualitative principle of "like dissolves like," a more quantitative prediction can be made using Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar (δD, δP, δH) coordinates will be miscible.[14][15] The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely. This is often expressed as the Relative Energy Difference (RED):

RED = Ra / R₀

  • RED < 1: High affinity, likely to dissolve.

  • RED = 1: Borderline solubility.

  • RED > 1: Low affinity, likely insoluble.

While the specific HSP values for 4-(Hydroxymethyl)-3-methoxybenzoic acid have not been published, they can be estimated using group contribution methods. This theoretical approach allows for the computational screening of a wide range of solvents to identify promising candidates for experimental validation, saving significant time and resources.[16][17]

cluster_solute Solute: 4-(Hydroxymethyl)-3-methoxybenzoic acid cluster_solvents Potential Solvents Solute δD_solute, δP_solute, δH_solute Solvent_Good Good Solvent (e.g., Ethanol) δD_solv1, δP_solv1, δH_solv1 Solute->Solvent_Good  Small Hansen Distance (Ra)  RED < 1  High Likelihood of Dissolution Solvent_Bad Poor Solvent (e.g., Hexane) δD_solv2, δP_solv2, δH_solv2 Solute->Solvent_Bad  Large Hansen Distance (Ra)  RED > 1  Low Likelihood of Dissolution

Caption: Shake-Flask Method Experimental Workflow.

Step-by-Step Methodology:

  • Preliminary Test: A preliminary test should be performed to estimate the approximate solubility and the time required to reach equilibrium. [18]2. Preparation: Add an excess amount of solid 4-(Hydroxymethyl)-3-methoxybenzoic acid to a flask containing a known volume of the solvent. The key is to ensure a visible excess of solid remains throughout the experiment, guaranteeing saturation.

  • Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the flasks for a predetermined time (typically 24 to 72 hours). To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant. [19]4. Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the thermostatic bath for several hours to let the excess solid settle. For fine suspensions, centrifugation may be required.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved microparticles. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Quantification: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV). Analyze the sample to determine its concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion and Recommendations

While direct empirical data for the solubility of 4-(Hydroxymethyl)-3-methoxybenzoic acid is limited, a robust working model can be developed through physicochemical analysis and comparison with structural analogues.

Key Recommendations for Researchers:

  • Initial Solvent Screening: For reactions and purifications, polar aprotic solvents like Acetone, Ethyl Acetate, and polar protic solvents like Ethanol and Methanol are predicted to be excellent choices.

  • Aqueous Formulations: The compound's aqueous solubility is expected to be low at neutral pH. For aqueous applications, solubility can be dramatically enhanced by adjusting the pH to >5.5, thereby forming the highly soluble carboxylate salt.

  • Experimental Verification: The theoretical and analogue-based predictions in this guide provide a strong starting point. However, for process optimization and regulatory submissions, it is imperative to determine the equilibrium solubility experimentally using a standardized protocol, such as the Shake-Flask method detailed herein.

  • Temperature Effects: As with most solids, the solubility of 4-(Hydroxymethyl)-3-methoxybenzoic acid is expected to increase with temperature. This property is crucial for developing effective crystallization and purification protocols.

This guide provides the foundational knowledge and practical steps necessary for scientists and developers to confidently approach the challenges associated with the solubility of 4-(Hydroxymethyl)-3-methoxybenzoic acid, enabling more efficient and informed research and development.

References

  • Solubility of Things. (n.d.). Vanillic acid. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023). 4-Hydroxybenzoic acid. Retrieved January 19, 2026, from [Link]

  • Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved January 19, 2026, from [Link]

  • Align Chemical Ltd. (n.d.). 4-Hydroxybenzoic acid. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023). Hansen solubility parameter. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Vanillic Acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2015). Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents. Journal of Chemical & Engineering Data. Retrieved January 19, 2026, from [Link]

  • Hansen Solubility Parameters. (n.d.). Official HSP Website. Retrieved January 19, 2026, from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved January 19, 2026, from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 19, 2026, from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. Retrieved January 19, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 19, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved January 19, 2026, from [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved January 19, 2026, from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved January 19, 2026, from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-(hydroxymethyl)benzoic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 67912811. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • FooDB. (2011). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved January 19, 2026, from [Link]

  • Stenutz. (n.d.). methyl 4-hydroxy-3-methoxybenzoate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents. Retrieved January 19, 2026, from [Link]

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A Comprehensive Spectroscopic Guide to 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is a foundational requirement for innovation. 4-(Hydroxymethyl)-3-methoxybenzoic acid, a substituted benzoic acid derivative, presents a fascinating case for spectroscopic analysis. Its multifunctional nature, incorporating a carboxylic acid, a primary alcohol, a methoxy ether, and a trisubstituted aromatic ring, offers a rich tapestry of spectroscopic signals. This guide provides an in-depth, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Designed for researchers and drug development professionals, this document moves beyond mere data presentation to explain the underlying principles and experimental rationale, ensuring a robust understanding of the molecule's structural identity.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate its spectral features.

Caption: Molecular structure of 4-(Hydroxymethyl)-3-methoxybenzoic acid with atom numbering.

The key functional groups are:

  • Carboxylic Acid (-COOH): This group will produce a highly deshielded, broad singlet in ¹H NMR for the acidic proton, a characteristic C=O stretch in the IR spectrum, and influence fragmentation in mass spectrometry.

  • Hydroxymethyl (-CH₂OH): The benzylic protons will appear as a singlet in the ¹H NMR, and the primary alcohol will show a distinct O-H stretch in the IR spectrum.

  • Methoxy (-OCH₃): This group will give a sharp singlet integrating to three protons in the ¹H NMR.

  • Aromatic Ring: The 1,2,4-trisubstituted pattern will result in a specific splitting pattern for the three aromatic protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum relies on understanding the electronic environment of each proton. The electron-donating methoxy and hydroxymethyl groups and the electron-withdrawing carboxylic acid group will create a distinct pattern of chemical shifts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale & Comparative Insights
-COOH~12.0 - 13.0Broad Singlet (br s)1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal. This is a hallmark of carboxylic acids.[1]
Aromatic H-6~7.65Doublet (d)1HThis proton is ortho to the electron-withdrawing COOH group, causing a significant downfield shift.
Aromatic H-2~7.55Singlet (or narrow d)1HThis proton is situated between the COOH and OCH₃ groups. The proximity to the COOH group causes a downfield shift.
Aromatic H-5~7.10Doublet (d)1HThis proton is ortho to the electron-donating CH₂OH group, resulting in an upfield shift relative to the other aromatic protons.
-CH₂OH~4.70Singlet (s)2HThese benzylic protons are adjacent to an oxygen atom, shifting them downfield. They are expected to be a singlet as coupling to the alcohol proton is often not observed.
-OCH₃~3.90Singlet (s)3HThe methoxy group protons are shielded relative to the aromatic protons and appear as a characteristic sharp singlet. This is consistent with data for vanillic acid.[2]
-CH₂OH VariableBroad Singlet (br s)1HThe chemical shift of the alcohol proton is highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Comparative Insights
-C OOH~170The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
C -3 (C-OCH₃)~148Aromatic carbon attached to an oxygen atom (methoxy) is shifted downfield.
C -4 (C-CH₂OH)~145Aromatic carbon attached to the hydroxymethyl group.
C -1 (C-COOH)~125The ipso-carbon attached to the carboxylic acid.
C -2~115Aromatic CH carbon.
C -6~123Aromatic CH carbon.
C -5~114Aromatic CH carbon, shielded by the adjacent electron-donating groups.
-C H₂OH~64The carbon of the hydroxymethyl group, shifted downfield by the attached oxygen.
-OC H₃~56The methoxy carbon appears in a typical region for such functional groups.[3]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-(Hydroxymethyl)-3-methoxybenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile protons like -COOH and -OH, allowing for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal signal dispersion and resolution.[1]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum followed by a ¹³C NMR spectrum. Further 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Appearance Rationale
O-H (Carboxylic Acid)3300 - 2500Very BroadThe O-H stretch of the carboxylic acid dimer is exceptionally broad due to strong hydrogen bonding.[4]
O-H (Alcohol)3500 - 3200BroadThe O-H stretch of the hydroxymethyl group will likely overlap with the broad carboxylic acid signal.
C-H (Aromatic)3100 - 3000Sharp, MediumCharacteristic stretching vibrations for sp² C-H bonds on the benzene ring.
C=O (Carboxylic Acid)1710 - 1680Strong, SharpThe carbonyl stretch is one of the most intense and recognizable peaks in the IR spectrum. Its position indicates conjugation with the aromatic ring.[3]
C=C (Aromatic)1600 - 1450Medium to WeakStretching vibrations within the aromatic ring.
C-O (Acid/Ether/Alcohol)1300 - 1000StrongA complex region with multiple strong C-O stretching vibrations from the carboxylic acid, ether, and alcohol functionalities.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is acquired and ratioed against the background to produce the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

m/z Value Proposed Identity Rationale
182[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₉H₁₀O₄).
165[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
153[M - CHO]⁺A potential fragmentation pathway involving the hydroxymethyl group.
137[M - COOH]⁺Loss of the carboxylic acid group as a radical.
122[M - COOH - CH₃]⁺Subsequent loss of a methyl radical from the methoxy group after decarboxylation.

Note: The exact fragmentation will depend on the ionization technique used (e.g., Electron Ionization - EI).

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile derivatives, through a gas chromatograph (GC-MS). For this non-volatile compound, direct infusion into an Electrospray Ionization (ESI) source is a suitable method.

  • Ionization: ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules and would likely produce a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

cluster_0 Spectroscopic Techniques cluster_1 Structural Information cluster_2 Confirmation NMR (¹H, ¹³C) NMR (¹H, ¹³C) C-H Framework C-H Framework NMR (¹H, ¹³C)->C-H Framework IR IR Functional Groups Functional Groups IR->Functional Groups MS MS Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Structure of 4-(Hydroxymethyl)-3-methoxybenzoic acid Structure of 4-(Hydroxymethyl)-3-methoxybenzoic acid C-H Framework->Structure of 4-(Hydroxymethyl)-3-methoxybenzoic acid Functional Groups->Structure of 4-(Hydroxymethyl)-3-methoxybenzoic acid Molecular Weight & Formula->Structure of 4-(Hydroxymethyl)-3-methoxybenzoic acid

Caption: Workflow for integrated spectroscopic analysis.

The workflow is self-validating:

  • MS provides the molecular formula (C₉H₁₀O₄, MW=182.17).

  • IR confirms the presence of key functional groups: O-H (acid and alcohol), C=O (acid), and C-O bonds.[5][6]

  • ¹³C NMR confirms the presence of 9 unique carbons, including a carbonyl, six aromatic carbons, a benzylic carbon, and a methoxy carbon.

  • ¹H NMR reveals the specific arrangement, showing the 1,2,4-substitution pattern on the aromatic ring and the presence of the methoxy, hydroxymethyl, and carboxylic acid protons with the correct integrations.

When all data align, the proposed structure is confirmed with a high degree of confidence.

Conclusion

References

  • Theoretical and spectroscopic study of vanillic acid. (2025). ResearchGate.
  • IR spectra of vanillic acid in the regions of OH (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate.
  • Vanillic acid. (n.d.). NIST WebBook. Retrieved from National Institute of Standards and Technology website.
  • Vanillic acid. (n.d.). NIST WebBook. Retrieved from National Institute of Standards and Technology website.
  • Vanillic Acid (CID 8468). (n.d.). PubChem.
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  • Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. (n.d.). NIST WebBook. Retrieved from National Institute of Standards and Technology website.
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A Comprehensive Guide to Evaluating the Thermal Stability and Degradation Profile of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thermal stability of a drug substance is a critical attribute that influences its quality, safety, and efficacy. Understanding how a compound behaves under thermal stress is paramount throughout the drug development lifecycle, from early-stage formulation to establishing storage conditions and shelf-life. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the thermal stability and degradation profile of pharmaceutical compounds. We will delve into the core principles, methodologies, and data interpretation strategies that underpin a robust thermal stability program, ensuring scientific integrity and regulatory compliance.

The Imperative of Thermal Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug product is fraught with challenges, a significant one being the inherent stability of the molecule. Thermal stability, in particular, is a cornerstone of pharmaceutical development for several reasons:

  • Ensuring Therapeutic Efficacy: Degradation of the active pharmaceutical ingredient (API) can lead to a reduction in its potency, meaning the drug will be less effective at treating the intended condition.[1]

  • Patient Safety: Degradation products can be inactive, but they can also be harmful or toxic, posing a direct risk to patient health.[1]

  • Informing Formulation and Packaging: A thorough understanding of a compound's thermal liabilities guides the selection of appropriate excipients and packaging to protect the drug from degradation.[1][2]

  • Regulatory Compliance: Regulatory agencies worldwide, such as the FDA and EMA, mandate comprehensive stability testing to ensure the safety and effectiveness of pharmaceutical products.[1][3][4] The International Council for Harmonisation (ICH) provides a harmonized approach to stability testing, with guidelines like ICH Q1A(R2) serving as the global standard.[3][4][5]

This guide will navigate the reader through the essential components of a thermal stability assessment, from foundational concepts to advanced analytical techniques.

Foundational Principles: Understanding Degradation Pathways

Before delving into experimental design, it is crucial to understand the common chemical reactions that lead to the degradation of organic molecules. The primary degradation pathways include:

  • Hydrolysis: The cleavage of chemical bonds by the addition of water. Esters, amides, lactones, and lactams are particularly susceptible to hydrolysis, which can be catalyzed by acids or bases.[6][7][8]

  • Oxidation: The loss of electrons from a molecule, often involving reaction with oxygen.[7][8] This can be initiated by light, heat, or the presence of metal ions. Functional groups prone to oxidation include phenols, thiols, and aldehydes.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.[8][9] This can lead to complex reaction cascades and the formation of numerous degradation products.

  • Thermal Degradation (Thermolysis): The breakdown of a molecule at elevated temperatures, even in the absence of other stressors like moisture or light.[10]

A proactive approach to identifying potential degradation pathways based on the compound's chemical structure is the first step in designing a meaningful stability study.

The Strategic Framework for Stability Assessment

A comprehensive thermal stability program is a multi-faceted endeavor that integrates forced degradation studies with long-term stability testing under ICH-prescribed conditions.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, is the deliberate exposure of a drug substance or product to conditions more severe than accelerated stability testing.[2][11] The primary objectives of these studies are to:

  • Identify Likely Degradation Products: By accelerating degradation, we can generate a profile of potential impurities that may form under normal storage conditions over time.[2]

  • Elucidate Degradation Pathways: Understanding how a molecule breaks down allows for targeted strategies to prevent it.[2]

  • Establish the Intrinsic Stability of the Molecule: This provides a baseline understanding of the compound's inherent vulnerabilities.[2]

  • Develop and Validate Stability-Indicating Analytical Methods: A crucial outcome of forced degradation is the development of analytical methods capable of separating and quantifying the active ingredient from its degradation products.[2][12]

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M to 1 M HCl, heatedTo assess susceptibility to acid-catalyzed breakdown, mimicking conditions in the stomach.[6]
Base Hydrolysis 0.1 M to 1 M NaOH, heatedTo evaluate stability in alkaline environments.[6]
Oxidation 3% to 30% Hydrogen PeroxideTo probe for sensitivity to oxidative stress.
Thermal Elevated temperatures (e.g., 50°C, 60°C, 70°C)To determine the intrinsic thermal stability of the compound.
Photostability Exposure to light (ICH Q1B guidelines)To assess degradation upon exposure to light.

The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify degradation products without completely destroying the molecule.[11]

dot

Forced_Degradation_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Interpretation cluster_outcome Phase 4: Application of Findings Start Define Objectives & Compound Structure Analysis Select_Conditions Select Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Select_Conditions Expose_Sample Expose Drug Substance/Product to Stress Select_Conditions->Expose_Sample Monitor Monitor Degradation (Target 5-20%) Expose_Sample->Monitor Analytical_Testing Analytical Testing (e.g., HPLC, LC-MS) Monitor->Analytical_Testing Identify_Degradants Identify & Characterize Degradants Analytical_Testing->Identify_Degradants Elucidate_Pathways Elucidate Degradation Pathways Identify_Degradants->Elucidate_Pathways Method_Validation Develop/Validate Stability-Indicating Method Elucidate_Pathways->Method_Validation Formulation_Dev Inform Formulation & Packaging Development Elucidate_Pathways->Formulation_Dev

Caption: Workflow for a Forced Degradation Study.

ICH Stability Testing: The Regulatory Gold Standard

While forced degradation provides a qualitative picture of potential degradation, formal stability testing under ICH guidelines provides the quantitative data required for regulatory submissions and to establish a product's shelf-life.[13] The ICH has defined climatic zones to ensure stability is tested under conditions relevant to the intended market.[14][15]

Standard ICH Storage Conditions for Stability Testing:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Data from these studies are used to determine a re-test period for the drug substance or a shelf life for the drug product.[5][16]

Core Analytical Techniques for Stability Assessment

A suite of analytical techniques is employed to monitor the stability of a compound and characterize its degradation products.

Thermal Analysis Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for probing the intrinsic thermal properties of a material.[17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19][20] It is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the loss of volatiles such as water or solvents.[19][21]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[22][23] This technique can detect thermal events such as melting, crystallization, and glass transitions, providing insights into the physical stability and purity of a compound.[22][24] DSC is also instrumental in studying drug-excipient compatibility.[25]

Interpreting TGA and DSC Data:

TechniqueKey Information ProvidedInterpretation
TGA Onset of decomposition temperature, mass loss eventsA lower onset temperature indicates lower thermal stability. Stepwise mass loss can correspond to the loss of different components (e.g., water, then the API).
DSC Melting point, enthalpy of fusion, glass transition, exothermic/endothermic eventsA sharp melting peak suggests high purity. Changes in the DSC thermogram after storage can indicate physical instability or interactions.

Combining TGA and DSC provides a comprehensive thermal profile of a compound.[17][26]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA pan (typically platinum or alumina).

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond the expected decomposition point (e.g., 300-500°C).

  • Atmosphere: Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

  • Experimental Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses expected thermal events.

  • Atmosphere: Maintain a constant flow of an inert gas (e.g., nitrogen) through the DSC cell.

  • Data Analysis: Plot the heat flow versus temperature. Identify and quantify endothermic and exothermic peaks.

Chromatographic and Spectroscopic Techniques

While thermal analysis provides information on the bulk properties of a material, chromatographic and spectroscopic techniques are essential for separating, identifying, and quantifying individual degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of stability testing, used to separate the API from its degradation products and impurities.[27] A stability-indicating HPLC method must be able to resolve all significant degradants from the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the determination of the molecular weight of degradation products, which is a critical step in their structural elucidation.[27][28][29]

dot

Stability_Analysis_Pyramid cluster_level1 Level 1: Foundational Thermal Properties cluster_level2 Level 2: Separation & Quantification cluster_level3 Level 3: Structural Identification TGA TGA (Decomposition Temperature) HPLC HPLC (Purity, Degradant Levels) TGA->HPLC DSC DSC (Melting Point, Purity) DSC->HPLC LC_MS LC-MS (Molecular Weight of Degradants) HPLC->LC_MS NMR NMR (Definitive Structure of Degradants) LC_MS->NMR

Caption: Hierarchy of Analytical Techniques in Stability Studies.

Kinetic Analysis of Degradation: Predicting Shelf-Life

The data from stability studies can be used to determine the kinetics of degradation, which allows for the prediction of the compound's shelf-life.[30][31][32] By studying the rate of degradation at different temperatures, the Arrhenius equation can be used to extrapolate the degradation rate at the intended storage temperature. This provides a scientifically sound basis for establishing the re-test period or shelf-life.[32]

Conclusion: A Holistic Approach to Ensuring Compound Stability

The assessment of thermal stability and degradation profile is a critical and integrated component of pharmaceutical development. It is not a one-time activity but rather an ongoing process that informs decisions from lead optimization to post-marketing surveillance. By combining a thorough understanding of degradation chemistry with a strategic application of forced degradation studies, ICH stability testing, and advanced analytical techniques, drug development professionals can ensure the quality, safety, and efficacy of their products. This holistic approach is essential for navigating the complex regulatory landscape and ultimately, for delivering safe and effective medicines to patients.

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An In-depth Technical Guide to the Potential Metabolic Pathways of 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Metabolic Maze of Aromatic Compounds

For researchers, scientists, and drug development professionals, understanding the metabolic fate of aromatic compounds is a cornerstone of innovation. Whether in the realm of bioremediation, drug metabolism, or the synthesis of novel bioproducts, the intricate pathways by which microorganisms transform these molecules are of paramount importance. This guide provides an in-depth exploration of the potential metabolic pathways of 4-(hydroxymethyl)-3-methoxybenzoic acid, a substituted benzoic acid with relevance to lignin degradation and as a potential building block in synthetic chemistry. While direct and exhaustive studies on this specific molecule are not abundant in current literature, this paper will construct putative pathways based on established principles of microbial metabolism of structurally analogous compounds. By synthesizing data from related molecules, we can illuminate the likely enzymatic transformations and downstream catabolism. This document is structured to not only present these potential pathways but also to provide the practical, experimental frameworks necessary to investigate and validate them.

Introduction to 4-(Hydroxymethyl)-3-methoxybenzoic Acid: Structure and Significance

4-(Hydroxymethyl)-3-methoxybenzoic acid, a derivative of vanillic acid, is a methoxylated aromatic carboxylic acid. Its structure, featuring a carboxyl group, a hydroxyl group, and a methoxy group attached to a benzene ring, makes it a relevant model compound for understanding the microbial degradation of lignin, a complex aromatic polymer abundant in plant biomass. The metabolism of such compounds is a key process in the global carbon cycle and holds significant potential for biotechnological applications, including the production of value-added chemicals from renewable resources.

Putative Metabolic Pathways: A Synthesis of Microbial Strategies

Based on extensive research into the microbial metabolism of structurally similar aromatic compounds, such as vanillic acid and other benzoic acid derivatives, we can propose several potential metabolic pathways for 4-(hydroxymethyl)-3-methoxybenzoic acid. These pathways are not mutually exclusive and may vary between different microbial species and under different environmental conditions (aerobic vs. anaerobic).

Initial Transformations: The Gateway to Central Metabolism

The initial enzymatic modifications of 4-(hydroxymethyl)-3-methoxybenzoic acid are critical for preparing the aromatic ring for subsequent cleavage. Two primary initial transformations are likely:

  • O-Demethylation: The removal of the methyl group from the methoxy substituent is a common initial step in the degradation of methoxylated aromatic compounds by anaerobic bacteria.[1] This reaction is typically catalyzed by O-demethylases, yielding a dihydroxybenzoic acid derivative.

  • Hydroxylation: In aerobic microorganisms, monooxygenases can introduce an additional hydroxyl group onto the aromatic ring.[2] This hydroxylation event increases the reactivity of the ring, making it more susceptible to cleavage by dioxygenases. Fungi, for instance, are known to utilize CYP53-mediated para-hydroxylation of benzoate for the degradation of aromatic compounds.[3]

Central Catabolic Pathways: Ring Cleavage and Funneling into the TCA Cycle

Following the initial modifications, the resulting di- or tri-hydroxylated intermediates are channeled into central catabolic pathways. The β-ketoadipate pathway is a well-established route for the degradation of aromatic compounds in many bacteria and fungi.[3] This pathway involves the enzymatic cleavage of the aromatic ring, followed by a series of reactions that ultimately lead to the formation of intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Below are two plausible metabolic pathways for 4-(hydroxymethyl)-3-methoxybenzoic acid, culminating in its entry into central metabolism.

Diagram 1: Proposed Aerobic Degradation Pathway

aerobic_pathway cluster_0 Initial Modification cluster_1 Ring Cleavage cluster_2 Funneling to Central Metabolism start 4-(Hydroxymethyl)-3-methoxybenzoic acid intermediate1 Protocatechuic acid derivative start->intermediate1 O-Demethylation / Hydroxylation (Monooxygenase) intermediate2 β-Carboxy-cis,cis-muconate intermediate1->intermediate2 Ortho-cleavage (Dioxygenase) intermediate3 β-Ketoadipate enol-lactone intermediate2->intermediate3 Lactone formation tca TCA Cycle Intermediates (Succinyl-CoA, Acetyl-CoA) intermediate3->tca Further degradation

Caption: Proposed aerobic degradation pathway of 4-(hydroxymethyl)-3-methoxybenzoic acid.

Diagram 2: Proposed Anaerobic Degradation Pathway

anaerobic_pathway cluster_0 Initial Modification cluster_1 Reductive Dearomatization cluster_2 Ring Cleavage and Fermentation start 4-(Hydroxymethyl)-3-methoxybenzoic acid intermediate1 Dihydroxybenzoic acid derivative start->intermediate1 O-Demethylation (O-demethylase) intermediate2 Cyclohexane derivative intermediate1->intermediate2 Ring reduction (Reductase) products Acetate, CO2, CH4 intermediate2->products Hydrolysis & β-oxidation-like reactions

Caption: Proposed anaerobic degradation pathway of 4-(hydroxymethyl)-3-methoxybenzoic acid.

Experimental Protocols for Pathway Elucidation

To validate these putative pathways and identify the specific enzymes and intermediates involved, a systematic experimental approach is required. The following protocols provide a framework for such an investigation.

Microbial Culture and Metabolite Extraction

Objective: To cultivate microorganisms capable of degrading 4-(hydroxymethyl)-3-methoxybenzoic acid and to extract the resulting metabolites for analysis.

Protocol:

  • Enrichment and Isolation:

    • Inoculate a minimal salts medium containing 4-(hydroxymethyl)-3-methoxybenzoic acid as the sole carbon source with a diverse microbial consortium (e.g., from soil or activated sludge).

    • Incubate under appropriate conditions (aerobic or anaerobic, defined temperature).

    • Perform serial dilutions and plate on solid minimal medium to isolate individual colonies capable of growth.

  • Cultivation for Metabolite Analysis:

    • Grow the isolated strain(s) in liquid minimal medium with 4-(hydroxymethyl)-3-methoxybenzoic acid.

    • Collect culture supernatant at various time points to monitor the disappearance of the parent compound and the appearance of intermediates.

  • Metabolite Extraction:

    • Centrifuge the culture samples to remove cells.

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the metabolites with an organic solvent such as ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

    • Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

Analytical Techniques for Metabolite Identification and Quantification

Objective: To identify and quantify the parent compound and its metabolites in the extracted samples.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying aromatic acids and their derivatives.[4][5][6]

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Development:

    • Optimize the gradient profile to achieve good separation of the parent compound and potential metabolites.

    • Select a suitable detection wavelength based on the UV-Vis spectrum of 4-(hydroxymethyl)-3-methoxybenzoic acid.

  • Quantification:

    • Prepare a calibration curve using standards of 4-(hydroxymethyl)-3-methoxybenzoic acid.

    • Integrate the peak areas of the parent compound and any identified metabolites to determine their concentrations over time.

Diagram 3: HPLC Method Development Workflow

hplc_workflow start Define Analytical Goal (Separation of target and metabolites) select_column Select Column (e.g., C18 reversed-phase) start->select_column select_mobile_phase Select Mobile Phase (Aqueous buffer & Organic solvent) select_column->select_mobile_phase optimize_gradient Optimize Gradient Profile select_mobile_phase->optimize_gradient optimize_detection Optimize Detector Settings (Wavelength) optimize_gradient->optimize_detection validate Method Validation (Linearity, Precision, Accuracy) optimize_detection->validate analyze Sample Analysis validate->analyze

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 4-(Hydroxymethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Hydroxymethyl)-3-methoxybenzoic acid. This compound is a significant building block in the synthesis of various pharmaceutical agents. Accurate quantification is crucial for ensuring the quality and consistency of intermediates and final active pharmaceutical ingredients. The described method is developed for high specificity, accuracy, and precision, and has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This document provides a comprehensive protocol suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

4-(Hydroxymethyl)-3-methoxybenzoic acid is a key organic intermediate. Its molecular structure, featuring both a carboxylic acid and a hydroxymethyl group, makes it a versatile precursor in medicinal chemistry. The purity and concentration of this intermediate directly impact the yield and quality of the final drug product. Therefore, a validated analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[5] This application note presents an isocratic RP-HPLC method with UV detection, which is demonstrated to be linear, accurate, precise, and specific for 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Chemical Properties of the Analyte

  • IUPAC Name: 4-(Hydroxymethyl)-3-methoxybenzoic acid

  • Molecular Formula: C₉H₁₀O₄[6]

  • Molecular Weight: 182.17 g/mol [6]

  • Structure:

    
    
    

Understanding the physicochemical properties of the analyte is critical for method development. As a benzoic acid derivative, its acidity (pKa) and UV absorbance are key parameters. The presence of the chromophoric benzene ring suggests strong UV absorbance, making UV detection a suitable choice. For similar compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid), the UV maximum is observed in the range of 250-260 nm. A similar UV absorbance profile is expected for the target analyte.

Experimental

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Data Acquisition: Empower 3 or similar chromatography data software.

  • HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar aromatic compounds.

  • Chemicals and Reagents:

    • 4-(Hydroxymethyl)-3-methoxybenzoic acid reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of 4-(Hydroxymethyl)-3-methoxybenzoic acid.

ParameterCondition
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (70:30, v/v)
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 258 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acidified water and acetonitrile provides good separation for polar aromatic acids on a C18 column. The acidic pH (from phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.[7]

  • Column: A C18 column is a versatile stationary phase that provides excellent retention for moderately polar compounds like the analyte.

  • Detection Wavelength: Based on the UV spectra of structurally similar compounds, 258 nm is chosen to ensure high sensitivity. A PDA detector can be used to confirm the peak purity.

Protocols

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-(Hydroxymethyl)-3-methoxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure should be tailored to the specific matrix. Below is a general protocol for a solid sample.

  • Accurately weigh a portion of the sample expected to contain about 25 mg of 4-(Hydroxymethyl)-3-methoxybenzoic acid and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8][9]

For biological matrices like plasma, a protein precipitation step would be necessary.[10][11] This can be achieved by adding three parts of cold acetonitrile or perchloric acid to one part of plasma, followed by centrifugation to remove the precipitated proteins.[10][11] The supernatant can then be filtered and injected.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][12]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with the analyte. The chromatograms were examined for any interference at the retention time of 4-(Hydroxymethyl)-3-methoxybenzoic acid. The peak purity was also assessed using a PDA detector.

Linearity and Range

Linearity was determined by injecting a series of six concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were made on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.[1]

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the intermediate precision. The %RSD between the two sets of data was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was observed.

Results and Discussion

The developed HPLC method provided a well-resolved, symmetrical peak for 4-(Hydroxymethyl)-3-methoxybenzoic acid with a retention time of approximately 5.2 minutes.

Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interferenceNo interfering peaks at the analyte's retention time.
Linearity (r²) ≥ 0.9990.9998
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD -0.2 µg/mL
LOQ -0.6 µg/mL
Robustness System suitability passesNo significant impact on system suitability.

The validation results demonstrate that the method is highly suitable for its intended purpose. The high correlation coefficient indicates excellent linearity over the tested range. The accuracy and precision results are well within the acceptable limits, confirming the method's reliability.

Visualizations

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection (258 nm) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report_Generation Report Generation Peak_Integration->Report_Generation Method Validation Structure Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity_Range Linearity & Range Validation->Linearity_Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Key parameters for HPLC method validation as per ICH Q2(R2).

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of 4-(Hydroxymethyl)-3-methoxybenzoic acid has been developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis of 4-(Hydroxymethyl)-3-methoxybenzoic acid in various sample matrices within the pharmaceutical industry.

References

  • Organomation. (n.d.). HPLC Sample Preparation.
  • Unknown. (n.d.). Sample Preparation for HPLC.
  • Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube.
  • ResearchGate. (2013, December 29). How to prepare plasma samples for HPLC analysis?.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST Chemistry WebBook.
  • MySkinRecipes. (n.d.). 4-(Hydroxymethyl)-3-Methoxybenzoic Acid.
  • PubChem. (n.d.). 4-Hydroxy-3-(hydroxymethyl)benzoic acid.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem. (n.d.). CID 67912811 | C16H16O8.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube.
  • Matrix Fine Chemicals. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID | CAS 121-34-6.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid - Optional[FTIR] - Spectrum.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • National University of Ireland. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • NIST. (n.d.). Vanillic acid. NIST Chemistry WebBook.
  • ResearchGate. (2025, August 10). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid.
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Application Note: Quantitative Analysis of 4-(Hydroxymethyl)-3-methoxybenzoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a detailed and validated protocol for the quantitative analysis of 4-(Hydroxymethyl)-3-methoxybenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a crucial derivatization step is employed to convert it into a more volatile and thermally stable trimethylsilyl (TMS) derivative. This method is designed for researchers, scientists, and professionals in drug development and quality control, providing a robust framework for accurate and reliable quantification. The protocol herein is grounded in established analytical principles and validated according to internationally recognized guidelines to ensure data integrity and reproducibility.

Introduction: The Rationale for GC-MS Analysis

4-(Hydroxymethyl)-3-methoxybenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its chemical structure incorporates both a carboxylic acid and a benzylic alcohol, functional groups that impart polarity and reduce its volatility. Direct analysis of such compounds by gas chromatography is challenging, often resulting in poor peak shape, thermal degradation in the injector, and unreliable quantification.[1]

To overcome these analytical hurdles, a derivatization step is essential.[2] Silylation is a widely employed and effective technique that replaces the active hydrogens on the carboxylic acid and alcohol moieties with non-polar trimethylsilyl (TMS) groups. This chemical modification significantly increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis with improved chromatographic performance and sensitivity.[2]

This application note provides a comprehensive methodology, from sample preparation and derivatization to instrument parameters and data analysis, for the robust quantification of 4-(Hydroxymethyl)-3-methoxybenzoic acid. The principles of method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are integrated into the protocol to establish its scientific validity and trustworthiness for its intended purpose.[3][4][5][6][7]

Experimental Workflow and Causality

The overall analytical workflow is designed to ensure complete derivatization, efficient chromatographic separation, and sensitive mass spectrometric detection. Each step is optimized to minimize analytical variability and ensure the generation of high-quality, reproducible data.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Anhydrous Solvent A->B Accurate Concentration C Addition of Derivatization Reagent (BSTFA + 1% TMCS) B->C Anhydrous Conditions D Reaction at 70°C for 60 min C->D Complete Derivatization E Injection into GC-MS D->E Sample Introduction F Chromatographic Separation E->F Analyte Separation G Mass Spectrometric Detection (Scan/SIM) F->G Analyte Detection H Peak Integration & Quantification G->H Signal Processing I Data Review & Reporting H->I Final Result

Figure 1: A schematic of the complete analytical workflow from sample preparation to final data reporting.

The Derivatization Reaction: A Closer Look

The core of this analytical method is the silylation of 4-(Hydroxymethyl)-3-methoxybenzoic acid. This is achieved using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silylating agent that reacts with both the carboxylic acid and the benzylic alcohol functional groups. The TMCS catalyst enhances the reactivity of BSTFA, ensuring a complete and rapid derivatization.[8]

Derivatization Analyte 4-(Hydroxymethyl)-3-methoxybenzoic acid Product Di-TMS Derivative Analyte->Product Silylation at 70°C Reagent BSTFA + 1% TMCS Reagent->Product

Figure 2: The derivatization of 4-(Hydroxymethyl)-3-methoxybenzoic acid to its di-TMS derivative.

Detailed Experimental Protocol

Materials and Reagents
  • 4-(Hydroxymethyl)-3-methoxybenzoic acid reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Acetonitrile (GC grade)

  • Helium (99.999% purity)

  • Autosampler vials with inserts and PTFE-lined caps

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(Hydroxymethyl)-3-methoxybenzoic acid reference standard and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with anhydrous acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in anhydrous acetonitrile to obtain a theoretical concentration within the calibration range.

  • Derivatization:

    • Transfer 100 µL of each standard solution or sample solution into separate autosampler vials.

    • Carefully evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure all solvent is removed as residual protic solvents will react with the silylating agent.

    • To each dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Tightly cap the vials and heat at 70°C for 60 minutes in a heating block or oven.

    • After cooling to room temperature, the samples are ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of the di-TMS derivative of 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification

Expected Results and Data Analysis

Mass Spectrum and Fragmentation

The di-TMS derivative of 4-(Hydroxymethyl)-3-methoxybenzoic acid is expected to have a molecular weight of 326.1 g/mol . The mass spectrum of the closely related di-TMS derivative of vanillic acid (molecular weight 312.5 g/mol ) shows characteristic fragmentation patterns that can be extrapolated to our target analyte.[9]

Key expected fragments for the di-TMS derivative of 4-(Hydroxymethyl)-3-methoxybenzoic acid include:

  • Molecular Ion (M+•): m/z 326 (low abundance)

  • [M-15]+: m/z 311 (loss of a methyl group from a TMS moiety)

  • [M-89]+: m/z 237 (loss of a TMSO• radical)

  • [M-117]+: m/z 209 (loss of the COOTMS group)

  • Base Peak: Likely m/z 295, corresponding to the loss of a methoxy group.

For quantitative analysis in SIM mode, the following ions are recommended for monitoring:

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z)
Di-TMS-4-(Hydroxymethyl)-3-methoxybenzoic acid295311, 237
Method Validation

To ensure the trustworthiness and reliability of this analytical method, a comprehensive validation should be performed in accordance with ICH Q2(R1) guidelines.[3][4][5][6][7] The key validation parameters are summarized below:

Validation Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of the analyte.To ensure the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range.To demonstrate a proportional response to analyte concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.To measure the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.To demonstrate the consistency of results under the same and different conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration of analyte that can be accurately quantified.
Robustness Consistent results with deliberate small variations in method parameters (e.g., oven ramp rate, flow rate).To demonstrate the reliability of the method under minor variations.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of 4-(Hydroxymethyl)-3-methoxybenzoic acid by GC-MS. The critical step of silylation derivatization is detailed, enabling the conversion of this polar analyte into a form suitable for gas chromatography. The provided instrumental parameters and method validation framework, grounded in ICH guidelines, ensure that the method is robust, reliable, and fit for its intended purpose in research, development, and quality control environments.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90. [Link]

  • ResearchGate. Total ion GC–MS chromatograms (TIC) of the silylated solvent.... [Link]

  • ResearchGate. Molecular mass (MM) and important ions present in the mass spectra of silylated phenolic compounds.... [Link]

  • Fluka. Silylation Overview. [Link]

  • H. Roessner, U., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(4), 40. [Link]

  • ResearchGate. Total ion chromatogram (time window 42 to 54 min) for the GC/MS.... [Link]

  • Spaulding, R. S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Journal of Chromatography A, 977(2), 249-257. [Link]

  • ResearchGate. MS/MS spectra of molecular ions [M-H]⁻ of a vanillic acid 4-sulfate.... [Link]

  • ResearchGate. The fragmentation pathway of vanillic acid. [Link]

  • Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • NIST. Vanillic Acid, 2TMS derivative. [Link]

  • Chinese Journal of Natural Medicines. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. [Link]

  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]

  • PubChem. 3-Methoxybenzoic Acid. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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Application Notes and Protocols for the Synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Hydroxymethyl)-3-methoxybenzoic Acid Esters

4-(Hydroxymethyl)-3-methoxybenzoic acid and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and specialty polymers.[1] Their structural motif, featuring a substituted benzene ring with three distinct functional groups—a carboxylic ester, a hydroxymethyl group, and a methoxy ether—offers a versatile scaffold for building complex molecular architectures. These compounds are particularly useful in drug development for creating active pharmaceutical ingredients targeting a range of conditions, including inflammation and pain.[1] The ability to selectively modify each functional group makes them crucial building blocks in multi-step organic syntheses.

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights for the preparation of 4-(hydroxymethyl)-3-methoxybenzoic acid esters, designed for researchers and professionals in organic synthesis and drug development.

Strategic Approaches to Synthesis

The primary challenge in synthesizing these esters lies in the selective reaction of the carboxylic acid in the presence of a primary alcohol (the hydroxymethyl group). Fortunately, the reactivity difference between a carboxylic acid and an alcohol allows for direct and high-yielding transformations under controlled conditions. We will explore the most effective and reliable methods.

Primary Synthetic Route: Fischer-Speier Esterification

The most direct and economically viable method for preparing esters from 4-(hydroxymethyl)-3-methoxybenzoic acid is the Fischer-Speier esterification. This classic reaction involves treating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.

Mechanistic Rationale: The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution.

  • Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Because this is an equilibrium process, the reaction is driven to completion by using a large excess of the alcohol reactant and/or by removing water as it is formed, in accordance with Le Châtelier's principle.[2]

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3-4: Proton Transfer & Water Elimination cluster_3 Step 5: Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carbonyl (R-C(OH)2+) A->B + H+ H_plus H+ D Tetrahedral Intermediate B->D + R'-OH C Alcohol (R'-OH) E Intermediate after Proton Transfer D->E Proton Transfer F Protonated Ester E->F - H2O G Final Ester (R-COOR') F->G - H+

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of methyl and ethyl 4-(hydroxymethyl)-3-methoxybenzoate. These can be adapted for other primary or secondary alcohols.

Protocol 1: Synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

This protocol is adapted from standard esterification procedures, such as those used for the synthesis of related benzoate esters.[3][4]

Materials:

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 eq, serves as reactant and solvent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)-3-methoxybenzoic acid (e.g., 5.0 g, 27.4 mmol).

  • Reagent Addition: Add anhydrous methanol (e.g., 80 mL, ~2 mol). Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.25 mL, ~4.7 mmol) to the stirring suspension. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 Ethyl Acetate:Hexanes). The starting material should be consumed.

  • Quenching and Solvent Removal: Allow the reaction mixture to cool to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. The pH should be ~7-8. Most of the methanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add deionized water (e.g., 50 mL) and ethyl acetate (e.g., 50 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 40 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to afford pure methyl 4-(hydroxymethyl)-3-methoxybenzoate.

Protocol 2: Synthesis of Ethyl 4-(hydroxymethyl)-3-methoxybenzoate

The procedure is analogous to Protocol 1, substituting ethanol for methanol.

Procedure:

  • Follow steps 1 and 2 of Protocol 1, using anhydrous ethanol (e.g., 100 mL) instead of methanol.

  • Carefully add concentrated sulfuric acid as the catalyst.

  • Heat the mixture to reflux (approx. 78°C) for 6-8 hours, monitoring by TLC.

  • Perform the work-up, extraction, and purification steps as described in Protocol 1.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized esters.

Table 1: Physicochemical and Yield Data for Synthesized Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Methyl 4-(hydroxymethyl)-3-methoxybenzoateC₁₀H₁₂O₄196.2085-95%73-76[5]
Ethyl 4-(hydroxymethyl)-3-methoxybenzoateC₁₁H₁₄O₄210.2280-90%N/A (Often an oil)

Characterization Techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. Expect to see characteristic peaks for:

    • Aromatic protons (~7.5-7.0 ppm)

    • Hydroxymethyl protons (-CH₂OH, ~4.6 ppm)

    • Methoxy protons (-OCH₃, ~3.9 ppm)

    • Ester alkyl protons (e.g., -COOCH₃ at ~3.8 ppm or -COOCH₂CH₃ at ~4.3 and ~1.3 ppm)

    • Hydroxyl proton (-OH, variable shift)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Shows characteristic functional group stretches:

    • Broad O-H stretch from the alcohol (~3400 cm⁻¹)

    • Strong C=O stretch from the ester (~1720 cm⁻¹)

    • C-O stretches (~1200-1300 cm⁻¹)

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Alternative Synthetic Strategies

While Fischer esterification is robust, certain applications may require milder conditions.

Strategy 2: Alkylation of the Carboxylate Salt

This method avoids strong acids and is suitable for sensitive substrates. It involves deprotonating the carboxylic acid with a non-nucleophilic base to form a carboxylate salt, followed by reaction with an alkyl halide.

Carboxylate_Alkylation cluster_main Two-Step Carboxylate Alkylation Start Carboxylic Acid (R-COOH) Intermediate Carboxylate Salt (R-COO- M+) Start->Intermediate + Base (e.g., K2CO3) End Final Ester (R-COOR') Intermediate->End + Alkyl Halide (R'-X)

Caption: Workflow for ester synthesis via carboxylate alkylation.

Causality: This SN2 reaction requires a good nucleophile (the carboxylate) and a good electrophile (the alkyl halide). It offers high selectivity for the carboxylic acid, as the alcohol's hydroxyl group is not acidic enough to be deprotonated by mild bases like potassium carbonate. This method is particularly useful for synthesizing esters from more complex or acid-sensitive alcohols where the corresponding alkyl halide is readily available.[6]

Troubleshooting and Final Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, extend the reflux time or add a small additional amount of acid catalyst. Ensure the alcohol is anhydrous, as water will shift the equilibrium back towards the reactants.

  • Low Yield: Poor yields can result from an incomplete reaction or losses during work-up. Ensure the pH is fully neutralized before extraction to prevent loss of the acidic starting material into the organic phase. Thoroughly extract the aqueous layer.

  • Side Reactions: At very high temperatures or with prolonged reaction times, there is a minor risk of self-esterification or ether formation involving the hydroxymethyl group. Sticking to the recommended conditions minimizes these pathways.

By following these detailed guidelines, researchers can reliably and efficiently synthesize a variety of 4-(hydroxymethyl)-3-methoxybenzoic acid esters, paving the way for further discoveries in medicinal chemistry and materials science.

References

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  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

  • PubChem. Methyl 4-(hydroxymethyl)-3-methoxybenzoate. Available at: [Link]

  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Google Patents. US5260475A - Esterification of hydroxybenzoic acids.
  • NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Available at: [Link]

  • University of Toronto. esterification of benzoic acid to methyl benzoate. Available at: [Link]

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Application Notes and Protocols: 4-(Hydroxymethyl)-3-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Potential

4-(Hydroxymethyl)-3-methoxybenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a primary alcohol (hydroxymethyl), and a methoxy group. This unique arrangement of functional groups, with their distinct and tunable reactivities, establishes it as a highly valuable and versatile building block in modern organic synthesis. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, where precise control over molecular architecture is paramount.[1] The strategic positioning of the electron-donating methoxy group and the versatile hydroxymethyl and carboxyl moieties allows for a wide array of chemical transformations, making it an ideal starting material for constructing complex molecular frameworks.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid is fundamental to its effective application in synthesis.

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Number 955117-56-3
Appearance Typically a white to off-white crystalline powder
Storage Room temperature

Core Reactivity and Strategic Considerations

The synthetic utility of 4-(Hydroxymethyl)-3-methoxybenzoic acid stems from the differential reactivity of its three functional groups. The carboxylic acid is acidic and readily undergoes esterification or amidation. The hydroxymethyl group behaves as a primary alcohol, susceptible to oxidation, etherification, and esterification. The methoxy group is generally stable but can be cleaved under harsh conditions if necessary. This differential reactivity allows for selective manipulation of each functional group, often requiring the use of protecting groups to achieve the desired synthetic outcome.

Protecting Group Strategies

The selective transformation of one functional group in the presence of others necessitates a robust protecting group strategy. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal.

  • Protection of the Carboxylic Acid: The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester, to prevent its interference in reactions targeting the hydroxymethyl group.[2] These esters are stable under a wide range of conditions and can be readily cleaved by hydrolysis.

  • Protection of the Hydroxymethyl Group: The primary alcohol can be protected as a benzyl (Bn) ether or a silyl ether (e.g., TBDMS). Benzyl ethers are stable to a variety of reagents but can be removed by catalytic hydrogenation.[3] Silyl ethers offer tunable stability based on the steric bulk of the silicon substituents.

  • Orthogonality: In multi-step syntheses, employing orthogonal protecting groups is crucial. Orthogonal protecting groups can be removed under distinct conditions without affecting each other, allowing for sequential deprotection and functionalization.[4] For example, a tert-butyldimethylsilyl (TBDMS) ether protecting the alcohol can be removed with fluoride ions, while a methyl ester protecting the carboxylic acid remains intact.

Key Synthetic Transformations and Protocols

The versatility of 4-(Hydroxymethyl)-3-methoxybenzoic acid is best illustrated through its application in a variety of key organic transformations.

Esterification of the Carboxylic Acid

Esterification of the carboxylic acid is a common first step to protect this functionality or to introduce a desired ester moiety into the final product.

Protocol: Fischer Esterification to Synthesize Methyl 4-(Hydroxymethyl)-3-methoxybenzoate

This protocol describes the acid-catalyzed esterification of 4-(Hydroxymethyl)-3-methoxybenzoic acid with methanol.

  • Materials:

    • 4-(Hydroxymethyl)-3-methoxybenzoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

  • Procedure:

    • To a solution of 4-(Hydroxymethyl)-3-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4-(hydroxymethyl)-3-methoxybenzoate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.

  • Causality: The use of excess methanol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the desired ester.[5] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Esterification

Fischer Esterification Workflow

Oxidation of the Hydroxymethyl Group

The primary alcohol of 4-(Hydroxymethyl)-3-methoxybenzoic acid can be selectively oxidized to an aldehyde or further to a carboxylic acid, providing access to a different set of functionalized building blocks.

Protocol: Selective Oxidation to 4-Formyl-3-methoxybenzoic Acid

This protocol utilizes a mild oxidizing agent, such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), to achieve selective oxidation to the aldehyde.

  • Materials:

    • Methyl 4-(hydroxymethyl)-3-methoxybenzoate (ester protected)

    • Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM, anhydrous)

    • Silica gel

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve methyl 4-(hydroxymethyl)-3-methoxybenzoate (1.0 eq) in anhydrous dichloromethane.

    • Add PCC (1.5 eq) or DMP (1.2 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture vigorously at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (for PCC) or the periodinane byproducts.

    • Wash the silica gel pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude methyl 4-formyl-3-methoxybenzoate.

    • The crude product can be purified by column chromatography on silica gel.

  • Expertise & Experience: The choice between PCC and DMP often depends on the scale of the reaction and the sensitivity of other functional groups. DMP is often preferred for its milder conditions and easier workup, although it is more expensive. Protecting the carboxylic acid as an ester prior to oxidation is crucial to prevent unwanted side reactions.

Oxidation

Selective Oxidation Workflow

Etherification of the Hydroxymethyl Group

Etherification of the hydroxymethyl group is a key transformation for introducing various alkyl or aryl groups, which can be crucial for modulating the biological activity or physical properties of the target molecule.

Protocol: Williamson Ether Synthesis to Form a Benzyl Ether

This protocol details the formation of a benzyl ether, a common protecting group for alcohols.

  • Materials:

    • Methyl 4-(hydroxymethyl)-3-methoxybenzoate (ester protected)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

    • Benzyl Bromide (BnBr)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Round-bottom flask, magnetic stirrer, syringe, inert atmosphere setup

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of methyl 4-(hydroxymethyl)-3-methoxybenzoate (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Trustworthiness: The use of a strong, non-nucleophilic base like NaH is critical for the quantitative deprotonation of the alcohol without competing side reactions. The reaction must be performed under anhydrous conditions as NaH reacts violently with water.

Etherification

Williamson Ether Synthesis Workflow

Applications in Pharmaceutical Synthesis

4-(Hydroxymethyl)-3-methoxybenzoic acid and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1] For instance, derivatives of this scaffold are utilized in the development of anti-inflammatory and analgesic drugs.[6] The ability to readily modify the functional groups allows for the fine-tuning of the pharmacological properties of the resulting molecules.

A related compound, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), serves as a precursor for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid, a key building block for catechol-O-methyltransferase (COMT) inhibitors like Opicapone, used in Parkinson's disease treatment.[7] While not identical, the synthetic strategies employed for vanillic acid derivatives are often applicable to 4-(Hydroxymethyl)-3-methoxybenzoic acid, highlighting the importance of this structural motif in medicinal chemistry.

Conclusion

4-(Hydroxymethyl)-3-methoxybenzoic acid is a powerful and versatile building block in organic synthesis. Its trifunctional nature, coupled with the distinct reactivity of each functional group, provides chemists with a wide range of synthetic possibilities. By employing judicious protecting group strategies and well-established reaction protocols, researchers can leverage this molecule to construct complex and valuable compounds for applications in drug discovery, materials science, and agrochemicals. The protocols and insights provided in these application notes serve as a guide for harnessing the full synthetic potential of this remarkable compound.

References

  • MySkinRecipes. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Wikipedia. Vanillic acid. [Link]

  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). [Link]

  • Google Patents.
  • NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]

  • University of Massachusetts. Esterification of benzoic acid to methyl benzoate. [Link]

  • PMC - NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Sci-Hub. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

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protocol for the purification of 4-(Hydroxymethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols for the purification of 4-(Hydroxymethyl)-3-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The purity of this building block is paramount to ensure the desired outcome, yield, and impurity profile of subsequent synthetic steps. This document outlines two primary purification methodologies: recrystallization for efficient bulk purification and flash column chromatography for achieving high-purity grades. The rationale behind procedural steps, troubleshooting advice, and methods for purity assessment are discussed in detail to provide researchers, scientists, and drug development professionals with a comprehensive and practical guide.

Introduction: The Importance of Purity

4-(Hydroxymethyl)-3-methoxybenzoic acid is a bifunctional molecule possessing both a carboxylic acid and a primary alcohol. This unique arrangement of functional groups makes it a versatile starting material for creating complex aromatic compounds and active pharmaceutical ingredients (APIs).[1] However, synthetic preparations of this compound can often contain impurities such as unreacted starting materials (e.g., vanillic acid), side-products from incomplete or over-reactions, and residual solvents. These impurities can interfere with downstream reactions, complicate product isolation, and introduce undesirable components into a final API.

This guide is designed to provide a robust framework for purifying crude 4-(Hydroxymethyl)-3-methoxybenzoic acid to a high degree of purity, ensuring its suitability for demanding applications.

Rationale for Purification Strategy

The purification strategy is dictated by the physicochemical properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid and its likely impurities. The presence of polar hydroxyl and carboxyl groups suggests that its solubility will be highly dependent on the polarity of the solvent and the temperature.

  • Recrystallization: This technique is the method of choice for initial, large-scale purification of crystalline solids.[2] It leverages the difference in solubility between the desired compound and impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but will have poor solubility for the compound at lower temperatures, thus allowing it to crystallize out upon cooling while impurities remain in the solution (the mother liquor).[3]

  • Flash Column Chromatography: For instances where recrystallization fails to remove closely related impurities or when exceptionally high purity (>99%) is required, flash column chromatography is the preferred method. This technique separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[4] The polarity of the eluent is fine-tuned to achieve optimal separation.

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying gram-to-kilogram quantities of the crude product where impurities have significantly different solubility profiles from the target compound. An ethanol/water mixed solvent system is often effective for compounds of this type.[5]

Principle of Mixed-Solvent Recrystallization

In this system, the crude material is first dissolved in a "good" solvent in which it is highly soluble (ethanol). A "bad" solvent, in which the compound is poorly soluble (water), is then added dropwise to the hot solution until the saturation point (cloudiness) is reached.[6] Upon slow cooling, the solubility of the desired compound decreases dramatically, leading to the formation of pure crystals.

Materials and Equipment
Reagents & Consumables Equipment
Crude 4-(Hydroxymethyl)-3-methoxybenzoic acidErlenmeyer flasks
95% EthanolHeating mantle or hot plate with stirring
Deionized waterMagnetic stir bar
Filter paperBuchner funnel and vacuum flask
IceVacuum source
Step-by-Step Methodology
  • Dissolution: Place the crude 4-(Hydroxymethyl)-3-methoxybenzoic acid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot 95% ethanol and begin heating with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.[5] Expert Tip: Avoid adding a large excess of solvent, as this will reduce the final yield.[5]

  • Hot Filtration (Optional): If insoluble particulate matter is observed in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization in the funnel.[3]

  • Inducing Saturation: To the clear, hot filtrate, add hot deionized water dropwise while stirring vigorously until a persistent slight turbidity (cloudiness) is observed.[6] This indicates that the solution is now saturated. If the solution becomes excessively cloudy, add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution again.[5]

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[7] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol-water mixture to rinse away any remaining soluble impurities from the mother liquor.[5]

  • Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals.[5] Transfer the crystals to a watch glass and allow them to air dry completely. For faster results, dry the crystals in a vacuum oven at a temperature well below the melting point or in a desiccator under vacuum.[5]

Workflow Diagram: Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis crude Crude Product dissolve Dissolve in Minimal Hot Ethanol crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter if insolubles present saturate Add Hot Water to Cloud Point dissolve->saturate hot_filter->saturate cool_slow Slow Cooling to RT saturate->cool_slow cool_ice Ice Bath Cooling cool_slow->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent Mixture vac_filter->wash dry Dry Crystals wash->dry analyze Purity Analysis (MP, TLC, NMR) dry->analyze

Caption: Workflow for the purification of 4-(Hydroxymethyl)-3-methoxybenzoic acid by recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for purifying small-to-medium scale samples (<10 g) or when recrystallization is ineffective at removing specific impurities.

Principle

Flash column chromatography is a preparative liquid chromatography technique that utilizes positive pressure to drive the mobile phase through a column packed with a solid adsorbent (stationary phase), typically silica gel. Separation is achieved based on the varying affinities of the sample components for the stationary and mobile phases.

Materials and Equipment
Reagents & Consumables Equipment
Crude 4-(Hydroxymethyl)-3-methoxybenzoic acidGlass chromatography column
Silica Gel (230-400 mesh)Air/Nitrogen source with pressure regulator
Dichloromethane (DCM)Fraction collector or test tubes
Ethyl Acetate (EtOAc)Rotary evaporator
TLC plates (silica gel 60 F254)TLC developing chamber & UV lamp
SandLong-stem funnel, glass wool
Step-by-Step Methodology
  • Mobile Phase Selection via TLC: The first step is to identify an appropriate eluent system using Thin-Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent mixtures. A good starting point is a mixture of a moderately polar solvent and a more polar one, such as Dichloromethane:Ethyl Acetate or Ethyl Acetate:Methanol. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4, with good separation from all impurities.

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped. Add a protective layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Wet Loading: Carefully apply the concentrated sample solution directly to the top of the silica bed.

    • Dry Loading (Preferred): Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column. This method often results in better resolution.

  • Elution and Fraction Collection: Carefully add the mobile phase to the column without disturbing the top layer. Apply pressure (e.g., from a regulated air or nitrogen line) to achieve a steady flow rate. Begin collecting fractions in test tubes. It is common to start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate, develop, and visualize under a UV lamp.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Purity Assessment and Characterization

After purification, it is essential to verify the purity and confirm the identity of the final product.

  • Melting Point (MP): A pure crystalline solid will have a sharp melting point range. Significant depression or a broad melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate when visualized under UV light and/or with an appropriate stain.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. A reverse-phase HPLC method, similar to those used for related benzoic acid derivatives, can be employed.[10] The purity is determined by comparing the area of the main product peak to the total area of all peaks.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the chemical structure of the purified compound and to detect any remaining impurities.

Summary of Key Parameters

Parameter Recrystallization Protocol Flash Chromatography Protocol
Scale Grams to KilogramsMilligrams to Grams
Typical Solvent System 95% Ethanol / Deionized WaterGradient of Ethyl Acetate in Dichloromethane or Hexanes
Primary Advantage High throughput, cost-effective for large quantitiesHigh resolution, capable of separating closely related impurities
Expected Purity 95-99% (depends on crude purity)>99%
Key Control Point Slow cooling rate and precise addition of anti-solvent (water)Selection of optimal mobile phase via TLC

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • N.A. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • ResearchGate. (2026). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. Retrieved from [Link]

  • N.A. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Zenodo. (2025). Synthesis of Novel Vanillic Acid Ester Derivative. Retrieved from [Link]

  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing vanillin ester isobutyric acid through biocatalysis.
  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • N.A. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

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Application Notes and Protocols: 4-(Hydroxymethyl)-3-methoxybenzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Bio-based Building Block for Advanced Polymers

4-(Hydroxymethyl)-3-methoxybenzoic acid, a derivative of vanillic acid, is emerging as a significant monomer in the field of polymer chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a primary alcohol (hydroxymethyl), and a methoxy group on an aromatic ring, offers a versatile platform for the synthesis of novel polyesters and other polymers with tailored properties. The presence of both an acid and an alcohol functionality on the same molecule allows for self-polycondensation, simplifying polymerization processes. Furthermore, its derivation from lignin, a major component of biomass, positions it as a key player in the development of sustainable and biodegradable polymers.

This application note provides a comprehensive guide to the utilization of 4-(Hydroxymethyl)-3-methoxybenzoic acid in polymer synthesis. We will delve into the fundamental principles of its polymerization, provide detailed experimental protocols for the synthesis of a representative polyester, and discuss the potential applications of the resulting polymers in fields ranging from specialty plastics to advanced drug delivery systems.

I. The Chemistry of Polymerization: Leveraging Trifunctionality

The primary route for polymerizing 4-(Hydroxymethyl)-3-methoxybenzoic acid is through polyesterification . This involves the reaction between the carboxylic acid group of one monomer and the hydroxymethyl group of another, forming an ester linkage and eliminating a molecule of water. This process can be repeated to form long polymer chains.

To facilitate this reaction and achieve high molecular weight polymers, a common and effective strategy is the acetylation of the hydroxymethyl group prior to polycondensation. This is because the direct esterification between a carboxylic acid and an alcohol can be an equilibrium-limited reaction. Converting the alcohol to an acetate ester creates a more reactive species for polycondensation, with the elimination of acetic acid, which can be readily removed to drive the reaction to completion.

Reaction Pathway Overview

The overall process can be visualized as a two-step synthesis:

  • Monomer Activation: Acetylation of the hydroxymethyl group of 4-(Hydroxymethyl)-3-methoxybenzoic acid to yield 4-(Acetoxymethyl)-3-methoxybenzoic acid.

  • Polycondensation: Melt or solution polycondensation of the acetylated monomer to produce the polyester, poly[4-(oxymethyl)-3-methoxybenzoate].

Below is a diagram illustrating the polymerization workflow.

PolymerizationWorkflow Monomer 4-(Hydroxymethyl)-3- methoxybenzoic acid AcetylatedMonomer 4-(Acetoxymethyl)-3- methoxybenzoic acid Monomer->AcetylatedMonomer Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->AcetylatedMonomer Polycondensation Polycondensation (Melt or Solution) AcetylatedMonomer->Polycondensation Polyester Poly[4-(oxymethyl)-3- methoxybenzoate] Polycondensation->Polyester Purification Purification Polyester->Purification Characterization Characterization Purification->Characterization FinalPolymer Final Polymer Product Characterization->FinalPolymer

Caption: Experimental workflow for the synthesis of a polyester from 4-(Hydroxymethyl)-3-methoxybenzoic acid.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of a polyester derived from 4-(Hydroxymethyl)-3-methoxybenzoic acid.

A. Monomer Synthesis: 4-(Hydroxymethyl)-3-methoxybenzoic acid

While commercially available, 4-(Hydroxymethyl)-3-methoxybenzoic acid can also be synthesized in the laboratory. A common route involves the selective oxidation of p-xylene derivatives. For the purpose of these application notes, we will assume the starting monomer is available.

B. Protocol 1: Acetylation of 4-(Hydroxymethyl)-3-methoxybenzoic acid

Objective: To activate the monomer for efficient polycondensation by converting the hydroxymethyl group to an acetoxymethyl group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-(Hydroxymethyl)-3-methoxybenzoic acid955117-56-3182.1718.22 g (0.1 mol)
Acetic Anhydride108-24-7102.0915.3 g (0.15 mol)
Toluene108-88-392.14100 mL
Pyridine (catalyst)110-86-179.100.5 mL

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(Hydroxymethyl)-3-methoxybenzoic acid (18.22 g, 0.1 mol) and toluene (100 mL).

  • Begin stirring the suspension and add acetic anhydride (15.3 g, 0.15 mol) and pyridine (0.5 mL).

  • Heat the mixture to reflux (approximately 110 °C) under a gentle flow of nitrogen.

  • Maintain the reflux for 3 hours. The solid should gradually dissolve as the reaction proceeds.

  • After 3 hours, allow the reaction mixture to cool to room temperature.

  • The product, 4-(Acetoxymethyl)-3-methoxybenzoic acid, will precipitate out of the solution upon cooling.

  • Collect the white solid by vacuum filtration and wash it with cold toluene (2 x 20 mL).

  • Dry the product in a vacuum oven at 60 °C overnight.

  • Characterize the product by ¹H NMR and FT-IR to confirm the formation of the acetylated monomer.

C. Protocol 2: Melt Polycondensation of 4-(Acetoxymethyl)-3-methoxybenzoic acid

Objective: To synthesize the polyester, poly[4-(oxymethyl)-3-methoxybenzoate], via melt polycondensation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-(Acetoxymethyl)-3-methoxybenzoic acidN/A224.2011.21 g (0.05 mol)
Antimony(III) oxide (catalyst)1309-64-4291.5220 mg (0.04 mol%)

Procedure:

  • Place 4-(Acetoxymethyl)-3-methoxybenzoic acid (11.21 g, 0.05 mol) and antimony(III) oxide (20 mg) in a polymerization tube equipped with a mechanical stirrer and a nitrogen inlet/vacuum outlet.

  • Heat the tube in an oil bath to 200 °C under a slow stream of nitrogen to melt the monomer.

  • Once the monomer is melted, increase the temperature to 250 °C and maintain for 1 hour, with continuous stirring. Acetic acid will begin to distill from the reaction mixture.

  • Gradually increase the temperature to 280 °C over 30 minutes.

  • Apply a vacuum (approximately 1 mmHg) to the system and continue the reaction at 280 °C for 3-4 hours to remove the remaining acetic acid and drive the polymerization to completion. The viscosity of the melt will increase significantly.

  • After the desired time, release the vacuum with nitrogen and allow the polymer to cool to room temperature.

  • The solid polymer can be removed by carefully breaking the glass tube or by dissolving the polymer in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it in a non-solvent like methanol.

  • Dry the resulting polymer in a vacuum oven at 80 °C overnight.

PolycondensationSetup cluster_setup Melt Polycondensation Apparatus NitrogenInlet Nitrogen Inlet PolymerizationTube Polymerization Tube (Monomer + Catalyst) NitrogenInlet->PolymerizationTube VacuumOutlet To Vacuum Pump VacuumOutlet->PolymerizationTube MechanicalStirrer Mechanical Stirrer MechanicalStirrer->PolymerizationTube OilBath Heated Oil Bath

Caption: A simplified diagram of a typical melt polycondensation setup.

III. Characterization of the Resulting Polymer

Thorough characterization is crucial to determine the structure, molecular weight, and thermal properties of the synthesized polyester.

TechniquePurposeExpected Results
Fourier-Transform Infrared Spectroscopy (FT-IR) To confirm the formation of ester linkages and the disappearance of carboxylic acid and hydroxyl groups.Appearance of a strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹. Disappearance of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and the C-O stretch of the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.In ¹H NMR, the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the ester linkage. In ¹³C NMR, the appearance of a signal for the ester carbonyl carbon around 165-175 ppm.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).The molecular weight will depend on the reaction conditions. A successful polymerization should yield a polymer with a reasonably high molecular weight and a PDI typically in the range of 1.5-2.5 for polycondensation reactions.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.The polymer is expected to be amorphous or semi-crystalline. A clear glass transition temperature will be observed. The presence of a melting peak would indicate crystallinity.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.TGA will show the decomposition temperature of the polymer, providing information about its stability at elevated temperatures. Aromatic polyesters generally exhibit good thermal stability.

IV. Potential Applications

The unique structure of poly[4-(oxymethyl)-3-methoxybenzoate] and its copolymers opens up a wide range of potential applications:

  • Biodegradable Plastics: As a bio-based polyester, it has the potential to be used in applications where biodegradability is desired, such as packaging films and disposable items.[1] The rate of degradation can be tuned by copolymerization with other monomers.

  • Drug Delivery: The polymer backbone can be functionalized to attach drug molecules. The ester linkages are susceptible to hydrolysis, allowing for the controlled release of the therapeutic agent.

  • High-Performance Materials: Aromatic polyesters are known for their good thermal and mechanical properties. This polymer could be a candidate for applications requiring high strength and stability.

  • Adhesives and Coatings: The polar nature of the ester and methoxy groups can promote good adhesion to various substrates, making it suitable for use in coatings and adhesives.

V. Conclusion

4-(Hydroxymethyl)-3-methoxybenzoic acid is a highly promising monomer for the synthesis of advanced and sustainable polymers. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis and properties of polyesters derived from this versatile bio-based building block. The ability to tailor the polymer's properties through copolymerization and functionalization makes it an exciting area for future research and development in polymer chemistry, materials science, and biomedical applications.

References

  • MySkinRecipes. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. [Link]

  • ResearchGate. New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. [Link]

  • ResearchGate. Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. [Link]

  • Google Patents. US3759870A - Polyester based on hydroxybenzoic acids.
  • MDPI. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. [Link]

  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • ResearchGate. Polymeric Materials—Structure, Properties, and Applications. [Link]

  • National Institutes of Health (NIH). Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism. [Link]

  • ResearchGate. Biodegradable Polymers as Biomaterials. [Link]

  • BioResources. Effects of chemical and morphological structure on biodegradability of fibers, fabrics, and other polymeric materials. [Link]

Sources

Application Note: A Guide to Developing Robust Assays for Measuring Compound Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Quantifying Biological Activity

In the landscape of drug discovery and biological research, a compound's potential is defined by its biological activity. An assay is the crucible where this potential is measured, providing the quantitative data necessary to advance a promising molecule or retire a fallacious one. The development of a robust and reliable assay is, therefore, not merely a technical step but the foundational pillar upon which a research program is built. A well-designed assay provides a window into the complex interplay between a compound and a biological system, be it a purified enzyme or a complex cellular network.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for creating assays that are not only technically sound but also biologically relevant and fit for purpose. We will explore the causality behind experimental choices, delve into the nuances of different assay formats, and provide detailed protocols and validation strategies to ensure data integrity and reproducibility.

Chapter 1: Strategic Assay Selection - Matching the Method to the Question

The first critical decision in assay development is selecting the appropriate format. This choice is dictated by the scientific question being asked, the nature of the biological target, and the desired throughput. The primary bifurcation in assay strategy is between biochemical and cell-based approaches, with phenotypic screens offering a distinct, target-agnostic paradigm.[3][4]

  • Biochemical Assays directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor.[2] They are invaluable for confirming direct target engagement and for detailed mechanistic studies in a controlled, cell-free environment.[2]

  • Cell-Based Assays measure the consequence of a compound's action within a living cell. These assays offer greater physiological relevance by preserving the complex network of signaling pathways and cellular compartments that influence a drug's effect.[1][5]

  • Phenotypic Assays take a broader view, identifying compounds that produce a desired change in a cell's or organism's observable characteristics (phenotype) without a priori knowledge of the specific molecular target.[6][7][8] This approach is powerful for discovering novel mechanisms of action.[9][10]

To guide this selection process, the following decision tree illustrates a logical pathway for choosing an appropriate assay strategy.

Assay_Selection_Decision_Tree start Start: Define Research Question target_known Is the molecular target known? start->target_known goal Primary Goal? target_known->goal Yes phenotypic Phenotypic Screen (e.g., High-Content Imaging) target_known->phenotypic No biochemical Biochemical Assay (e.g., Enzyme Inhibition, Binding) goal->biochemical Direct Target Interaction cell_based Cell-Based Assay (e.g., Reporter, Second Messenger) goal->cell_based Cellular/Functional Effect moa Mechanism of Action (MoA) & Direct Binding biochemical->moa functional Cellular Function & Pathway Modulation cell_based->functional novel_discovery Novel MoA & Target Discovery phenotypic->novel_discovery

Caption: Decision tree for selecting an appropriate assay format.

Chapter 2: A Deep Dive into Assay Methodologies

Biochemical Assays: Isolating the Interaction

Biochemical assays offer unparalleled precision in studying the direct effects of a compound on its target.[2] By removing the complexities of a cellular environment, they provide clear, mechanistic insights.[2] They are the workhorses of early-stage drug discovery, particularly for enzyme targets.

A classic example is the enzyme inhibition assay , which measures a compound's ability to reduce the activity of a specific enzyme. The key to a successful enzyme assay is understanding the enzyme's kinetics and choosing conditions that allow for sensitive detection of inhibition. For instance, screens are often conducted with substrate concentrations at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[11]

Protocol 1: General Biochemical Enzyme Inhibition Assay (Colorimetric)

This protocol provides a framework for determining the IC50 value of a compound against a purified enzyme.

  • Materials & Reagents:

    • Purified enzyme of interest.

    • Enzyme-specific substrate that produces a colorimetric product.

    • Test compound (inhibitor).

    • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).

    • Positive control inhibitor (known inhibitor of the enzyme).

    • Negative control (vehicle, e.g., DMSO).

    • 96- or 384-well clear microplates.

    • Microplate reader capable of absorbance measurements.

  • Step-by-Step Procedure: [12][13]

    • Reagent Preparation:

      • Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

      • Create a serial dilution series of the test compound in assay buffer. The final concentration range should span several orders of magnitude around the expected IC50.

      • Prepare working solutions of the enzyme and substrate in assay buffer at their optimal concentrations.

    • Assay Plate Setup:

      • Add 5 µL of each concentration of the serially diluted test compound, positive control, or negative control (vehicle) to the appropriate wells of the microplate.

      • Add 40 µL of the enzyme solution to each well.

      • Mix gently and pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature. This allows the compound to bind to the enzyme before the reaction starts.[13]

    • Reaction Initiation & Monitoring:

      • Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.

      • Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time (kinetic read) or after a fixed incubation period (endpoint read).

    • Data Analysis:

      • For each concentration, calculate the reaction rate (e.g., change in absorbance per minute).

      • Normalize the data by setting the rate of the negative control (vehicle) as 100% activity and the rate of a saturating concentration of the positive control as 0% activity.

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Cell-Based Assays: Embracing Biological Complexity

Cell-based assays are essential for confirming that a compound's activity observed in a biochemical assay translates to a cellular context.[1][3] They can also serve as the primary screening platform, especially for targets like G-protein coupled receptors (GPCRs) where the functional readout involves a complex signaling cascade.[15][16]

Reporter gene assays are a versatile and widely used type of cell-based assay.[17] In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a transcriptional response element that is activated by a specific signaling pathway.[18] An increase or decrease in the reporter signal provides a quantitative measure of pathway activation or inhibition.[19]

Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout plate_cells Plate Cells in Microplate incubate1 Incubate (24-48h) Allow cells to adhere plate_cells->incubate1 add_compounds Add Test Compounds & Controls incubate1->add_compounds incubate2 Incubate (Time for biological response) add_compounds->incubate2 lyse_cells Lyse Cells (if needed) incubate2->lyse_cells add_reagent Add Detection Reagent (e.g., Luciferin) lyse_cells->add_reagent read_plate Read Signal (Luminescence, Fluorescence) add_reagent->read_plate

Caption: A generalized workflow for a typical cell-based assay.

GPCR Signaling Pathway Example:

Many drugs target GPCRs, which transmit extracellular signals into the cell.[15] A common pathway involves a Gs-coupled GPCR, which, upon ligand binding, activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[20][21] cAMP then activates Protein Kinase A (PKA), which can phosphorylate transcription factors like CREB, leading to the expression of genes controlled by the cAMP Response Element (CRE).

GPCR_Signaling_Pathway compound Agonist Compound receptor Gs-Coupled GPCR compound->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates cre CRE creb->cre binds luciferase Luciferase Gene cre->luciferase drives transcription light Light Signal luciferase->light produces

Caption: A Gs-coupled GPCR signaling pathway leading to reporter gene expression.

Protocol 2: Cell-Based GPCR-CRE Luciferase Reporter Assay

This protocol outlines a method to measure the activation of a Gs-coupled GPCR by a test compound.

  • Materials & Reagents:

    • Mammalian cell line stably expressing the GPCR of interest and a CRE-luciferase reporter construct.

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Test compound.

    • Known agonist for the GPCR (positive control).

    • Vehicle control (e.g., 0.1% DMSO).

    • White, opaque 96-well cell culture plates (to maximize light output).

    • Luciferase assay reagent kit (containing cell lysis buffer and luciferin substrate).

    • Luminometer.

  • Step-by-Step Procedure: [18][22]

    • Cell Plating:

      • Trypsinize and count the cells.

      • Seed the cells into the 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of culture medium.

      • Incubate for 24 hours to allow cells to attach and recover.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound and controls in serum-free medium.

      • Carefully remove the culture medium from the cells and replace it with 100 µL of the medium containing the compounds or controls.

      • Incubate for a pre-determined optimal time (e.g., 6 hours) to allow for signal transduction and reporter gene expression.[23]

    • Cell Lysis and Signal Detection:

      • Remove the medium containing the compounds.

      • Add 20 µL of 1x cell lysis buffer to each well and incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete lysis.[22]

      • Add 100 µL of the luciferase assay reagent (containing the luciferin substrate) to each well.

      • Immediately measure the luminescence signal using a plate reader.

    • Data Analysis:

      • Subtract the background luminescence (wells with no cells).

      • Normalize the data to the vehicle control.

      • Plot the relative luminescence units (RLU) versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Chapter 3: The Cornerstone of Reliability - Assay Validation

Assay development is an iterative process of optimization, but once a protocol is established, it must be formally validated to demonstrate that it is suitable for its intended purpose.[24][25] Assay validation is a self-validating system; its goal is to define the performance characteristics of the assay, ensuring that the results are reliable, reproducible, and accurate.[26][27] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a widely accepted framework for analytical procedure validation.[24][25][28][29]

Key Validation Parameters

ParameterDescriptionTypical Acceptance Criteria (for a quantitative assay)
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, matrix components).[25]No significant interference from matrix or vehicle controls. Signal from analyte is distinguishable from background.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.[30]Recovery of a known amount of analyte is typically within 80-120%.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[30]Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should be ≤15-20%.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[30]Correlation coefficient (r²) ≥ 0.99 for the linear range of the standard curve.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[30]Defined by the linearity and accuracy studies.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[26][30]Assay performance remains within acceptable limits when parameters (e.g., incubation time, temperature) are slightly varied.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized material used as a benchmark for comparison.[31][32] In potency assays, the activity of a test sample is almost always determined relative to a reference standard.[33] This practice is critical for ensuring lot-to-lot consistency and for bridging data across different experiments and laboratories.[34] The initial batch of material used during assay development is often designated as the "Development Reference Standard".[33]

Chapter 4: Data Analysis and Quality Control

The raw data from an assay is only as good as its analysis and the quality controls that frame it. For high-throughput screening (HTS), robust statistical methods are essential for identifying true "hits" from a large dataset.[35][36]

Key Quality Control Metrics

MetricFormulaInterpretation
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)A simple measure of the dynamic range of the assay. A higher S/B is generally better.
Z-Factor (Z') 1 - [3*(SDmax + SDmin) / |Meanmax - Meanmin|]A measure of assay quality that accounts for both the dynamic range and data variation.[37] It is widely used to assess the suitability of an assay for HTS.

Interpretation of Z' Values

Z' ValueAssay Quality
> 0.5Excellent assay, suitable for HTS.
0 to 0.5Marginal assay, may require further optimization.
< 0Unsuitable for screening.

Chapter 5: Troubleshooting Common Assay Problems

Even well-validated assays can encounter problems. A systematic approach to troubleshooting is essential for identifying and resolving issues quickly.[38][39][40]

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal - Omission or degradation of a key reagent (e.g., enzyme, substrate).[39][41]- Incorrect plate reader settings.[41]- Assay temperature too low.[38]- Prepare fresh reagents and confirm all additions.- Verify wavelength, filter, and gain settings.[42]- Ensure all reagents are equilibrated to the optimal assay temperature.[38]
High Background - Contaminated reagents.- Non-specific binding of antibodies or compounds.- Substrate instability.- Use fresh, high-purity reagents.- Increase the concentration of blocking agents or detergents in buffers.- Prepare substrate solution immediately before use.
High Well-to-Well Variability - Inconsistent pipetting.- Edge effects on the plate (evaporation, temperature gradients).- Cells not evenly distributed in wells.- Calibrate pipettes and use consistent technique.- Avoid using the outer wells of the plate or fill them with buffer.- Ensure a uniform single-cell suspension before plating.
Poor Z' Value - Low dynamic range (low S/B).- High data variability in either the high or low signal controls.- Re-optimize reagent concentrations to maximize signal window.- Address sources of variability (see above).

Conclusion

Developing an assay to measure the biological activity of a compound is a multi-faceted process that requires a deep understanding of the underlying biology, rigorous optimization, and stringent validation. By carefully selecting the assay type, meticulously developing the protocol, and implementing robust quality control measures, researchers can generate high-quality, reproducible data that provides true insight into a compound's biological function. This commitment to scientific integrity and logical design ensures that the data generated can be trusted to guide critical decisions in research and drug development.

References

  • Zhang, X. D., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]

  • Parham, F., et al. (2009). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 4(8), 895-908. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Cannon, K. (2021). Choosing Reference Standards for Molecular Assay Development. Clinical Lab Products. [Link]

  • Gyorgypal, A. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. [Link]

  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

  • Wikipedia. (n.d.). Phenotypic screening. [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Arod, A., & Kovarova, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Little, T. A. (2012). Assay Development and Method Validation Essentials. BioPharm International, 25(10). [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Creative Biolabs. (n.d.). Phenotypic Screening. [Link]

  • Molecular Diagnostics Literacy. (n.d.). Assay Troubleshooting. [Link]

  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • ICE Bioscience. (2025). GPCR Signaling Assay Applications in High-Throughput Screening. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-75. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Quality by Design Consulting. (2012). Assay Development and Method Validation Essentials. [Link]

  • Wawer, M., et al. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 30(11), 1621-1622. [Link]

  • InfinixBio. (n.d.). Defining the Process of Assay Development and Validation. [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]

  • BEBPA. (2024). Reference Standards for Potency Assays. [Link]

  • APS Journals. (2023). Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. PhytoFrontiers. [Link]

  • Lowes, S., et al. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 14(4), 823-830. [Link]

  • QIAGEN. (2011). Cignal Reporter Assay Handbook. [Link]

  • DSDP Analytics. (n.d.). Reference Standards: The Cornerstone of Control. [Link]

  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals? [Link]

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use of 4-(Hydroxymethyl)-3-methoxybenzoic acid as a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 4-(Hydroxymethyl)-3-methoxybenzoic Acid as a Reference Standard

Introduction: The Role of Precision in Pharmaceutical Analysis

In the landscape of drug development and quality control, the certainty of a molecule's identity, purity, and concentration is paramount. Reference standards are the cornerstones of this certainty, providing the benchmark against which analytical measurements are judged. 4-(Hydroxymethyl)-3-methoxybenzoic acid is a key organic molecule that serves as a crucial reference standard in various analytical applications. Structurally related to vanillic acid, a widely recognized benzoic acid derivative, it is often encountered as an intermediate, precursor, or impurity in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its unique functional groups—a carboxylic acid, a methoxy group, and a hydroxymethyl group—make it an ideal candidate for analysis by a range of chromatographic and spectroscopic techniques.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective . The methodologies described herein are designed to be robust and self-validating, ensuring the highest level of scientific integrity in your analytical workflows.

Physicochemical Properties and Handling

A thorough understanding of the reference standard's properties is the first step toward its proper use. The table below summarizes the key physicochemical data for 4-(Hydroxymethyl)-3-methoxybenzoic acid.

PropertyValueReference
IUPAC Name 4-(Hydroxymethyl)-3-methoxybenzoic acid[3]
CAS Number 955117-56-3[3]
Molecular Formula C₉H₁₀O₄[3]
Molecular Weight 182.17 g/mol [3]
Appearance White to off-white solid
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container.

Application I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The primary application of 4-(Hydroxymethyl)-3-methoxybenzoic acid as a reference standard is in the quantification of this compound in samples, whether as a main component, a synthetic intermediate, or an impurity. Reverse-phase HPLC with UV detection is the most common and reliable method for this purpose.

Principle of HPLC Quantification

This protocol establishes a method where the concentration of 4-(Hydroxymethyl)-3-methoxybenzoic acid in a test sample is determined by comparing its chromatographic peak area to a calibration curve. The calibration curve is generated by analyzing a series of prepared solutions (calibration standards) of known concentrations, which are made from a highly pure, certified reference standard. The linearity of this curve validates the method across a specific concentration range.[4][5]

Detailed HPLC Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid (reagent grade).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized for the specific instrument and column in use.

ParameterConditionRationale
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid ensures the carboxylic acid group is protonated, leading to better peak shape and retention.[6][7]
Gradient Elution 0-15 min: 10% to 70% B15-17 min: 70% to 10% B17-22 min: 10% BA gradient allows for efficient elution of the analyte while cleaning the column of more nonpolar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[4]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength, offering good sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in water for Mobile Phase A.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 4-(Hydroxymethyl)-3-methoxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate for 5 minutes to ensure complete dissolution.[4]

  • Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare at least five calibration standards covering the expected concentration range of the analyte in your sample.[5]

  • Sample Solution: Prepare the test sample by accurately weighing a known amount and dissolving it in the diluent to achieve an expected concentration within the calibration range.

  • Filtration: Prior to injection, filter all standards and sample solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.[8]

4. System Suitability and Analysis Sequence To ensure the validity of the results, a system suitability test must be performed.

  • Equilibrate the System: Flush the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.[8]

  • System Suitability Injections: Inject a mid-range calibration standard (e.g., 25 µg/mL) six consecutive times.

  • Performance Criteria: The system is deemed ready if the relative standard deviation (%RSD) of the peak area is less than 2.0%.[8]

  • Analysis Sequence:

    • Inject a diluent blank to ensure no carryover.

    • Inject each calibration standard from lowest to highest concentration.

    • Inject the test sample(s).

    • Inject a calibration standard periodically (e.g., after every 10 sample injections) to verify system stability.

5. Data Analysis and Quantification

  • Generate Calibration Curve: Plot the peak area of the reference standard against its known concentration for each calibration standard.

  • Perform Linear Regression: The relationship should be linear with a correlation coefficient (r²) of ≥ 0.999.

  • Calculate Sample Concentration: Use the regression equation (y = mx + c) to calculate the concentration of 4-(Hydroxymethyl)-3-methoxybenzoic acid in the test sample based on its measured peak area.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) setup Equilibrate HPLC System & Perform System Suitability prep_mobile->setup prep_stock Prepare Standard Stock Solution (1 mg/mL) prep_cal Prepare Calibration Standards (Serial Dilution) prep_stock->prep_cal prep_cal->setup prep_sample Prepare Test Sample (Dissolve & Dilute) prep_sample->setup inject Inject Sequence: Blank -> Standards -> Sample setup->inject integrate Integrate Peak Areas inject->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Sample using Regression Equation calibrate->quantify

Caption: Workflow for HPLC quantification using a reference standard.

Application II: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation and identity confirmation of organic molecules. A certified reference standard of 4-(Hydroxymethyl)-3-methoxybenzoic acid provides the definitive spectrum against which a synthesized or isolated sample can be compared.

Principle of NMR Identity Confirmation

The principle lies in a direct comparison of the ¹H NMR spectrum of the test sample with that of the reference standard. Every unique proton in the molecule produces a distinct signal (resonance) in the spectrum. The identity is confirmed if the test sample's spectrum matches the reference spectrum in three key aspects:

  • Chemical Shift (δ): The position of the signals along the x-axis (in ppm).

  • Integration: The relative area under each signal, corresponding to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple lines (e.g., singlet, doublet) due to neighboring protons.

Detailed ¹H NMR Protocol

1. Materials and Instrumentation

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-quality 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzoic acids due to better solubility and the ability to observe the acidic proton.[9]

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid reference standard.

  • Test sample of 4-(Hydroxymethyl)-3-methoxybenzoic acid.

2. Sample Preparation

  • Reference Standard Sample: Accurately weigh 5-10 mg of the reference standard directly into an NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Cap the tube and gently vortex or invert until the solid is completely dissolved.

  • Test Sample: Prepare the test sample in the exact same manner, using the same solvent and aiming for a similar concentration. Consistency in sample preparation is key to a valid comparison.

3. NMR Data Acquisition

  • Insert the reference sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 8 to 16) are averaged to achieve a good signal-to-noise ratio.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak (e.g., DMSO at ~2.50 ppm).[9]

  • Integrate all signals.

  • Repeat steps 1-5 for the test sample using identical acquisition parameters.

4. Spectral Comparison and Interpretation

  • Overlay the spectrum of the test sample with the spectrum of the reference standard.

  • Confirm Chemical Shifts: Verify that every signal in the test sample appears at the same chemical shift (within a tolerance of ±0.02 ppm) as the corresponding signal in the reference spectrum.

  • Confirm Integration: Normalize the integrals (e.g., set the integral of the 3-proton methoxy singlet to 3.00) and confirm that the relative integrals of all other signals match the expected proton count and the reference spectrum.

  • Confirm Multiplicity: Ensure the splitting pattern of each signal is identical between the two spectra.

Logical Diagram for NMR Identity Confirmation

NMR_Logic cluster_prep 1. Preparation & Acquisition cluster_compare 2. Comparison prep_ref Prepare Reference Standard Sample acq_ref Acquire ¹H NMR Spectrum of Reference prep_ref->acq_ref prep_test Prepare Test Sample acq_test Acquire ¹H NMR Spectrum of Test Sample prep_test->acq_test compare Overlay & Compare Spectra acq_ref->compare acq_test->compare crit1 Chemical Shifts Match? compare->crit1 crit2 Integrations Match? crit1->crit2 crit3 Multiplicities Match? crit2->crit3 decision All Criteria Met? crit3->decision result_pass Identity Confirmed decision->result_pass Yes result_fail Identity Not Confirmed decision->result_fail No

Caption: Decision logic for confirming compound identity via NMR.

References

  • SIELC Technologies. (2018, February 16). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.
  • ChemicalBook. 4-HYDROXY-3-METHOXYBENZOIC ACID SODIUM SALT(28508-48-7) 1H NMR spectrum.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158448718, C16H16O8.
  • ACS Omega. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • SciSpace. (2021, April 15). A Review of the Pharmacological Characteristics of Vanillic Acid.
  • Semantic Scholar. A Review on Pharmacological Activities of Vanillic Acid and its Derivatives.
  • ResearchGate. (2019, January). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II].
  • BenchChem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • BenchChem. An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
  • PubMed. (2024, March 1). Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).
  • MySkinRecipes. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid.
  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.
  • FooDB. (2011, September 26). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771).
  • BenchChem. A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
  • SciELO. (2024, May 15). Article.
  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.
  • SpectraBase. 4-Hydroxy-3-methoxybenzoic acid.
  • Matrix Fine Chemicals. 4-HYDROXY-3-METHOXYBENZOIC ACID | CAS 121-34-6.
  • US EPA. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - Substance Details.
  • Research Square. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Chemsrc. (2025, August 24). 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0.
  • USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Google Patents. (2020, February 27). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL.
  • Stenutz. 4-hydroxy-3-methoxybenzoic acid.
  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • BenchChem. Application Note: Quantification of 2,3-Dihydroxy-4-methoxybenzoic Acid using High-Performance Liquid Chromatography (HPLC).
  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • CDC Stacks. Supporting Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yield.

The most reliable and high-yielding strategy for synthesizing 4-(Hydroxymethyl)-3-methoxybenzoic acid involves the chemoselective reduction of 4-formyl-3-methoxybenzoic acid. This route is favored because it utilizes a mild reducing agent to selectively target the aldehyde group while leaving the less reactive carboxylic acid moiety intact.

Recommended Synthetic Pathway

The reduction of the aldehyde group in 4-formyl-3-methoxybenzoic acid using sodium borohydride (NaBH₄) is a robust and selective method.

Synthetic_Pathway SM 4-Formyl-3-methoxybenzoic acid Reagent 1. NaBH₄, Ethanol/H₂O 2. H₃O⁺ Workup SM->Reagent Pdt 4-(Hydroxymethyl)-3-methoxybenzoic acid Reagent->Pdt caption Figure 1. Recommended synthesis via selective reduction.

Caption: Figure 1. Recommended synthesis via selective reduction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is consistently low (<70%). What are the common causes and how can I improve it?

Low yield is often traced back to one of four areas: reaction conditions, reagent stoichiometry, workup procedure, or purification losses.

  • Causality: Sodium borohydride can be consumed by reaction with the solvent (especially protic solvents like ethanol or water) or by reacting with the carboxylic acid group under non-ideal conditions. During workup, the product is amphiphilic and can be partially lost to the aqueous phase if the pH is not optimal for extraction.

  • Solutions & Protocol Insights:

    • Temperature Control: The addition of NaBH₄ is exothermic. Maintain the reaction temperature between 0-5°C using an ice bath. This minimizes the decomposition of NaBH₄ by the solvent and prevents potential side reactions.

    • Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per equivalent of aldehyde, this is never sufficient in practice. Use a moderate excess, typically 1.1 to 1.5 equivalents , to compensate for decomposition and ensure the reaction goes to completion.

    • pH Control During Workup: This is critical. After the reaction, the product exists as a sodium carboxylate salt, which is highly water-soluble. You must carefully acidify the reaction mixture to a pH of 2-3 with an acid like 6M HCl.[1] This protonates the carboxylate, making the product less water-soluble and enabling efficient extraction into an organic solvent like ethyl acetate.

    • Extraction: Use a generous volume of ethyl acetate for extraction and perform at least three separate extractions to ensure complete recovery from the aqueous phase.

Q2: The reaction seems incomplete, with significant starting material remaining upon analysis (TLC/NMR). How can I drive it to completion?

Incomplete conversion is typically a result of deactivated reagents or insufficient reaction time.

  • Causality: Sodium borohydride is sensitive to moisture and can degrade upon storage. An aged or improperly stored reagent will have significantly lower activity.

  • Solutions & Protocol Insights:

    • Reagent Quality: Use freshly opened or properly stored NaBH₄. If you suspect your reagent is old, consider titrating it or using a larger excess.

    • Reaction Time & Monitoring: While the reduction is often rapid, allow the reaction to stir for at least 30-60 minutes at room temperature after the NaBH₄ addition is complete.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • TLC Protocol:

        • Mobile Phase: A mixture of Ethyl Acetate / Hexane (e.g., 70:30) with 1% acetic acid. The acid suppresses the streaking of the carboxylic acid spots.

        • Visualization: UV light (254 nm). The starting material (aldehyde) will be less polar than the product (alcohol).

Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?

Byproduct formation points to a loss of selectivity.

  • Causality: The primary side reaction of concern is the Cannizzaro reaction if the aldehyde starting material is left in strongly basic conditions for an extended period. This disproportionation reaction would produce the desired alcohol but also an equal amount of the corresponding dicarboxylic acid, complicating purification and halving the theoretical maximum yield. Over-reduction of the carboxylic acid is unlikely with NaBH₄ but could occur if a stronger reducing agent is mistakenly used.

  • Solutions & Protocol Insights:

    • Avoid Strong Base: Do not run the reduction in a strong base like NaOH for extended periods. While some protocols for vanillin reduction dissolve it in NaOH, it's safer to use a neutral solvent system like ethanol.[1] The starting material, 4-formyl-3-methoxybenzoic acid, has sufficient solubility in ethanol or THF/water mixtures.

    • Chemoselectivity: Stick to NaBH₄ as the reducing agent. Reagents like LiAlH₄ are not selective and will reduce both the aldehyde and the carboxylic acid.

Side_Reactions cluster_0 Cannizzaro Disproportionation (Strong Base) SM 2x Aldehyde (Starting Material) Prod_A Desired Alcohol SM->Prod_A OH⁻ Prod_B Dicarboxylic Acid Byproduct SM->Prod_B OH⁻

Caption: Figure 2. Potential Cannizzaro side reaction.

Q4: I'm struggling with the purification of the final product. What is an effective recrystallization protocol?

The product's polarity can make finding a single ideal solvent difficult. A mixed-solvent system is often most effective.

  • Causality: The molecule contains both a polar carboxylic acid and a polar alcohol group, as well as a less polar aromatic ring. This combination requires a solvent system that can accommodate these different polarities.

  • Solutions & Protocol Insights:

    • Solvent System: An ethanol/water system is highly recommended.[3] Ethanol is a good solvent in which the compound is soluble when hot, while water is a poor solvent that will induce precipitation upon cooling.

    • Detailed Recrystallization Protocol:

      • Dissolve the crude product in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.

      • Once fully dissolved, add hot deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy).

      • If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

      • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.

      • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol/water.

      • Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to maximize the yield of 4-(Hydroxymethyl)-3-methoxybenzoic acid?

The selective reduction of 4-formyl-3-methoxybenzoic acid with sodium borohydride is the most direct and highest-yielding route. An alternative, but more complex route, involves the esterification of vanillic acid, followed by reduction of the ester, and subsequent hydrolysis.

Parameter Route 1: Aldehyde Reduction Route 2: Esterification-Reduction
Starting Material 4-Formyl-3-methoxybenzoic acidVanillic acid
Key Reagents NaBH₄1. MeOH, H₂SO₄ 2. LiAlH₄ or LiBH₄
Number of Steps 12-3 (esterification, reduction, optional hydrolysis)
Pros High chemoselectivity, mild conditions, high yield.Readily available starting material.
Cons Starting material may be less common.Multiple steps, use of stronger reducing agents.

Q2: What are the critical reaction parameters to control for the selective reduction of 4-formyl-3-methoxybenzoic acid?

  • Temperature: Maintain 0-5°C during NaBH₄ addition to ensure selectivity and reagent stability.

  • Stoichiometry of NaBH₄: Use a 1.1 to 1.5 molar excess to ensure complete conversion.

  • pH of Workup: Acidify to pH 2-3 to ensure the product is in its neutral, less water-soluble form before extraction.

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Stationary Phase: Silica gel plates (GF-254).

  • Mobile Phase: 70:30 Ethyl Acetate:Hexane + 1% Acetic Acid.

  • Analysis: The product, 4-(hydroxymethyl)-3-methoxybenzoic acid, will have a lower Rf value (be more polar) than the starting material, 4-formyl-3-methoxybenzoic acid. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes.

  • Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents and acidic solutions to release flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the acidic workup is done slowly and with caution.

  • Exothermic Reaction: The addition of NaBH₄ and the subsequent acid quench are both exothermic. Use an ice bath to control the temperature during these steps.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

References

  • Budimarwanti, C. (2009). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). Vanillic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Formyl-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Sciencemadness Discussion Board. (2013). Issues with reduction of vanillin. Retrieved from: [Link]

  • Study.com. (n.d.). Write the entire reaction mechanism (arrow pushing) for the reduction of vanillin to vanillyl alcohol by NaBH₄. Retrieved from: [Link]

  • Unknown. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(Hydroxymethyl)-3-methoxybenzoic acid (HMBA). This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental hurdle of this compound's limited aqueous solubility. As an essential intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, understanding its solubility behavior is critical for successful experimental outcomes.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to address specific solubility issues.

Compound Profile: 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Understanding the physicochemical properties of HMBA is the first step in troubleshooting solubility. The molecule possesses both a carboxylic acid group, which can be ionized, and a relatively non-polar aromatic ring with methoxy and hydroxymethyl substituents. This structure dictates its solubility characteristics.

PropertyValue / InformationSource
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance White to off-white crystalline powder[2]
Key Functional Groups Carboxylic Acid (-COOH), Methoxy (-OCH₃), Hydroxymethyl (-CH₂OH)[1][2]
Predicted pKa ~4.0 - 4.5 (Estimated based on similar benzoic acid derivatives)[3][4]
General Solubility Poorly soluble in water; soluble in organic solvents like alcohols, ethers, and ketones.[5][6][7]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and issues encountered when working with 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Q1: My HMBA won't dissolve in neutral water or buffered saline (e.g., PBS pH 7.4). Why is this happening?

Expert Answer: This is expected behavior due to the molecular structure of HMBA. At neutral pH, the carboxylic acid group is only partially ionized. The molecule's crystalline structure and the non-polar aromatic ring significantly limit its interaction with water molecules, leading to poor aqueous solubility.[8][9] Benzoic acid and its derivatives are known for their low solubility in cold water.[6][8] The efficacy of solubilization for carboxylic acids is highly dependent on the pH of the medium.[10]

To overcome this, you must modify the solvent system. The two most common and effective strategies are pH adjustment and the use of co-solvents.

Q2: How can I use pH adjustment to dissolve HMBA in an aqueous solution?

Expert Answer: By increasing the pH of the solution well above the compound's pKa, you can deprotonate the carboxylic acid group (-COOH) to its highly soluble carboxylate salt form (-COO⁻).[11][12] This ionic form interacts much more favorably with water, dramatically increasing solubility.

The equilibrium between the insoluble acid and the soluble salt is central to this strategy.

Caption: pH-dependent equilibrium of HMBA.

Protocol 1: Preparation of an Aqueous HMBA Stock Solution via pH Adjustment

This protocol is a self-validating system. If the compound dissolves upon addition of base and remains in solution at the final diluted pH, the method is successful.

  • Weigh the Compound: Accurately weigh the desired amount of HMBA powder.

  • Add Water: Add a portion (e.g., 80%) of the final desired volume of purified water or buffer. The compound will likely remain as a suspension.

  • Basify the Solution: While stirring, add a strong base (e.g., 1 M NaOH or KOH) dropwise. Monitor the solution's appearance. As the pH increases, the HMBA powder will begin to dissolve. Continue adding base until all the solid has dissolved completely.

  • Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach the final desired volume.

  • Final pH Adjustment (Optional but Critical): For many cell-based assays or biological experiments, a high pH is not suitable. You can carefully adjust the pH back towards your target (e.g., pH 7.4) using a strong acid (e.g., 1 M HCl).

    • Troubleshooting: Be aware that as you approach the compound's pKa, it may begin to precipitate out of solution.[11] To avoid this, prepare a concentrated stock at a high pH and then dilute it significantly (e.g., 1:1000) into your final, pH-buffered experimental medium. The final concentration of HMBA will be low enough to stay soluble even at the neutral pH of the medium.

Q3: What are the best organic co-solvents for HMBA, and how should I use them?

Expert Answer: When pH modification is not desirable or feasible, using a water-miscible organic co-solvent is the preferred method.[13] Co-solvents work by reducing the overall polarity of the solvent system, which allows for better solvation of the non-polar regions of the HMBA molecule.[13] Based on data for structurally similar compounds, alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF, acetone) are excellent choices for initial solubilization.[5][14]

Recommended Co-solvents for HMBA
Co-SolventSuitability & CommentsCautions
DMSO Excellent solubilizing power. Ideal for preparing high-concentration stock solutions (e.g., >10 mM).Can be toxic to some cell lines at concentrations >0.5%. Always run a vehicle control in experiments.
Ethanol Good solubilizing power. Often better tolerated in biological systems than DMSO.Can be volatile. Ensure containers are well-sealed.
Methanol High solubilizing power.Generally used for analytical purposes (e.g., chromatography) due to higher toxicity than ethanol.
Protocol 2: Preparation of an HMBA Stock Solution Using a Co-Solvent

This workflow ensures that the compound is fully dissolved before being introduced to an aqueous environment, minimizing precipitation.

G A 1. Weigh HMBA Powder B 2. Add 100% Organic Co-Solvent (e.g., DMSO) A->B C 3. Vortex/Sonicate until fully dissolved B->C D 4. Result: High-Concentration Stock Solution C->D E 5. Serially Dilute Stock into Aqueous Medium D->E Dilution Factor >100x F 6. Result: Final Working Solution (e.g., <1% Co-solvent) E->F

Caption: Workflow for preparing HMBA solution using a co-solvent.

  • Weigh HMBA: Accurately weigh the HMBA powder.

  • Add Co-solvent: Add the pure organic co-solvent (e.g., DMSO) directly to the powder to achieve your desired stock concentration (e.g., 20 mM).

  • Ensure Complete Dissolution: Vortex, sonicate, or gently warm the mixture until the solution is completely clear, with no visible particulates. This is a critical validation step.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, protected from light.

  • Prepare Working Solution: To make your final experimental solution, perform a serial dilution of the organic stock into your aqueous buffer or cell culture medium. It is crucial that the final concentration of the co-solvent is low (typically <0.5%) to avoid artifacts in biological experiments.[13]

Q4: I've tried pH and co-solvents, but my required concentration is too high and the compound still precipitates. What are my other options?

Expert Answer: If standard methods fail, you are likely facing a "brick-dust" molecule challenge, where high crystal lattice energy impedes dissolution.[15] In these advanced cases, formulation strategies used in drug development can be adapted for research purposes. These methods work by disrupting the crystal lattice or encapsulating the molecule to enhance solubility.

  • Surfactants: Surfactants are molecules that can form micelles in solution.[16] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like HMBA, and a hydrophilic exterior that allows them to remain dispersed in water. Anionic surfactants may be particularly effective for carboxylic acids.[16][17]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[18][19] They can form "inclusion complexes" where the HMBA molecule is encapsulated within the cyclodextrin cavity, thereby increasing its apparent water solubility and bioavailability.[18][20][21] This is a widely used technique in pharmaceutical formulations.[21]

These advanced techniques require more formulation development. For most laboratory applications, optimizing the pH adjustment or co-solvent strategies will be sufficient.

References
  • Benchchem. Solubility profile of 4-methoxybenzoic acid in different solvents.
  • ChemicalBook. 4-Methoxybenzoic acid CAS#: 100-09-4.
  • PubChem. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138.
  • mVOC 4.0. 4-hydroxybenzoic Acid.
  • LibreTexts. 4.
  • ResearchGate. Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. [Link]

  • ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid in.... [Link]

  • ACS Figshare. Solubility Determination and Data Correlation of 4‑Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]

  • Physics Forums. Understanding the Effect of pH on Benzoic Acid Solubility. [Link]

  • Wikipedia. p-Anisic acid. [Link]

  • MySkinRecipes. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • chemicalindustriessecrets.com. Carboxylates - Surfactants. [Link]

  • ResearchGate. (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • IJSRP. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • Venus Ethoxyethers. Carboxylate Surfactants | Carboxylic Acids & Salts. [Link]

  • NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • ResearchGate. (PDF) β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • ACS Publications. Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. [Link]

  • Quora. Why does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

  • FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • PharmTech. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • NIH. Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

  • NIH. Cyclodextrins in delivery systems: Applications. [Link]

  • science-led.com. Co-solvent: Significance and symbolism. [Link]

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troubleshooting peak tailing in HPLC analysis of the compound

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered the challenge of peak tailing in High-Performance Liquid Chromatography (HPLC). This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can significantly compromise the accuracy and reliability of analytical results.[1][2] This guide provides a comprehensive, in-depth approach to troubleshooting and resolving peak tailing, moving from initial diagnosis to advanced solutions.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about HPLC peak tailing.

QuestionAnswer
What is peak tailing in HPLC? Peak tailing is a distortion of the chromatographic peak where the back half of the peak is wider than the front half.[2][3] An ideal peak has a symmetrical, Gaussian shape.
Why is peak tailing a problem? Tailing peaks can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[1][4] It can also indicate underlying issues with the HPLC system or method.
What are the most common causes of peak tailing? The primary causes include secondary interactions with the stationary phase (especially silanol groups), improper mobile phase pH, column overload, and extra-column volume.[1][5][6]
How can I quickly check if my column is the problem? A simple way to check is to substitute the column with a new one of the same type.[6] If the peak shape improves, the original column was likely the source of the issue.
Does the sample solvent affect peak shape? Yes, if the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[7][8] It is always best to dissolve the sample in the initial mobile phase if possible.

In-Depth Troubleshooting Guide

When faced with peak tailing, a systematic approach is crucial for efficient problem-solving. This guide is structured to help you diagnose the root cause by examining potential issues related to the column, mobile phase, and HPLC instrument.

Column-Related Issues: The Heart of the Separation

The analytical column is where the separation occurs, and it's often the primary source of peak shape problems.

  • Why it happens: Most reversed-phase HPLC columns use a silica-based stationary phase. The silica surface can have residual silanol groups (Si-OH) that are not fully covered by the bonded phase.[1] These silanols can be acidic and interact with basic analytes through a secondary ion-exchange mechanism, causing some analyte molecules to be retained longer and resulting in a tailing peak.[3][6] This is a very common cause of peak tailing for basic compounds.[1]

  • How to fix it:

    • Lower the Mobile Phase pH: Operating at a lower pH (typically below 3) protonates the silanol groups, reducing their ability to interact with basic analytes.[2][3][6]

    • Use an End-Capped Column: Modern columns are often "end-capped," a process that chemically modifies the residual silanols to make them less active.[1][3][6]

    • Employ a Sacrificial Base: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[2]

    • Consider a Different Stationary Phase: Columns with a different base material (e.g., polymer-based or hybrid silica) can offer better peak shape for basic compounds.

  • Why it happens: Over time, strongly retained compounds from the sample matrix can accumulate at the head of the column, creating active sites that can cause peak tailing.[7] Physical degradation of the column bed, such as the formation of a void, can also lead to poor peak shape.[2][9]

  • How to fix it:

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained impurities.[10]

    • Implement Proper Sample Preparation: Filtering samples before injection can remove particulates that might clog the column frit.[9]

    • Flush the Column: Regularly flushing the column with a strong solvent can help remove contaminants.[9] If the column is severely contaminated, a specific regeneration procedure may be necessary.

    • Replace the Column: If a void has formed or the column is irreversibly contaminated, replacement is the only solution.

Troubleshooting Workflow for Column Issues

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_basic_compounds Are only basic compounds tailing? check_all_peaks->check_basic_compounds No column_contamination Suspect Column Contamination/Void check_all_peaks->column_contamination Yes silanol_interactions Suspect Silanol Interactions check_basic_compounds->silanol_interactions Yes lower_ph Lower Mobile Phase pH silanol_interactions->lower_ph use_endcapped_column Use End-Capped Column silanol_interactions->use_endcapped_column flush_column Flush or Replace Column column_contamination->flush_column use_guard_column Use Guard Column column_contamination->use_guard_column

Caption: A decision tree for troubleshooting column-related peak tailing.

Mobile Phase and Sample-Related Issues

The composition of your mobile phase and sample can have a profound impact on peak shape.

  • Why it happens: If the mobile phase pH is close to the pKa of the analyte, the analyte will exist as a mixture of ionized and non-ionized forms.[5][11] These two forms will have different retention times, leading to a broadened and often tailing peak.

  • How to fix it:

    • Adjust and Buffer the pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Use a buffer to maintain a stable pH throughout the analysis.[2][5]

    • Verify pH Measurement: Ensure accurate pH measurement of the aqueous portion of the mobile phase before adding the organic modifier.[2]

  • Why it happens: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape.[9][12] While often associated with peak fronting, mass overload can also cause tailing.[9]

  • How to fix it:

    • Dilute the Sample: Reduce the concentration of the sample and reinject.[9][12]

    • Reduce Injection Volume: Inject a smaller volume of the sample.[9][12]

    • Use a Higher Capacity Column: A column with a larger diameter or a stationary phase with a higher carbon load can accommodate a larger sample mass.[3]

Instrumental and Methodological Issues

Sometimes, the problem lies not with the chemistry but with the physical setup of the HPLC system.

  • Why it happens: Extra-column volume refers to all the volume in the flow path outside of the column itself, including the injector, tubing, and detector flow cell.[4][13] Excessive extra-column volume can cause the analyte band to spread out before and after the column, leading to peak broadening and tailing.[4][7] This is particularly problematic for early-eluting peaks.[9][14]

  • How to fix it:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest internal diameter that is appropriate for your system.[5][15]

    • Ensure Proper Connections: Make sure all fittings are properly tightened to avoid dead volume.[8][13]

    • Use a Low-Volume Flow Cell: If possible, use a detector flow cell with a smaller volume.[14]

Summary of Troubleshooting Strategies
IssuePotential CauseRecommended Solution(s)
Column Secondary silanol interactionsLower mobile phase pH, use an end-capped column, add a sacrificial base.[2][3][6]
Column contamination/voidUse a guard column, flush or replace the column.[9][10]
Mobile Phase Improper pH (close to analyte pKa)Adjust and buffer the mobile phase pH to be at least 2 units away from the pKa.[5][11]
Sample Mass overloadDilute the sample or reduce the injection volume.[9][12]
Instrument Excessive extra-column volumeMinimize tubing length and internal diameter, ensure proper connections.[5][15]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. [Link]

  • Column Volume and Extra-Column Volume - Phenomenex. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters Knowledge Base. [Link]

  • Extra-Column Volume in HPLC - Element Lab Solutions. [Link]

  • HPLC column overload - Element Lab Solutions. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Extracolumn Effects | LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Effect of extra-column volume on practical chromatographic parameters of sub-2-μm particle-packed columns in ultra-high pressure liquid chromatography - ResearchGate. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 4-(hydroxymethyl)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to this specific chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.

The esterification of 4-(hydroxymethyl)-3-methoxybenzoic acid is a common reaction in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other fine chemicals. The primary challenge in this reaction is the presence of two nucleophilic sites: a carboxylic acid and a primary alcohol. This can lead to a mixture of products, including the desired mono-ester, the di-ester, and polymeric byproducts. Achieving high chemoselectivity for the esterification of the carboxylic acid is therefore the key to a successful synthesis.

This guide will walk you through the underlying principles, provide detailed protocols, and offer solutions to common problems you may encounter.

Core Concepts: Achieving Chemoselectivity

The key to successfully esterifying 4-(hydroxymethyl)-3-methoxybenzoic acid lies in exploiting the different reactivity of the carboxylic acid and the alcohol functional groups. The carboxylic acid is significantly more acidic than the alcohol. In the presence of a strong acid catalyst, the carboxylic acid is readily protonated, activating the carbonyl group towards nucleophilic attack by the alcohol solvent (e.g., methanol or ethanol). While the primary alcohol can also be esterified under these conditions, the rate of esterification of the carboxylic acid is generally much faster, especially under carefully controlled conditions.

Key factors influencing chemoselectivity include:

  • Catalyst Choice and Loading: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly used. Using a catalytic amount is crucial, as excessive acid can promote side reactions.

  • Temperature: Lower temperatures generally favor the esterification of the more reactive carboxylic acid. Higher temperatures can lead to the esterification of the alcohol and other side reactions.

  • Reaction Time: Monitoring the reaction is critical. Allowing the reaction to proceed for too long can result in the formation of the di-ester.

  • Solvent: The alcohol used for the esterification often serves as the solvent. Using a large excess of the alcohol can drive the equilibrium towards the product, as described by Le Châtelier's principle.

Recommended Experimental Protocols

Here, we provide two reliable protocols for the esterification of 4-(hydroxymethyl)-3-methoxybenzoic acid. Protocol A is a classic Fischer-Speier esterification, while Protocol B utilizes a milder reagent for situations where the starting material may be sensitive to strong acids.

Protocol A: Fischer-Speier Esterification with Sulfuric Acid

This is the most common and cost-effective method for this transformation.

Materials:

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid

  • Methanol (or other alcohol of choice), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-(hydroxymethyl)-3-methoxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 mL per gram of starting material).

  • Stir the mixture until the starting material is fully dissolved.

  • Cool the flask in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dilute the residue with ethyl acetate and water.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol B: Esterification using Trimethylsilyl Chloride (TMS-Cl)

This method is milder and can sometimes provide higher selectivity.

Materials:

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid

  • Methanol (or other alcohol of choice), anhydrous

  • Trimethylsilyl chloride (TMS-Cl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-(hydroxymethyl)-3-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMS-Cl (1.2-1.5 eq) dropwise. A white precipitate of TMS-OH may form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify as needed.

Data Summary

ParameterProtocol A: Fischer-SpeierProtocol B: TMS-Cl
Catalyst H₂SO₄ (catalytic)TMS-Cl (stoichiometric)
Solvent Methanol (reagent & solvent)Methanol
Temperature Reflux (~65 °C)0 °C to Room Temperature
Reaction Time 4-6 hours12-24 hours
Typical Yield 85-95%80-90%
Key Advantage Cost-effective, simpleMilder conditions, good selectivity
Key Disadvantage Harsh conditions, potential for side reactionsLonger reaction time, more expensive reagent

Visualizations

Caption: Reaction scheme for the esterification of 4-(hydroxymethyl)-3-methoxybenzoic acid.

G cluster_workflow Experimental Workflow start Start Dissolve Starting Material in Methanol add_catalyst Add Catalyst (e.g., H2SO4) start->add_catalyst reflux Heat to Reflux Monitor by TLC add_catalyst->reflux workup Work-up Quench, Extract, Wash reflux->workup purify Purification Recrystallization or Chromatography workup->purify characterize Characterization NMR, IR, MS purify->characterize

Caption: A typical experimental workflow for Fischer-Speier esterification.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality | Anhydrous solvent? Fresh catalyst? start->check_reagents Yes side_products Significant Side Products? start->side_products No increase_time Increase Reaction Time | Monitor by TLC check_reagents->increase_time increase_temp Increase Temperature | Use with caution increase_time->increase_temp decrease_temp Decrease Temperature side_products->decrease_temp Yes decrease_time Decrease Reaction Time decrease_temp->decrease_time change_catalyst Consider Milder Catalyst | (e.g., TMS-Cl) decrease_time->change_catalyst

Caption: A decision tree for troubleshooting common issues in the esterification reaction.

Troubleshooting and FAQs

Q1: My reaction is very slow or not going to completion. What are the likely causes and how can I fix it?

A1: This is a common issue that can often be resolved by systematically checking a few parameters:

  • Reagent Quality: Ensure that your alcohol solvent (e.g., methanol) is anhydrous. Water can hydrolyze the ester product and inhibit the forward reaction. Also, ensure your acid catalyst is not old or degraded.

  • Catalyst Concentration: While only a catalytic amount of strong acid is needed, too little may result in a slow reaction. You can try slightly increasing the catalyst loading, for example, from 0.05 eq to 0.1 eq.

  • Temperature: Ensure that the reaction is being heated to the appropriate reflux temperature. A low temperature will result in a slower reaction rate.

  • Mixing: Ensure that the reaction mixture is being stirred efficiently.

Q2: I am observing a significant amount of a non-polar side product on my TLC plate. I suspect it is the di-ester. How can I prevent its formation?

A2: Formation of the di-ester, where both the carboxylic acid and the alcohol are esterified, is a common side reaction. To minimize this:

  • Control Reaction Time: The esterification of the primary alcohol is slower than that of the carboxylic acid. Therefore, monitor your reaction closely by TLC and stop it as soon as the starting material is consumed. Over-refluxing will promote the formation of the di-ester.

  • Lower the Temperature: Running the reaction at a slightly lower temperature can increase the selectivity for the more reactive carboxylic acid.

  • Use a Milder Method: If the problem persists, consider using a milder esterification method, such as the one described in Protocol B using TMS-Cl, which is known to be more selective for carboxylic acids in the presence of alcohols.

Q3: What is the best way to monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring this reaction.

  • Mobile Phase: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).

  • Visualization: The starting material, product, and side products are all UV active, so they can be easily visualized under a UV lamp (254 nm).

  • Interpreting the TLC:

    • The starting material, being a carboxylic acid, is quite polar and will have a low Rf value.

    • The desired mono-ester product is less polar and will have a higher Rf value.

    • The di-ester side product will be the least polar and will have the highest Rf value. Your goal is to see the spot for the starting material disappear and the spot for the product appear, without a significant increase in the intensity of the di-ester spot.

Q4: I am having difficulty purifying my product. The crude material is an oil and it is hard to crystallize. Do you have any suggestions?

A4: Purification can indeed be challenging. If direct crystallization of the crude product is not successful, consider the following:

  • Column Chromatography: This is the most reliable method for separating the mono-ester from the starting material and the di-ester. Use a silica gel column and a gradient of ethyl acetate in hexanes as the eluent.

  • Acid-Base Extraction: You can try to remove any unreacted starting material by dissolving the crude product in ethyl acetate and washing with a mild base like a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move to the aqueous layer, while the ester product remains in the organic layer.

  • Solvent for Recrystallization: If you are attempting recrystallization, try a solvent system like ethyl acetate/hexanes or diethyl ether/petroleum ether. Dissolve the crude product in a minimum amount of the more polar solvent and then slowly add the less polar solvent until the solution becomes cloudy. Then, heat to redissolve and allow to cool slowly.

Q5: Is it necessary to protect the primary alcohol group before performing the esterification?

A5: In many cases, protecting the alcohol group is not necessary if the reaction conditions are carefully controlled (as described in the protocols above). The difference in reactivity between the carboxylic acid and the alcohol is often sufficient to achieve good selectivity.

However, if you are working on a larger scale or if you are consistently getting low yields due to side reactions, protecting the alcohol is a valid strategy. A common protecting group for alcohols is the t-butyldimethylsilyl (TBDMS) group. You would first protect the alcohol, then perform the esterification, and finally deprotect the TBDMS group using a fluoride source like tetrabutylammonium fluoride (TBAF). This adds two steps to your synthesis but can significantly improve the overall yield and purity.

References

  • Fischer-Speier Esterification. Organic Chemistry Portal. [Link]

  • Esterification. Wikipedia. [Link]

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid. PubChem. [Link]

  • Chemoselectivity. IUPAC Gold Book. [Link]

Technical Support Center: Storage and Stability of 4-(Hydroxymethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(Hydroxymethyl)-3-methoxybenzoic acid in their experiments. As a compound with multiple reactive functional groups, its stability during storage is crucial for ensuring experimental reproducibility and the integrity of research outcomes. This document provides in-depth answers to frequently asked questions and detailed troubleshooting guides to pre-empt and resolve potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(Hydroxymethyl)-3-methoxybenzoic acid?

A1: For optimal stability, 4-(Hydroxymethyl)-3-methoxybenzoic acid should be stored in a cool, dry, and dark environment. It is recommended to keep the compound in a tightly sealed container to minimize exposure to atmospheric moisture and oxygen. Storage in a well-ventilated area away from incompatible substances, particularly strong oxidizing agents, is also crucial. While refrigeration is generally a good practice for enhancing stability, it is important to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, which includes a benzylic alcohol, a carboxylic acid, and a methoxy group on an aromatic ring, the most probable degradation pathways involve the oxidation of the hydroxymethyl group. This can occur through autoxidation upon exposure to air (oxygen) and can be accelerated by light and heat. The initial oxidation product is the corresponding aldehyde, 4-formyl-3-methoxybenzoic acid, which can be further oxidized to a dicarboxylic acid derivative under more strenuous conditions. Other potential, though less common, degradation routes under harsh conditions could include decarboxylation at very high temperatures or O-demethylation under strongly acidic or basic conditions.

Q3: How can I tell if my sample of 4-(Hydroxymethyl)-3-methoxybenzoic acid has degraded?

A3: Visual inspection may reveal changes in the physical appearance of the compound, such as a change in color from white/off-white to yellow or brown, or a change in texture. However, significant degradation can occur without any obvious visual cues. The most reliable method for detecting degradation is through analytical techniques. A simple check of the melting point can be indicative, as impurities will typically broaden and depress the melting point range. For a more definitive assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method. The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound would signify the presence of degradation products.

Q4: I've observed an unexpected peak in my HPLC analysis. What could it be?

A4: An unexpected peak in your HPLC chromatogram likely represents a degradation product or an impurity. Given the susceptibility of the benzylic alcohol to oxidation, a common degradation product to expect is 4-formyl-3-methoxybenzoic acid. This aldehyde is an intermediate in the oxidation of the hydroxymethyl group to a carboxylic acid. To confirm the identity of this new peak, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine its molecular weight.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Issue 1: Inconsistent Experimental Results
  • Possible Cause: Degradation of the starting material between experiments.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, tightly sealed container).

    • Aliquot the Material: If the main stock is being opened frequently, consider aliquoting the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions.

    • Inert Atmosphere: For highly sensitive experiments, consider storing the aliquots under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

    • Analytical Confirmation: Re-analyze the purity of your current stock using HPLC to confirm its integrity.

Issue 2: Appearance of a Yellow or Brown Discoloration
  • Possible Cause: This is often a visual indicator of oxidation. Aromatic aldehydes and their subsequent polymerization or reaction products can be colored.

  • Troubleshooting Steps:

    • Segregate the Sample: Do not use the discolored material for critical experiments until its purity has been verified.

    • Perform a Purity Check: Use HPLC to quantify the level of degradation. A significant new peak, likely corresponding to the aldehyde, will confirm oxidation.

    • Review Handling Procedures: Assess if the compound has been unduly exposed to air, light, or heat during handling. For example, leaving the container open on the bench for extended periods can accelerate degradation.

Issue 3: Poor Solubility Compared to a Previous Batch
  • Possible Cause: The presence of insoluble degradation products or polymers. While the primary oxidation product (aldehyde) may have similar solubility, further reactions could lead to less soluble species.

  • Troubleshooting Steps:

    • Attempt Filtration: Dissolve the compound in your solvent of choice and filter out any insoluble material. Analyze both the soluble and insoluble fractions if possible.

    • Analytical Comparison: Run an HPLC analysis on the soluble portion and compare it to a reference chromatogram of a pure sample.

    • Consider Purification: If the degradation is minor, it may be possible to purify the material by recrystallization. However, for quantitative studies, using a new, pure batch is highly recommended.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.

cluster_degradation Primary Degradation Pathway: Oxidation Parent 4-(Hydroxymethyl)-3-methoxybenzoic acid Aldehyde 4-Formyl-3-methoxybenzoic acid Parent->Aldehyde Mild Oxidation (Air, Light, Heat) Carboxylic_Acid 3-Methoxy-1,4-benzenedicarboxylic acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: The primary degradation pathway of 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Start Inconsistent Results or Suspected Degradation Visual Visually Inspect Sample (Color, Texture) Start->Visual Analytical Perform Analytical Check (e.g., HPLC, Melting Point) Visual->Analytical Compare Compare to Reference Data or a New Batch Analytical->Compare Degraded Degradation Confirmed? Compare->Degraded Review Review Storage & Handling (Temp, Light, Air Exposure) Degraded->Review Yes No_Degradation No Degradation Detected Degraded->No_Degradation No Purify Purify (e.g., Recrystallization) or Discard Review->Purify Implement Implement Corrective Actions (Aliquoting, Inert Atmosphere) Purify->Implement Other_Factors Investigate Other Experimental Variables No_Degradation->Other_Factors

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the purity of 4-(Hydroxymethyl)-3-methoxybenzoic acid and detect its primary oxidation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

Expected Results: The parent compound will have a characteristic retention time. The more polar degradation products, such as the aldehyde, are expected to elute earlier.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and confirm the suitability of the stability-indicating HPLC method.[2][3][4]

  • Prepare a 1 mg/mL solution of 4-(Hydroxymethyl)-3-methoxybenzoic acid in a 50:50 acetonitrile:water mixture.

  • Transfer 1 mL of this solution to a clean vial.

  • Add 100 µL of 3% hydrogen peroxide to the vial.

  • Loosely cap the vial and keep it at room temperature, protected from light, for 24 hours.

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.

  • Analyze the aliquots using the HPLC method described in Protocol 1.

Data Analysis: Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance and growth of new peaks. This will confirm the formation of degradation products under oxidative stress and validate that the HPLC method can separate them from the parent compound.

Summary of Stability and Storage Parameters

ParameterRecommendation/InformationRationale
Storage Temperature Cool (e.g., 2-8 °C) or controlled room temperatureReduces the rate of chemical reactions, including oxidation.
Atmosphere Tightly sealed container; inert gas for high sensitivityMinimizes exposure to atmospheric oxygen and moisture.[1]
Light Store in an amber vial or in the darkPrevents photolytic degradation, which can initiate oxidation.
Incompatible Materials Strong oxidizing agentsCan directly and rapidly oxidize the benzylic alcohol group.
Primary Degradation Product 4-Formyl-3-methoxybenzoic acidResult of the oxidation of the hydroxymethyl group.[2][5]
Detection Method Reverse-phase HPLCAllows for the separation and quantification of the parent compound and its degradation products.

By understanding the inherent chemical properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid and adhering to these storage and handling guidelines, researchers can ensure the stability of their samples and the reliability of their experimental data.

References

  • Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?
  • ResearchGate. (2025). Photochemical Oxidation of Benzyl Alcohol.
  • National Institutes of Health. (2024). HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols.
  • GJ Chemical. (n.d.). Benzyl Alcohol.
  • Santa Cruz Biotechnology. (n.d.). Benzyl alcohol.
  • JoVE. (2023). Video: Radical Autoxidation.
  • Reddit. (2023). Benzyl Alcohol expiry time after opening bottle.
  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media.
  • ResearchGate. (2025). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts.
  • JoVE. (2025). Video: Radical Oxidation of Allylic and Benzylic Alcohols.
  • MDPI. (n.d.). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts.
  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
  • Royal Society of Chemistry. (n.d.). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst.
  • ACS Publications. (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
  • National Institutes of Health. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.

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Technical Support Center: Resolving Impurities in 4-(Hydroxymethyl)-3-methoxybenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Hydroxymethyl)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during their experiments. Here, we delve into the causality behind common impurities and provide validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 4-(Hydroxymethyl)-3-methoxybenzoic acid and where do they originate?

The primary sources of impurities are typically byproducts from the synthesis process or degradation of the final compound. Common synthesis routes, such as the reduction of 4-carboxy-2-methoxybenzaldehyde or oxidation of corresponding toluene derivatives, can lead to several predictable impurities.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your sample. For instance, if synthesizing from p-xylene, traces of it or its partially oxidized intermediates may remain.[1]

  • Over-oxidation Products: If the hydroxymethyl group is oxidized further, you may find 4-carboxy-2-methoxybenzaldehyde or even 3-methoxyphthalic acid.

  • Vanillic Acid: Structurally similar, vanillic acid (4-hydroxy-3-methoxybenzoic acid) can be a common impurity, especially if there are demethylation side reactions during synthesis or storage.[2][3]

  • Positional Isomers: Depending on the synthetic route, isomers such as 5-(hydroxymethyl)-2-methoxybenzoic acid could be formed.

  • Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., ethanol, ethyl acetate) and reagents can be trapped in the final product.

Q2: How can I quickly assess the purity of my 4-(Hydroxymethyl)-3-methoxybenzoic acid sample?

A preliminary purity assessment can be performed using straightforward techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (if available for the specific crystalline form) suggests high purity. A broad melting range or a depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method to visualize the number of components in your sample. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): A quick HPLC run can provide a more quantitative assessment of purity by showing the relative area percentages of the main peak and any impurity peaks.[4]

Q3: What are the recommended storage conditions to prevent degradation of 4-(Hydroxymethyl)-3-methoxybenzoic acid?

To maintain the integrity of your sample, store it in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5] Avoid exposure to high temperatures, humidity, and strong oxidizing agents, which can promote degradation. For long-term storage, refrigeration or storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guides

This section provides detailed guidance on addressing specific issues you may encounter during your work with 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: Your HPLC analysis reveals one or more unexpected peaks in addition to the main product peak.

Causality and Troubleshooting Steps:

  • Identify the Source:

    • Synthesis-Related Impurities: Compare the retention times of the unknown peaks with those of potential starting materials, intermediates, and known byproducts. If standards are not available, consider techniques like LC-MS to gain mass information about the impurities.[6]

    • Solvent/System Contamination: Run a blank injection (mobile phase only) to rule out contamination from your solvents or HPLC system.

    • Sample Degradation: If the sample is old or has been stored improperly, the extra peaks could be degradation products.[7] Analyze a freshly prepared sample if possible.

  • Optimize HPLC Method:

    • Ensure your HPLC method is "stability-indicating," meaning it can resolve the main peak from all potential impurities and degradation products.[7] This may require adjusting the mobile phase composition, gradient, pH, or column chemistry.[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reversed-phase HPLC method for the analysis of 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[9]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of your 4-(Hydroxymethyl)-3-methoxybenzoic acid reference standard (if available) in the mobile phase. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve your sample in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: Determine the purity of your sample by calculating the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatogram HPLC_Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[10][11]

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve 4-(Hydroxymethyl)-3-methoxybenzoic acid well at high temperatures but poorly at low temperatures. Common choices for benzoic acid derivatives include water, ethanol, or a mixture of the two.[12][13][14]

General Recrystallization Procedure:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Impurities_Removed Impurities in Filtrate Vacuum_Filter->Impurities_Removed Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Issue 2: Low Yield After Recrystallization

Problem: The recovery of pure 4-(Hydroxymethyl)-3-methoxybenzoic acid after recrystallization is significantly lower than expected.

Causality and Troubleshooting Steps:

  • Excess Solvent: Using too much solvent during the dissolution step will result in a significant portion of your product remaining in the mother liquor even after cooling.[12]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure the funnel and receiving flask are preheated before filtration.

  • Incomplete Crystallization: Insufficient cooling will not allow for maximum recovery of the product.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.

References

  • SIELC Technologies. (2018, February 16). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.
  • Google Patents. (n.d.). US9126917B2 - Method for purifying vanillin by liquid-liquid extraction.
  • National Institutes of Health. (2019, April 15). Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC.
  • Organic Syntheses. (n.d.). vanillic acid - Organic Syntheses Procedure.
  • National Institutes of Health. (n.d.). Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment.
  • BenchChem. (n.d.). dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
  • Google Patents. (n.d.). US3049566A - Vanillin purification.
  • BenchChem. (n.d.). 4-Methoxybenzoic acid recrystallization solvent selection and issues.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - the NIST WebBook.
  • MySkinRecipes. (n.d.). 4-(Hydroxymethyl)-3-Methoxybenzoic Acid.
  • BenchChem. (n.d.). stability of 4-methoxybenzoic acid under acidic and basic conditions.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid.
  • BenchChem. (n.d.). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
  • FAMU. (2016, September 27). Lab Report Recrystallization.
  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • MDPI. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - the NIST WebBook.
  • Google Patents. (2020, February 27). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • BenchChem. (n.d.). Technical Support Center: Degradation of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • BenchChem. (n.d.). A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.
  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • CP Lab Safety. (n.d.). 4-(Hydroxymethyl)-3-Methoxybenzoic Acid, 98% Purity, C9H10O4, 1 gram.
  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • BenchChem. (n.d.). Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions.
  • Wikipedia. (n.d.). Vanillic acid.
  • PubMed. (n.d.). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol.
  • FooDB. (2011, September 26). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771).
  • Human Metabolome Database. (2012, September 11). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606).

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Technical Support Center: Enhancing NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Resolution NMR Spectroscopy. This guide is designed for researchers, scientists, and drug development professionals seeking to overcome common challenges in obtaining high-resolution NMR spectra. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter.

I. Troubleshooting Guide: Common Resolution Problems

This section addresses the most frequent issues that lead to suboptimal NMR spectral resolution. Each problem is followed by a series of questions to guide you through the troubleshooting process, along with detailed explanations and actionable solutions.

Issue 1: Broad, Poorly-Defined Peaks and Bad Lineshape

You've acquired a spectrum, but instead of sharp, well-defined peaks, you see broad, distorted signals. This is a classic sign of an inhomogeneous magnetic field.[1]

Q1: Is your sample properly prepared and positioned?

  • Why it matters: The homogeneity of the magnetic field is paramount for high-resolution NMR.[2] Any factor that disrupts this homogeneity within the sample volume will lead to broadened lineshapes that cannot be corrected by shimming alone.[3]

  • Troubleshooting Steps:

    • Check for Precipitate/Suspended Material: Solid particles in your sample will distort the local magnetic field, leading to broad lines.[3]

      • Protocol: Filter your sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality NMR tube.[3]

    • Verify Sample Height: An incorrect sample volume can lead to poor shimming performance. A sample that is too short (less than ~500 µL) is particularly difficult to shim.[3]

      • Recommendation: Aim for a sample height of approximately 4.0 to 5.5 cm in a standard 5 mm tube.[3][4]

    • Ensure Proper Positioning: The sample must be centered within the RF coil.[5] Use a depth gauge to ensure consistent and correct positioning in the spinner turbine.[4]

    • Avoid Air Bubbles: Air bubbles introduced during sample transfer can disrupt magnetic field homogeneity.[4]

Q2: Has the spectrometer been properly shimmed?

  • Why it matters: Shimming is the process of adjusting small electromagnetic coils (shims) to counteract the inherent inhomogeneities of the main magnetic field and those introduced by the probe and sample, thereby creating a more uniform magnetic field.[2][6]

  • Troubleshooting Steps:

    • Perform Automated Shimming: Modern spectrometers have robust automated shimming routines (e.g., gradient shimming) that are often sufficient for routine samples.[6][7]

    • Manual Shim Adjustment: If automated shimming fails or yields a poor lineshape, manual adjustment of the lower-order shims (Z1, Z2, X, Y, etc.) may be necessary.[2]

    • Iterative Shimming: Shimming is an iterative process. Adjust Z1 and Z2, then move to higher-order shims, and then re-adjust the lower-order shims.[2]

    • Check Lock Signal: A stable and high lock level is crucial for good shimming and spectral stability.[5] If the lock level is low, you may need to adjust the lock power and phase.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions related to enhancing NMR signal resolution.

Q1: My signals are overlapping. How can I improve their separation?

Signal overlap is a common challenge, especially for complex molecules with many protons in similar chemical environments. Here are several strategies to improve signal dispersion:

  • Change the Solvent: The chemical shift of a nucleus is sensitive to its local electronic environment, which is influenced by the solvent. Changing to a solvent with different properties (e.g., aromatic vs. aliphatic, protic vs. aprotic) can induce differential changes in chemical shifts, potentially resolving overlapping signals.[8][9] For example, aromatic solvents like benzene-d6 can cause significant shifts compared to chloroform-d6.[8][9]

  • Vary the Temperature: Temperature can affect molecular conformation, rates of chemical exchange, and intermolecular interactions.[8] Acquiring spectra at different temperatures can sometimes resolve overlapping signals. Increasing the temperature can also decrease the viscosity of the sample, leading to sharper lines.[10][11]

  • Use a Higher Field Spectrometer: The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength. Therefore, acquiring the spectrum on a higher field instrument will result in greater separation between peaks.

  • Employ 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, spread the signals out into a second dimension, which can resolve overlap that is present in a 1D spectrum.[12]

  • Advanced 1D Techniques: "Pure Shift" NMR experiments can collapse multiplets into singlets, significantly reducing overlap and simplifying complex spectra.[13]

Q2: How can I improve the signal-to-noise ratio (S/N) to better resolve my signals?

A good signal-to-noise ratio is essential for distinguishing real signals from the baseline noise.[14]

  • Increase the Number of Scans: The S/N is proportional to the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.[15]

  • Optimize Acquisition Parameters:

    • Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long (ideally 5 times the longest T1) to allow for full relaxation of the nuclei between scans. A short delay will lead to signal saturation and reduced intensity.

    • Pulse Width: Use an appropriate pulse width (e.g., a 90° pulse for maximum signal in a single scan experiment).

  • Increase Sample Concentration: A higher concentration of the analyte will result in a stronger NMR signal.[16][17] However, be mindful that very high concentrations can increase viscosity and lead to line broadening.[18]

  • Use a Higher Field Spectrometer: The S/N increases with the strength of the magnetic field.

  • Data Processing: Applying a matched filter (e.g., an exponential window function) to the FID before Fourier transformation can improve the S/N, although this may come at the cost of some resolution.[19]

Q3: What is the impact of sample viscosity on NMR resolution?

High sample viscosity can significantly degrade spectral resolution.

  • Mechanism: In a viscous solution, molecules tumble more slowly. This leads to less efficient averaging of dipolar couplings and an increase in the transverse relaxation rate (a shorter T2), resulting in broader spectral lines.[20][21][22]

  • Solutions:

    • Decrease Concentration: If high concentration is the cause of the viscosity, diluting the sample can help.[18]

    • Increase Temperature: Heating the sample will decrease its viscosity and lead to sharper signals.[10][11]

    • Choose a Less Viscous Solvent: If possible, select a deuterated solvent with a lower viscosity.

III. Experimental Protocols & Workflows

Protocol 1: Systematic Approach to Shimming for High Resolution
  • Insert a Standard Sample: Begin by shimming on a standard sample (e.g., 1% CHCl3 in acetone-d6) to ensure the spectrometer is performing optimally.

  • Lock the Spectrometer: After inserting your sample, lock onto the deuterium signal of the solvent. Optimize the lock power and phase for a stable, high-level signal.[5]

  • Load a Standard Shim Set: Start with a default or previously optimized shim set for the probe.

  • Automated Gradient Shimming: Run the spectrometer's automated gradient shimming routine.[6][7] This is often sufficient for achieving good resolution.

  • Manual Touch-up (if necessary):

    • Observe the lineshape of a sharp, singlet peak in your spectrum.

    • Iteratively adjust the Z1 and Z2 shims to maximize the peak height and minimize the width at half-height.[2]

    • If spinning the sample, adjust the spinning shims (X, Y, XY, X2-Y2) to minimize spinning sidebands.[2]

    • If not spinning, carefully adjust the non-spinning shims.

    • Re-adjust Z1 and Z2 after adjusting other shims.

Workflow Diagram: Troubleshooting Poor Resolution

G cluster_0 Problem Identification cluster_1 Sample Preparation Checks cluster_2 Instrumental Checks cluster_3 Acquisition Parameter Optimization cluster_4 Advanced Strategies cluster_5 Resolution Outcome A Poor Resolution: Broad or Overlapping Peaks B Precipitate or Particulates? A->B Start Here C Correct Sample Height? B->C M Resolution Enhanced B->M Filter Sample D Appropriate Concentration? C->D C->M Adjust Volume E Perform Automated Shimming D->E D->M Dilute/Concentrate F Check Lock Signal & Stability E->F E->M Manual Shim F->E Re-shim G Increase Acquisition Time (AQ) F->G H Increase Number of Scans (NS) G->H G->M Improved Digital Resolution I Adjust Temperature H->I H->M Improved S/N J Change Solvent I->J I->M Reduced Viscosity/Changed Conformation K Use 2D NMR J->K J->M Increased Chemical Shift Dispersion L Data Processing (e.g., Apodization) K->L K->M Resolved Overlap L->M L->M Improved S/N or Resolution

Caption: A general workflow for troubleshooting and enhancing the resolution of NMR signals.

IV. Data Tables for Quick Reference

Table 1: Common Deuterated Solvents and Their Properties

SolventChemical FormulaKey CharacteristicsCommon Uses
Chloroform-dCDCl₃Good for many organic compounds; relatively non-viscous.[4]General purpose for non-polar to moderately polar organic molecules.
Acetone-d₆(CD₃)₂COGood dissolving power for a wide range of compounds.Polar aprotic solvent.
DMSO-d₆(CD₃)₂SOHigh boiling point; excellent for polar compounds and hydrogen bonding. Can be viscous.[11]Peptides, carbohydrates, and other highly polar molecules.
Methanol-d₄CD₃ODProtic solvent; can exchange with labile protons (e.g., -OH, -NH).Polar, protic compounds.
Benzene-d₆C₆D₆Aromatic solvent; induces significant chemical shifts ("aromatic solvent-induced shifts").[8]Can help resolve overlapping signals.
Water-d₂D₂OFor water-soluble compounds.[4]Biological samples, salts.

Table 2: Key Acquisition Parameters and Their Impact on Resolution

ParameterSymbolEffect on Resolution & S/NRecommendation for High Resolution
Acquisition TimeAQLonger AQ increases digital resolution (sharper peaks), but can decrease S/N if extended too long into the noise.[23][24]Set AQ to be at least 2-3 times the T2* of the signals of interest.
Spectral WidthSWShould be wide enough to encompass all signals. A narrower SW for a fixed number of points increases digital resolution.[23]Set SW to be just wide enough to contain all peaks to maximize resolution.
Number of ScansNSIncreases S/N by the square root of NS. No direct effect on resolution, but better S/N helps to distinguish small couplings.Use enough scans to achieve a good S/N (e.g., >100:1 for high quality spectra).
Relaxation DelayD1A short D1 can lead to saturation and lower S/N.Set D1 to at least 5 times the longest T1 for quantitative results and optimal S/N.
Number of PointsTD/SIFor a fixed SW, increasing the number of points increases the acquisition time and thus the digital resolution.[25][26]Use a sufficient number of points to define the peaks well (e.g., 32k or 64k).

V. References

  • Shimming for High-Resolution NMR Spectroscopy - ResearchGate. [Link]

  • Sample Preparation - NMR. [Link]

  • NMR Data Processing. [Link]

  • An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance - arXiv. [Link]

  • Sample Preparation. [Link]

  • Automated shimming - Manchester NMR Methodology Group. [Link]

  • NMR Data Processing - ResearchGate. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra - AZoM. [Link]

  • Towards Ultimate NMR Resolution with Deep Learning - arXiv. [Link]

  • How to reduce noisey NMR signal? : r/chemistry - Reddit. [Link]

  • Structural shimming for high-resolution nuclear magnetic resonance spectroscopy in lab-on-a-chip devices - RSC Publishing. [Link]

  • Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed. [Link]

  • Lock failure or bad lineshape | Chemical and Biophysical Instrumentation Center. [Link]

  • Optimizing resolution in multidimensional NMR by three-way decomposition. [Link]

  • How Do You Process NMR Data? - Chemistry For Everyone - YouTube. [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. [Link]

  • NMR Sample Preparation. [Link]

  • Enhanced spectral resolution by high-dimensional NMR using the filter diagonalization method and “hidden” dimensions - NIH. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. [Link]

  • NMR acquisition parameters and qNMR - Nanalysis. [Link]

  • How to get the most out of your NMR system - Oxford Instruments Magnetic Resonance. [Link]

  • DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits - arXiv. [Link]

  • The Basics of NMR. [Link]

  • Common Acquisition Concepts and Problems for 1D/2D NMR. [Link]

  • topshim giving worse lineshape - NMR Wiki Q&A Forum. [Link]

  • Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. [Link]

  • Super-Resolution NMR Spectroscopy using the Intersection of Non-Redundant Information on Resonance Groups | bioRxiv. [Link]

  • Viscosty effects in 1H NMR measurements? - ResearchGate. [Link]

  • RASER for Increased Spectral Resolution in Carbon-13 NMR | Analytical Chemistry. [Link]

  • Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies - PMC - NIH. [Link]

  • Getting Incorrect Lineshape Specifications - University of Ottawa NMR Facility Blog. [Link]

  • New qNMR experiments - Mestrelab Resources. [Link]

  • NMR of a viscous material? - ResearchGate. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments | Request PDF - ResearchGate. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. [Link]

  • Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA - Lund University Publications. [Link]

  • STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE - eScholarship.org. [Link]

  • Basic Practical NMR Concepts - MSU chemistry. [Link]

  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments | Journal of Chemical Education - ACS Publications. [Link]

  • The Effect of Viscosity on 1H NOESY Spectra - University of Ottawa NMR Facility Blog. [Link]

  • Pulsed NMR: Relaxation times as function of viscocity and impurities. [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. [Link]

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Technical Support Center: Navigating Matrix Effects in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dealing with matrix effects in the LC-MS/MS analysis of biological samples. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of complex biological matrices. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and mitigate matrix effects, ensuring the accuracy and reliability of your bioanalytical data.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample other than the analyte of interest. These components can include salts, proteins, lipids, and metabolites.[1] A matrix effect is the alteration of analyte ionization, either suppression or enhancement, caused by these co-eluting matrix components.[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][2]

The most common cause of matrix effects is ion suppression, where co-eluting compounds compete with the analyte for ionization in the MS source.[1][4][5] Phospholipids from plasma and serum are notorious for causing significant ion suppression.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my LC-MS/MS data?

A1: Common indicators of matrix effects include poor reproducibility of analyte response between different samples, a lack of precision and accuracy in quality control (QC) samples, and a calibration curve that is not linear or does not pass through the origin. You might also observe inconsistent results when analyzing samples from different biological lots.

Q2: What is the difference between ion suppression and ion enhancement?

A2: Ion suppression is a decrease in the analyte's signal intensity due to the presence of interfering matrix components.[1][4] Ion enhancement, which is less common, is an increase in the analyte's signal intensity. Both phenomena are detrimental to quantitative analysis as they lead to inaccurate results.[1][2]

Q3: Can I ignore matrix effects if I use a stable isotope-labeled internal standard (SIL-IS)?

A3: While SIL-ISs are considered the gold standard for compensating for matrix effects, they are not a guaranteed solution.[2][7] For a SIL-IS to be effective, it must co-elute with the analyte and experience the same degree of ion suppression or enhancement.[7][8] However, chromatographic separation of the analyte and its SIL-IS can occur, leading to differential matrix effects and inaccurate quantification.[7] Therefore, it is crucial to evaluate matrix effects even when using a SIL-IS.[7]

Q4: What are the regulatory expectations regarding matrix effects?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that address matrix effects.[9][10][11][12][13] These guidelines require the assessment of matrix effects to ensure that the method is selective, accurate, and precise.[9][10][11] The EMA guideline, in particular, is more prescriptive about the experimental evaluation of matrix effects.[14][15][16]

Q5: How can I minimize matrix effects during method development?

A5: A proactive approach during method development is key. This involves optimizing sample preparation to remove interfering components, developing a robust chromatographic method to separate the analyte from matrix components, and carefully selecting an appropriate internal standard.[1][2][17]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in QC samples.

Possible Cause: Undiagnosed matrix effects are a likely culprit.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Poor Reproducibility A Poor Reproducibility/Accuracy in QCs B Step 1: Qualitatively Assess Matrix Effects (Post-Column Infusion) A->B Start C Step 2: Quantify Matrix Effects (Post-Extraction Spike) B->C Suppression/Enhancement Zone Identified D Step 3: Implement Mitigation Strategy C->D Matrix Effect > 15% E Re-evaluate Method Performance D->E E->A Issue Persists

Caption: A systematic workflow for troubleshooting poor reproducibility and accuracy.

Detailed Steps:

  • Qualitatively Assess Matrix Effects: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression or enhancement occurs.[2][4][17]

  • Quantify Matrix Effects: Use the post-extraction spike method to calculate the matrix factor (MF) and determine the extent of ion suppression or enhancement.[2][17][18]

  • Implement a Mitigation Strategy: Based on the findings, choose an appropriate strategy to reduce matrix effects. This could involve improving sample cleanup, modifying the chromatographic method, or using a more suitable internal standard.[1][2][17]

  • Re-evaluate Method Performance: After implementing the changes, re-validate the method to ensure that the reproducibility and accuracy are within acceptable limits as per regulatory guidelines.[9][10]

Issue 2: Analyte signal is suppressed, leading to poor sensitivity.

Possible Cause: Co-elution of phospholipids or other endogenous components.

Troubleshooting Workflow:

cluster_1 Troubleshooting Workflow for Poor Sensitivity A Poor Sensitivity (Low Signal) B Step 1: Improve Sample Preparation A->B Start C Step 2: Optimize Chromatography B->C Sensitivity Still Low D Step 3: Consider a Different Ionization Technique C->D Co-elution Persists E Re-assess Sensitivity D->E E->A Issue Persists

Caption: A structured approach to troubleshooting poor analytical sensitivity.

Detailed Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before analysis.[1] Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][19][20] Specialized SPE sorbents are available for targeted phospholipid removal.[19][21][22][23][24]

  • Optimize Chromatography: If sample preparation alone is insufficient, modify your chromatographic method to separate the analyte from the suppression region.[1][4] This can be achieved by changing the mobile phase, gradient profile, or using a different column chemistry.[1][20]

  • Consider a Different Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[25] If your analyte is amenable to APCI, switching ionization sources could significantly reduce ion suppression.[25]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This method helps to identify retention time windows where matrix components cause ion suppression or enhancement.[2][4][17][26]

Methodology:

  • Prepare Analyte Solution: Create a standard solution of your analyte in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable and moderate signal.

  • Set up the Infusion: Use a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 10 µL/min). A 'T' connector is used to introduce this solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.[27][28]

  • Establish a Stable Baseline: Start the infusion and allow the analyte signal to stabilize, creating a consistent baseline in your mass spectrometer's data acquisition software.[4][27]

  • Inject a Blank Matrix Sample: Inject a blank matrix sample (e.g., plasma, urine) that has undergone the same preparation as your actual samples.[4][27]

  • Monitor the Signal: A dip in the stable baseline signal indicates a region of ion suppression, while a peak indicates ion enhancement.[2][4][27] This allows you to visualize the "matrix effect profile" of your method.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This method quantifies the extent of ion suppression or enhancement by calculating the Matrix Factor (MF).[2][17][18]

Methodology:

  • Prepare a Neat Solution (A): Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., at low and high QC levels). Analyze this to get Peak Area A .

  • Prepare a Post-Extraction Spiked Sample (B): Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the extract with the analyte at the same concentration as the neat solution. Analyze this to get Peak Area B .

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area B) / (Peak Area A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.[18]

    • An MF > 1 indicates ion enhancement.[18]

    • The % Matrix Effect can be calculated as: (MF - 1) * 100% .

  • Assess IS-Normalized MF: If an internal standard is used, calculate the MF for the IS as well and then determine the IS-normalized MF:

    • IS-Normalized MF = (Peak Area Ratio of B) / (Peak Area Ratio of A)

    • This demonstrates the ability of the IS to compensate for matrix effects.

Comparison of Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of both analyte and matrix components.[17][29][30]Simple and can be effective for highly concentrated samples.[17]May compromise the limit of quantification (LOQ) for low-concentration analytes.[2][17][31]
Improved Sample Cleanup (LLE, SPE) Selectively removes interfering matrix components.[1][20]Highly effective at reducing matrix effects, can concentrate the analyte.[1][19]Can be more time-consuming and may require method development.[22]
Chromatographic Separation Separates the analyte peak from co-eluting matrix components.[1]Can be very effective without altering the sample preparation.May require longer run times or more complex method development.
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-elutes with the analyte and experiences similar matrix effects, allowing for accurate ratio-based quantification.[7][8]Considered the "gold standard" for compensating for matrix effects.[2]Can be expensive and may not always be commercially available.[2] Can exhibit different chromatographic behavior from the analyte.[7]
Standard Addition A calibration curve is generated for each sample by spiking the sample with known amounts of the analyte.[2][17][32][33][34]Effectively compensates for matrix effects that are specific to each individual sample.[2][33][35]Time-consuming and requires a larger volume of each sample.[17]
Matrix-Matched Calibration Calibration standards are prepared in the same biological matrix as the samples.[1]Can compensate for matrix effects by ensuring standards and samples are affected similarly.Difficult to obtain a truly "blank" matrix for endogenous compounds.[2] Matrix variability between different lots can still be an issue.[2]

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Advances in Sample Preparation: Removing Phospholipids
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.
  • Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins. PubMed.
  • HybridSPE® Phospholipid Removal Technology for Biological M
  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon.
  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). (2011-07-21).
  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC - NIH. (2022-04-28).
  • Ion Suppression in LC–MS–MS — A Case Study. (2014-08-22).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Matrix effects: Causes and solutions.
  • Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary?. PubMed. (2011-01-14).
  • Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. (2025-09-22).
  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. (2007-06-01).
  • Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. Benchchem.
  • How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group.
  • An Uncommon Fix for LC–MS Ion Suppression.
  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. NIH.
  • 2: Use of post-column infusion for assessment of matrix effects.
  • What is the concept of LC-MS-MS sample dilution to decrease the m
  • Bioanalytical Method Validation Guidance for Industry. FDA. (2018-05-24).
  • Post-column infusion experiment to investigate matrix effect on ionization efficiency.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025-03-10).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
  • Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency (EMA). (2022-07-25).
  • Standard addition. Wikipedia.
  • Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. (2014-04-03).
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • FDA guideline - Bioanalytical Method Valid
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis.
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Utrecht University. (2024-11-15).
  • Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. PubMed.
  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. (2024-03-04).
  • Bioanalytical Method Valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. (2021-02-24).

Sources

Technical Support Center: Scaling Up the Purification of 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the purification of 4-(Hydroxymethyl)-3-methoxybenzoic acid at scale.

Welcome to the technical support center for the purification of 4-(Hydroxymethyl)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale purification to larger, pilot, or manufacturing scales. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of this compound is critical. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 4-(Hydroxymethyl)-3-methoxybenzoic acid?

A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: For instance, if synthesizing from a derivative of vanillic acid or p-xylene, residual starting materials may be present.[1][2]

  • Intermediates and By-products: Over-oxidation can lead to the formation of the corresponding terephthalic acid derivative, while incomplete reactions might leave aldehyde intermediates. Side reactions on the aromatic ring are also possible. For example, in related syntheses, by-products like 4-methylbenzoic acid have been observed.[2]

  • Residual Reagents and Solvents: Reagents used during the synthesis and work-up, as well as solvents from the reaction and extraction steps, can be carried over.

Q2: What are the primary laboratory methods for purifying this compound, and how do they translate to a larger scale?

A2: The two primary methods for purifying 4-(Hydroxymethyl)-3-methoxybenzoic acid are recrystallization and column chromatography.

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.[3] It leverages the difference in solubility of the compound in a hot versus a cold solvent. Scaling up recrystallization is generally straightforward but requires careful control of cooling rates and agitation to ensure consistent crystal size and purity.

  • Column Chromatography: While highly effective at achieving excellent separation, scaling up column chromatography can be more complex and costly.[4] Key considerations for scale-up include maintaining the linear flow rate and bed height while increasing the column diameter.[4] Automated packing systems may be necessary for larger columns to ensure reproducibility.[4]

Q3: How do I choose the best solvent for scaling up recrystallization?

A3: An ideal solvent for recrystallization should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[5] For aromatic carboxylic acids like this one, common and effective solvent systems include:

  • Water: Benzoic acid derivatives often have significantly higher solubility in hot water compared to cold water, making it an excellent, green, and inexpensive choice.[6]

  • Mixed Solvents: An ethanol/water system is frequently used.[7] The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and then hot water (the "anti-solvent") is added until the solution becomes slightly cloudy, promoting crystallization upon cooling.[7]

  • Organic Solvents: Alcohols, ethyl acetate, and acetone can also be effective, depending on the specific impurities you need to remove.[8][9]

It is crucial to perform small-scale solvent screening to identify the optimal system before committing to a large-scale run.

Q4: What analytical methods are recommended for assessing the final purity at scale?

A4: A combination of methods should be used to confirm the purity and identity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the main compound and detecting impurities. A well-developed HPLC method can provide precise purity values (e.g., >99.5%).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the main compound.[1]

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be lower and the range to be broader.[1]

Troubleshooting Guide for Scaled-Up Purification

This section addresses specific issues you may encounter during the scale-up process in a problem-solution format.

Issue 1: Low Yield After Recrystallization

  • Problem: The recovery of purified material is significantly lower than expected after completing the recrystallization and drying steps.

Possible Cause Underlying Logic Recommended Solution
Excess Solvent Usage Using more solvent than necessary to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor even after cooling, thereby reducing the yield.[11]Solution: Before the full-scale run, perform a bench-scale experiment to determine the minimum volume of hot solvent required to fully dissolve a known mass of your crude material. Use this ratio for your scale-up calculation. Return the solution to the heat source and boil off a portion of the solvent if too much was added.[11]
Premature Crystallization If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper and in the funnel, leading to significant loss.[11]Solution: Ensure the filtration apparatus (funnel, filter flask) is preheated. Use a stemless funnel to prevent crystallization in the stem. Perform the filtration step as quickly as possible.[7]
Incomplete Crystallization Insufficient cooling time or not cooling to a low enough temperature will leave a substantial amount of product dissolved in the solvent.Solution: After slow cooling to room temperature, place the crystallization vessel in an ice bath for at least 30-60 minutes to maximize the precipitation of the solid.[7]

Issue 2: "Oiling Out" During Cooling

  • Problem: Instead of forming solid crystals, an oily layer separates from the solvent as the solution cools. This is problematic because oils tend to trap impurities.

Possible Cause Underlying Logic Recommended Solution
High Solute Concentration / Rapid Cooling The solution is too supersaturated, and upon cooling, the solute comes out of solution at a temperature that is above its melting point in the impure state. This is common when the boiling point of the solvent is high.Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level. Allow the solution to cool much more slowly. An insulated container can help moderate the cooling rate.[11]
Presence of Impurities Certain impurities can depress the melting point of the product, making it more prone to oiling out.Solution: Adding a seed crystal of pure 4-(Hydroxymethyl)-3-methoxybenzoic acid to the slightly cooled solution can provide a template for proper crystal lattice formation and prevent oiling.

Issue 3: Ineffective Impurity Removal with Chromatography at Scale

  • Problem: The separation of the target compound from a key impurity, which was successful at the lab scale, is poor at the pilot or production scale, leading to impure fractions.

Possible Cause Underlying Logic Recommended Solution
Poor Column Packing Voids or channels in the packed resin bed cause the solvent and sample to flow unevenly, leading to broad peaks and poor separation. This is a major challenge in large-diameter columns.[12]Solution: For large-scale columns, use a slurry packing method with an appropriate packing pressure. Automated pack-in-place systems can offer greater consistency.[12] After packing, perform a column efficiency test (e.g., with an acetone pulse) to ensure the bed is well-packed.
Non-Linear Scale-Up Simply increasing the column volume without maintaining key geometric and flow parameters will alter the separation dynamics.Solution: The scale-up should be linear. This means increasing the column diameter while keeping the bed height constant. The linear flow rate (cm/hr) should also be kept constant, which means the volumetric flow rate (L/min) will increase proportionally to the column's cross-sectional area.[4]
Column Overloading Exceeding the dynamic binding capacity of the resin will cause the product to elute prematurely and mix with impurities.Solution: Determine the dynamic binding capacity (DBC) of your resin for your target molecule under your specific buffer conditions at a small scale. Do not exceed 80% of the DBC during the scaled-up run to ensure robust separation.

Experimental Protocols

Protocol 1: Scaled-Up Recrystallization (Ethanol/Water System)

This protocol describes a general procedure for purifying 100 g of crude 4-(Hydroxymethyl)-3-methoxybenzoic acid.

  • Dissolution: In a suitably sized reaction vessel equipped with a mechanical stirrer and a reflux condenser, add the 100 g of crude material. Add a minimal amount of 95% ethanol (start with ~200-300 mL) to create a slurry.

  • Heating: Begin stirring and gently heat the mixture. Add more hot 95% ethanol in portions until the solid completely dissolves. Note the total volume of ethanol used.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a preheated Buchner funnel into a clean, preheated vessel. This step must be done quickly to avoid premature crystallization.[7]

  • Inducing Crystallization: To the clear, hot filtrate, slowly add hot deionized water with vigorous stirring until a persistent slight cloudiness (turbidity) is observed. This indicates the solution is saturated.[7] If too much water is added, add a few milliliters of hot ethanol to redissolve the precipitate.

  • Controlled Cooling: Turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Complete Crystallization: Once at room temperature, cool the vessel in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a large Buchner funnel. Wash the crystals on the filter with a small amount of an ice-cold ethanol-water mixture (use the same ratio as your final solvent composition).

  • Drying: Dry the purified crystals under vacuum at a temperature appropriate to remove the solvents without degrading the product (e.g., 40-50 °C).

Data Summary Table
ParameterRecrystallizationColumn Chromatography
Typical Purity >99% (can be lower depending on impurities)>99.5%
Typical Yield 75-90%80-95%
Solvent Consumption Moderate to HighVery High
Cost LowHigh
Scalability Relatively SimpleComplex
Throughput High (Batchwise)Low (Continuous/Batchwise)

Visualization of Workflows

Below are diagrams illustrating key decision-making and operational workflows for scaling up purification.

G cluster_0 Troubleshooting Recrystallization start Recrystallization Attempted q1 Good Yield & Purity? start->q1 success Process Complete q1->success Yes q2 Problem Type? q1->q2 No low_yield Low Yield q2->low_yield Yield oiling_out Oiling Out q2->oiling_out Physical Form low_purity Low Purity q2->low_purity Purity sol_yield Reduce solvent volume Ensure complete cooling low_yield->sol_yield sol_oil Reheat, add more solvent Cool slowly, use seed crystal oiling_out->sol_oil sol_purity Re-crystallize Try different solvent system Consider chromatography low_purity->sol_purity sol_yield->start Retry sol_oil->start Retry sol_purity->start Retry

Caption: A decision tree for troubleshooting common recrystallization issues.

G cluster_1 Purification Scale-Up Workflow lab 1. Lab-Scale Method (e.g., 1-5 g) optimize 2. Parameter Optimization (Solvent, Temp, pH) lab->optimize kilo 3. Kilo-Lab Scale-Up (100-500 g) optimize->kilo safety 4. Safety & Process Review (HAZOP) kilo->safety pilot 5. Pilot Plant Scale (1-10 kg) safety->pilot validate 6. Process Validation (Consistency & Robustness) pilot->validate mfg 7. Manufacturing Scale (>10 kg) validate->mfg

Caption: A generalized workflow for scaling a purification process from lab to manufacturing.

References

  • BenchChem. (n.d.). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
  • BenchChem. (n.d.). Solubility profile of 4-methoxybenzoic acid in different solvents.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Aldington, S., & Bonnerjea, J. (2007). Scale-up of monoclonal antibody purification processes.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Issberner, J., et al. (1999). High-performance liquid chromatographic method for determination of vanillin and vanillic acid in human plasma, red blood cells and urine.

Sources

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] We will delve into the causality behind experimental outcomes, provide troubleshooting solutions, and offer detailed protocols to ensure the integrity and reproducibility of your results.

I. Overview of Synthetic Strategies

The synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid typically originates from readily available precursors such as vanillin or vanillic acid. The choice of starting material often dictates the synthetic route and the potential challenges that may arise.

A common and direct approach involves the selective reduction of the aldehyde group of vanillin to a hydroxymethyl group, followed by the oxidation of the intermediate vanillyl alcohol. However, controlling the selectivity of these reactions can be challenging. An alternative strategy begins with vanillic acid, where the carboxylic acid group is protected before the reduction of the ester, followed by deprotection. Another route involves the bromination of a methyl group on a precursor like methyl 3-methoxy-4-methylbenzoate, followed by hydrolysis.[2][3]

This guide will focus on the pitfalls associated with these common synthetic pathways and provide practical solutions to overcome them.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid in a question-and-answer format.

Low or No Yield of the Desired Product

Question: My reaction to reduce vanillin to vanillyl alcohol resulted in a very low yield. What are the likely causes?

Answer: Low yields in the reduction of vanillin are often attributed to several factors:

  • Side Reactions: A significant competing reaction is the Cannizzaro reaction, especially under basic conditions, where the aldehyde disproportionates into an alcohol and a carboxylic acid. To mitigate this, the reaction should be performed under neutral or slightly acidic conditions if the reducing agent permits.

  • Over-reduction: Strong reducing agents like lithium aluminum hydride (LAH) can potentially reduce the carboxylic acid group if it is present or formed in situ. Sodium borohydride (NaBH₄) is a milder and more selective reagent for reducing aldehydes in the presence of carboxylic acids.[4]

  • Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction times can lead to incomplete conversion of the starting material. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Work-up Issues: The product, vanillyl alcohol, has some water solubility. During the aqueous work-up, significant product loss can occur if the aqueous layer is not thoroughly extracted with an appropriate organic solvent.

Presence of Impurities in the Final Product

Question: My final product, 4-(Hydroxymethyl)-3-methoxybenzoic acid, shows significant impurities in the NMR and HPLC analyses. What are the potential sources of these impurities?

Answer: Impurities can be introduced at various stages of the synthesis. Common impurities and their origins include:

  • Unreacted Starting Material: Incomplete reactions are a primary source of impurities. Ensure sufficient reaction time and appropriate stoichiometry of reagents.

  • Over-oxidation or Over-reduction Products: In the synthesis from p-methoxytoluene, over-oxidation can lead to the formation of the corresponding aldehyde or carboxylic acid.[5][6] Conversely, when starting from a diester, incomplete reduction might leave one ester group intact.

  • Side-chain Bromination Impurities: When using a bromination-hydrolysis route, di-brominated or unreacted starting material can be present.[2][3] Careful control of the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is essential.

  • Impurities from Precursors: The purity of the starting materials, such as vanillic acid, is crucial. Vanillic acid itself can contain impurities from its synthesis from vanillin.[7][8][9]

  • Decarboxylation Products: During some reactions involving vanillic acid, decarboxylation to form guaiacol can occur, especially at elevated temperatures.[10]

Difficulty with Product Isolation and Purification

Question: I'm struggling to purify 4-(Hydroxymethyl)-3-methoxybenzoic acid. Recrystallization is not yielding a pure product. What can I do?

Answer: Purification of 4-(Hydroxymethyl)-3-methoxybenzoic acid can be challenging due to its polarity and potential for hydrogen bonding.

  • Recrystallization Solvent System: A single solvent may not be effective. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be more successful.[11] The product should be soluble in the first solvent at elevated temperatures and insoluble in the second.

  • Column Chromatography: For stubborn impurities, silica gel column chromatography is a reliable method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from impurities.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group can be an effective purification step. Dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the desired product into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.

III. Experimental Protocols

Protocol 1: Synthesis via Reduction of Methyl Vanillate

This protocol outlines a two-step synthesis starting from vanillic acid.

Step 1: Esterification of Vanillic Acid

  • Suspend vanillic acid (1 equivalent) in methanol (10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).

Step 2: Reduction of Methyl Vanillate

  • Dissolve methyl vanillate (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LAH) or another suitable reducing agent in THF.

  • Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully by the dropwise addition of water, followed by 15% NaOH solution, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate to obtain crude 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Protocol 2: Synthesis via Bromination and Hydrolysis

This protocol starts from methyl 3-methoxy-4-methylbenzoate.

Step 1: Radical Bromination

  • Dissolve methyl 3-methoxy-4-methylbenzoate (1 equivalent) in a non-polar solvent such as carbon tetrachloride or chlorobenzene.[2][3]

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN) (catalytic amount).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain crude methyl 4-(bromomethyl)-3-methoxybenzoate.

Step 2: Hydrolysis

  • Dissolve the crude methyl 4-(bromomethyl)-3-methoxybenzoate in a mixture of THF and water.

  • Add a base such as sodium hydroxide or potassium carbonate.

  • Stir the mixture at room temperature or gentle heat until the hydrolysis of both the bromide and the ester is complete (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 4-(Hydroxymethyl)-3-methoxybenzoic acid.

IV. Visualizations

Reaction Pathway and Potential Pitfalls

G cluster_0 Route 1: From Vanillin cluster_1 Route 2: From Vanillic Acid cluster_2 Route 3: From Methyl 3-methoxy-4-methylbenzoate Vanillin Vanillin Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol Reduction (e.g., NaBH4) Cannizzaro Cannizzaro Reaction (Side Product) Vanillin->Cannizzaro Basic conditions Target_1 4-(Hydroxymethyl)-3- methoxybenzoic acid Vanillyl_Alcohol->Target_1 Oxidation Over_reduction Over-reduction (Side Product) Vanillyl_Alcohol->Over_reduction Strong reductant Vanillic_Acid Vanillic Acid Methyl_Vanillate Methyl Vanillate Vanillic_Acid->Methyl_Vanillate Esterification Decarboxylation Decarboxylation (Guaiacol) Vanillic_Acid->Decarboxylation High temp. Intermediate_Alcohol Intermediate Alcohol Methyl_Vanillate->Intermediate_Alcohol Reduction Target_2 4-(Hydroxymethyl)-3- methoxybenzoic acid Intermediate_Alcohol->Target_2 Hydrolysis Start_3 Methyl 3-methoxy- 4-methylbenzoate Brominated_Intermediate Methyl 4-(bromomethyl)- 3-methoxybenzoate Start_3->Brominated_Intermediate Bromination (NBS, AIBN) Dibromination Di-bromination (Side Product) Start_3->Dibromination Excess NBS Target_3 4-(Hydroxymethyl)-3- methoxybenzoic acid Brominated_Intermediate->Target_3 Hydrolysis

Caption: Synthetic routes and common pitfalls.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add more reagent Incomplete->Optimize_Conditions Check_Workup Review Work-up Procedure Complete->Check_Workup Optimize_Conditions->Start Product_Loss Product Loss During Work-up Check_Workup->Product_Loss Potential Loss Check_Purification Review Purification Method Check_Workup->Check_Purification No Obvious Loss Optimize_Workup Optimize Work-up: - Thoroughly extract aqueous layers - Adjust pH for precipitation Product_Loss->Optimize_Workup Optimize_Workup->Start Inefficient_Purification Inefficient Purification Check_Purification->Inefficient_Purification Inefficient Success Pure Product, Good Yield Check_Purification->Success Efficient Optimize_Purification Optimize Purification: - Change recrystallization solvent - Use column chromatography Inefficient_Purification->Optimize_Purification Optimize_Purification->Success

Caption: A decision tree for troubleshooting.

V. Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Reduction of Aldehyde (Vanillin)
Reducing AgentSodium Borohydride (NaBH₄)Milder reagent, selective for aldehydes over carboxylic acids.
Stoichiometry of NaBH₄1.1 - 1.5 equivalentsEnsures complete reduction without significant excess.
Reaction Temperature0°C to Room TemperatureControls reaction rate and minimizes side reactions.
Esterification of Carboxylic Acid
CatalystH₂SO₄, HCl, or SOCl₂Protic acids or thionyl chloride are effective catalysts.
SolventMethanol or EthanolActs as both solvent and reagent.
TemperatureRefluxDrives the equilibrium towards product formation.
Radical Bromination
Brominating AgentN-Bromosuccinimide (NBS)Provides a low, constant concentration of bromine, favoring allylic/benzylic bromination.
InitiatorAIBN or Benzoyl PeroxideInitiates the radical chain reaction upon heating or UV irradiation.
SolventCCl₄ or ChlorobenzeneNon-polar solvents that do not react with the radicals.

VI. References

  • Di-An Sun, et al. (2012). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 78(17), 5986-5993. [Link]

  • Wikipedia. (2023). Vanillic acid. [Link]

  • PubChem. (n.d.). Vanillic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. [Link]

  • Google Patents. (2005). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

  • Studypool. (n.d.). Reduction Of Vanillin. [Link]

  • MDPI. (2021). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. [Link]

  • Wikipedia. (2023). Methoxytoluene. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a stability-indicating analytical method for 4-(Hydroxymethyl)-3-methoxybenzoic acid, a key intermediate and potential degradation product in various pharmaceutical manufacturing processes. We will explore the rationale behind selecting a primary analytical technique, compare it with viable alternatives, and provide a detailed, step-by-step protocol for its validation in accordance with international regulatory standards. The methodologies and data presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to establish a robust, reliable, and compliant analytical procedure.

Introduction: The Analytical Imperative

4-(Hydroxymethyl)-3-methoxybenzoic acid is a benzoic acid derivative whose accurate quantification is critical for ensuring the quality, stability, and safety of active pharmaceutical ingredients (APIs) and formulated drug products. A validated, stability-indicating analytical method is not merely a regulatory requirement; it is a fundamental scientific necessity. Such a method provides unequivocal evidence that the analytical procedure can accurately and precisely measure the analyte of interest, free from interference from degradation products, process impurities, or matrix components.

The validation process, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), demonstrates that an analytical procedure is suitable for its intended purpose.[1][2][3] This guide will focus on a High-Performance Liquid Chromatography (HPLC) method, a technique renowned for its versatility and resolving power in pharmaceutical analysis.

Method Selection: HPLC vs. Alternatives

The choice of analytical technique is the cornerstone of method development. For a polar, non-volatile compound like 4-(Hydroxymethyl)-3-methoxybenzoic acid, several techniques could be considered. However, a comparative analysis reveals the distinct advantages of Reversed-Phase HPLC (RP-HPLC).

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
RP-HPLC with UV Detection Partitioning between a non-polar stationary phase and a polar mobile phase.Excellent selectivity for phenolic acids, high precision, robust, widely available, suitable for stability-indicating assays.[4]Requires chromophore for UV detection (present in this molecule).
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary liquid or solid phase.High sensitivity and resolution.Requires derivatization to increase volatility and thermal stability of the polar carboxylic acid and alcohol groups, adding complexity and potential for error.[4]
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High efficiency, minimal sample and solvent consumption.Can have lower reproducibility compared to HPLC, lower concentration sensitivity without specialized detectors.[5]

Given its robustness, specificity, and direct applicability without derivatization, RP-HPLC with UV detection is the method of choice for the routine quality control and stability testing of 4-(Hydroxymethyl)-3-methoxybenzoic acid.

The Validation Workflow: A Visual Overview

The validation process is a logical sequence of experiments designed to test the performance characteristics of the analytical method. Each step builds upon the last, culminating in a comprehensive data package that proves the method's suitability.

ValidationWorkflow start_node Method Development & Optimization spec_node Specificity / Forced Degradation start_node->spec_node lin_node Linearity & Range spec_node->lin_node acc_node Accuracy lin_node->acc_node prec_node Precision (Repeatability & Intermediate) lin_node->prec_node dl_node Detection Limit (LOD) lin_node->dl_node rob_node Robustness acc_node->rob_node prec_node->rob_node ql_node Quantitation Limit (LOQ) dl_node->ql_node ql_node->rob_node end_node Validated Method rob_node->end_node

Caption: The logical flow of the analytical method validation process.

Experimental Protocols and Data Analysis

This section details the experimental execution for each validation parameter, grounded in the principles of ICH Q2(R1).[1][3]

Proposed HPLC Method
  • Instrument: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic, to be optimized). A starting point could be a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase or a mixture of Acetonitrile/Water.

Specificity and Forced Degradation

Causality: The purpose of specificity is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation (stress testing) is performed to intentionally degrade the sample, thereby generating potential degradation products and demonstrating the method's ability to separate them from the main analyte peak. This is the cornerstone of a "stability-indicating" method.[6][7][8]

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Solution: Prepare a solution of 4-(Hydroxymethyl)-3-methoxybenzoic acid at a target concentration (e.g., 100 µg/mL) in the diluent.

    • Placebo Solution: Prepare a solution containing all formulation excipients without the API (if applicable).

  • Forced Degradation Conditions: Expose the analyte solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[9][10]

    • Acid Hydrolysis: Add 1 M HCl and heat at 80°C for 2 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1 M NaOH and heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, a non-stressed analyte solution, and a diluent blank by HPLC. If a PDA detector is used, perform peak purity analysis on the analyte peak in all chromatograms.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the chromatograms of stressed samples.

  • Peak purity analysis (if available) should pass for the analyte peak in all stressed samples, indicating spectral homogeneity.

  • No significant peaks should be observed at the retention time of the analyte in the placebo or blank chromatograms.

Data Summary (Hypothetical):

Stress Condition % Degradation Peak Purity Index Resolution from Closest Impurity Result
Acid Hydrolysis (1M HCl)12.5%>0.9992.1Pass
Base Hydrolysis (1M NaOH)8.2%>0.9991.8Pass
Oxidation (3% H₂O₂)15.1%>0.9992.5Pass
Thermal (105°C)5.5%>0.999N/A (No major degradants)Pass
Photolytic (ICH Q1B)6.8%>0.9991.9Pass
Linearity and Range

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare a stock solution of the 4-(Hydroxymethyl)-3-methoxybenzoic acid reference standard.

  • Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay method, this is typically 80% to 120% of the target concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the line of best fit (visual inspection of the residual plot).

Data Summary (Hypothetical):

Concentration (µg/mL) Mean Peak Area
80798500
90899100
1001001500
1101102300
1201201800
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 10012x - 550
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study on a spiked matrix.[12]

Experimental Protocol:

  • Prepare samples (e.g., placebo formulation) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Data Summary (Hypothetical):

Spike Level Mean Recovery (%) RSD (%) Result
80%99.5%0.8%Pass
100%100.2%0.6%Pass
120%99.8%0.7%Pass
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[11]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0%. The overall RSD for all 12 samples (from both days) should also be within acceptable limits.

Data Summary (Hypothetical):

Precision Level Analyst / Day / Instrument Mean Assay (%) RSD (%) Result
RepeatabilityAnalyst 1 / Day 1 / Inst. A100.30.9Pass
Intermediate PrecisionAnalyst 2 / Day 2 / Inst. B99.71.1Pass
Overall (n=12) - 100.0 1.3 Pass
Detection and Quantitation Limits (LOD & LOQ)

Causality: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11][13]

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of progressively more dilute solutions of the analyte.

  • Inject these solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicate samples at this concentration and verifying that the precision (RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3.

  • LOQ: S/N ratio ≈ 10, with RSD for replicate injections ≤ 10%.

Data Summary (Hypothetical):

Parameter Concentration (µg/mL) S/N Ratio Precision at LOQ (RSD%) Result
LOD0.053.2N/APass
LOQ0.1510.54.8% (n=6)Pass
Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the HPLC parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 5°C).

    • Mobile Phase Composition (e.g., ± 2% organic component).

    • Detection Wavelength (± 2 nm).

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within their defined limits for all tested variations.

  • The assay results should not significantly change.

Data Summary (Hypothetical):

Parameter Varied Variation Retention Time Shift Peak Asymmetry Result
Flow Rate+0.1 mL/min-0.5 min1.1Pass
Flow Rate-0.1 mL/min+0.6 min1.2Pass
Temperature+5°C-0.2 min1.1Pass
Temperature-5°C+0.2 min1.2Pass

Conclusion

The comprehensive validation of an analytical method is a prerequisite for its use in a regulated environment. The RP-HPLC method detailed in this guide, when subjected to the validation protocols for specificity, linearity, range, accuracy, precision, sensitivity, and robustness, can be proven to be suitable for its intended purpose: the reliable quantification of 4-(Hydroxymethyl)-3-methoxybenzoic acid. By following a structured approach and adhering to established scientific principles and regulatory guidelines, researchers can ensure the integrity of their analytical data, which is paramount to the development of safe and effective medicines.

References

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Vernekar, P. R., & Sinha, S. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. American Pharmaceutical Review. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Gefen, T., & Gozansky, S. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Konieczynski, P., & Wesolowski, M. (2016). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. Natural Product Communications. [Link]

  • Nuñez, O., & Vidal-Casabona, O. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules. [Link]

  • Nuñez, O., & Vidal-Casabona, O. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. [Link]

  • Ranatunge, T., et al. (2007). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Journal of Separation Science. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]

  • Rocchetti, G., et al. (2022). Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs. MDPI. [Link]

  • SIELC Technologies. (n.d.). Separation of Vanillic acid on Newcrom R1 HPLC column. [Link]

  • Ranatunge, T., et al. (2007). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. PubMed. [Link]

  • Al-Qutayni, S., et al. (2018). HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. ResearchGate. [Link]

  • Al-Qutayni, S., et al. (2018). HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. Oriental Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-methylbenzoic acid. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • Kumar, S., et al. (2019). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Wikipedia. (n.d.). p-Anisic acid. [Link]

  • Dong, M. W., & Hu, C. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • Chung, C. (Ed.). (2003). Handbook of Analytical Validation. Routledge. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]

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A Comparative Guide to the Synthesis of Acetylsalicylic Acid (Aspirin): From Classical Acetylation to Greener Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetylsalicylic acid, widely known as Aspirin, stands as one of the most recognized non-steroidal anti-inflammatory drugs (NSAIDs) globally. Its therapeutic applications, ranging from analgesic and antipyretic to antiplatelet effects, have made it a cornerstone of modern medicine.[1] The synthesis of Aspirin is a quintessential example of esterification taught in organic chemistry, yet the optimization of this process remains a critical focus in both academic and industrial settings. The choice of synthetic route directly influences not only the reaction's efficiency and yield but also its scalability, cost-effectiveness, and environmental footprint.[1]

This guide provides an in-depth comparative analysis of the primary synthesis routes for Aspirin. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications for researchers. By examining classical acid-catalyzed methods alongside modern, greener alternatives like microwave-assisted synthesis, this document serves as a comprehensive resource for scientists and drug development professionals aiming to select the most suitable method for their specific objectives.

Core Synthesis Pathway: The Esterification of Salicylic Acid

The fundamental reaction for producing Aspirin is the O-acetylation of salicylic acid. This process involves the transfer of an acetyl group to the phenolic hydroxyl group of salicylic acid. While the concept is straightforward, the choice of acetylating agent and catalyst dictates the reaction's kinetics and overall success. The most common laboratory synthesis utilizes acetic anhydride as the acetylating agent, which reacts with salicylic acid to form acetylsalicylic acid and acetic acid as a byproduct.[2]

Aspirin_Synthesis_Reaction salicylic_acid Salicylic Acid acetic_anhydride Acetic Anhydride catalyst Acid Catalyst (e.g., H₃PO₄) plus + aspirin Acetylsalicylic Acid (Aspirin) acetic_acid Acetic Acid plus2 + catalyst->aspirin Esterification

Caption: General reaction scheme for the synthesis of Aspirin.

Route 1: Classical Acid-Catalyzed Acetylation

The traditional and most widely documented method for Aspirin synthesis involves heating salicylic acid with an excess of acetic anhydride in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][3]

Causality Behind Experimental Choices
  • Acetic Anhydride as Acetylating Agent: While simpler esters can be formed using acetic acid, the equilibrium is unfavorable. Acetic anhydride is much more reactive due to the presence of two acyl groups linked by an oxygen atom, creating a better leaving group (acetate ion) and driving the reaction to completion.[3]

  • Acid Catalyst (H₃PO₄ or H₂SO₄): The catalyst's role is to protonate one of the carbonyl oxygen atoms of acetic anhydride. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the phenolic hydroxyl group of salicylic acid. Phosphoric acid is often preferred in teaching labs as it is safer to handle than sulfuric acid.[3][4]

  • Heating: The reaction is typically heated to increase the rate of reaction, ensuring that the synthesis can be completed in a reasonable timeframe.[3][4]

  • Water Quench: After the reaction is complete, water is cautiously added to the mixture. This step is crucial for two reasons: it hydrolyzes the unreacted excess acetic anhydride into two molecules of acetic acid, and it decreases the solubility of the Aspirin, promoting its crystallization upon cooling.[3][4]

Classical_Synthesis_Workflow start Start reactants 1. Combine Salicylic Acid, Acetic Anhydride, & Catalyst start->reactants heat 2. Heat Mixture (e.g., 85°C for 10 min) reactants->heat quench 3. Cautiously Add Water to Quench Excess Anhydride heat->quench cool 4. Cool in Ice Bath to Induce Crystallization quench->cool filter 5. Isolate Crude Product via Vacuum Filtration cool->filter recrystallize 6. Purify by Recrystallization (e.g., Ethanol/Water) filter->recrystallize dry 7. Dry Purified Crystals recrystallize->dry end End dry->end

Caption: Experimental workflow for classical Aspirin synthesis.

Detailed Experimental Protocol: Classical Synthesis
  • Weigh approximately 5.0 g of salicylic acid and place it into a 250 mL Erlenmeyer flask.[5]

  • In a fume hood, add 10 mL of acetic anhydride to the flask, swirling the contents.[5]

  • Carefully add 5-10 drops of 85% phosphoric acid to the mixture, which acts as the catalyst.[4][5]

  • Heat the flask on a hot plate to approximately 85°C for 10 minutes, or in a boiling water bath, until all the salicylic acid has dissolved.[3][5]

  • Remove the flask from the heat and, while still in the fume hood, cautiously add 20 drops of distilled water to decompose the excess acetic anhydride.

  • Add an additional 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of Aspirin.[4] If crystals do not form, gently scratch the inside walls of the flask with a glass stirring rod.[4]

  • Collect the solid white crystals by vacuum filtration using a Buchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold water to remove residual acetic acid and catalyst.

  • Perform a purification step via recrystallization (see protocol below) to obtain a product of high purity.

  • Allow the final product to dry completely before weighing and calculating the percent yield.

Route 2: Microwave-Assisted Synthesis

In the pursuit of greener and more efficient chemical processes, microwave irradiation has emerged as a powerful alternative to conventional heating.[6] Microwave-assisted organic synthesis utilizes the ability of polar molecules, such as the reactants in the Aspirin synthesis, to absorb microwave energy and convert it into heat directly within the reaction vessel.

Causality Behind Experimental Choices
  • Microwave Irradiation: Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation provides rapid and uniform heating throughout the bulk of the reaction mixture. This "flash heating" can drastically reduce reaction times—often from minutes to seconds—and minimize the formation of side products that may occur during prolonged heating.[6][7]

  • Catalyst Variation: Microwave synthesis allows for a broader exploration of catalysts. Studies have shown that while Brønsted acid catalysts lead to the fastest reactions, Brønsted base catalysts can produce higher yields under microwave conditions.[7] Some procedures even demonstrate success with a solvent-free, catalyst-free approach, which is a significant advancement in green chemistry.[8]

Heating_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Heating conv_source Heat Source (Hot Plate) conv_vessel Reaction Vessel conv_source->conv_vessel Conduction/ Convection conv_mixture Reaction Mixture conv_vessel->conv_mixture Slow Transfer micro_source Microwave Source (Magnetron) micro_mixture Reaction Mixture micro_source->micro_mixture Direct Energy Absorption

Caption: Comparison of conventional vs. microwave heating mechanisms.

Detailed Experimental Protocol: Microwave Synthesis
  • Place 1.0 g of salicylic acid and 3.0 mL of acetic anhydride into a microwave-safe Erlenmeyer flask.[9]

  • Add 3 drops of 85% phosphoric acid as a catalyst.

  • Swirl gently to mix the reactants.

  • Place the flask in a domestic microwave oven and heat at a medium power level for a short duration (e.g., 30-60 seconds). Caution: Do not seal the vessel and monitor closely to prevent pressure buildup.

  • Carefully remove the flask from the microwave and allow it to cool.

  • Proceed with the water quench, crystallization, and filtration steps as described in the classical method.

  • Compare the yield and purity to the product from the conventional heating method.

Comparative Analysis and Data Summary

The choice of synthesis route is a trade-off between speed, yield, cost, and environmental impact. The following table summarizes the key performance indicators for the discussed methods.

ParameterClassical (Hot Plate)Microwave-AssistedIndustrial Scale
Reaction Time 10-15 minutes (heating)30-90 secondsOptimized for batch time
Typical Yield 65% - 80%[10][11]Often >80%, can be higher[1]>90% (highly optimized)
Catalyst H₃PO₄ or H₂SO₄[2][4]H₃PO₄, Brønsted bases, or none[7]H₃PO₄ or proprietary catalyst
Energy Input Moderate to HighLowHigh (due to scale)
Key Advantage Well-established, simple setupHigh speed, high yield, green[1]High throughput, cost-effective
Key Limitation Longer reaction timeRequires microwave equipmentHigh capital cost, waste management[12]

Protocols for Product Purification and Analysis

Regardless of the synthesis route, the crude product must be purified and its identity confirmed.

Protocol: Recrystallization of Aspirin

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the solvent.

  • Transfer the crude Aspirin product to a 100 mL beaker.

  • Add a minimal amount of a suitable solvent, such as ethanol (e.g., 15 mL), and warm the mixture gently on a hot plate to dissolve the solid completely.[5]

  • Once dissolved, pour the solution into a flask containing approximately 40 mL of warm water.[5]

  • If the Aspirin precipitates as an oil, reheat the solution gently until it becomes clear again.[5]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold distilled water.[5]

  • Dry the crystals thoroughly. The melting point of pure Aspirin is typically in the range of 135-136°C.[10][11]

Protocol: Ferric Chloride Test for Purity

This qualitative test is used to detect the presence of unreacted salicylic acid, which is the most common impurity. Salicylic acid has a phenolic hydroxyl group that gives a distinct color reaction with ferric chloride (FeCl₃), while Aspirin, having its phenolic group esterified, does not.

  • Set up three test tubes. In the first, place a few crystals of pure salicylic acid. In the second, place a few crystals of your synthesized Aspirin. The third will serve as a control.

  • Add approximately 1 mL of ethanol or methanol to each tube to dissolve the crystals.[3]

  • Add 2-3 drops of a 1% FeCl₃ solution to each tube and observe the color.[3][9]

  • A deep purple or violet color indicates the presence of a phenolic group, confirming the presence of salicylic acid. A pure Aspirin sample should show little to no color change (typically a light yellow from the FeCl₃ solution itself).[9]

From Laboratory Bench to Industrial Production

Scaling up a chemical synthesis from the laboratory to an industrial process involves more than just using larger glassware. While the core chemistry remains the same, the focus shifts dramatically towards efficiency, safety, cost, and environmental compliance.[13]

  • Scale: Industrial batches produce tons of Aspirin, compared to the grams synthesized in a lab.[12]

  • Process Type: Industrial production is typically run as a batch process for economic reasons.[12]

  • Waste and Solvent Recovery: In a lab, small amounts of waste may be discarded. Industrially, the acetic acid byproduct and any solvents must be recovered, purified, and recycled to minimize cost and environmental impact.[12]

  • Quality Control: Industrial testing is far more rigorous, employing sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure the final product meets strict pharmacopeial standards.[14]

Industrial_Workflow raw_materials Raw Material Storage reactor Batch Reactor raw_materials->reactor crystallizer Crystallizer reactor->crystallizer qc Quality Control (HPLC, etc.) reactor->qc filtration Filtration crystallizer->filtration drying Drying Ovens filtration->drying recovery Solvent & Byproduct Recovery & Recycling filtration->recovery Filtrate storage Final Product Storage drying->storage drying->qc recovery->reactor

Caption: Simplified workflow for industrial-scale Aspirin manufacturing.

Conclusion

The synthesis of acetylsalicylic acid offers a fascinating case study in the evolution of chemical methodology. The classical acid-catalyzed route remains a robust and reliable method, particularly in educational settings. However, for researchers focused on process optimization and sustainability, microwave-assisted synthesis presents a compelling alternative, offering dramatically reduced reaction times and aligning with the principles of green chemistry.[6][15]

Ultimately, the "best" synthesis route is context-dependent. For small-scale laboratory work, the classical method is often sufficient. For rapid screening or green chemistry applications, microwave synthesis is superior. At an industrial scale, the process is a highly optimized system where economic viability and regulatory compliance are paramount. This guide has illuminated the key variables and provided the foundational knowledge for scientists to make informed decisions when synthesizing this vital pharmaceutical compound.

References

  • Aspirin: A Comparative Analysis of Different Synthetic Routes of Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]

  • Green Chemistry: Aspirin Synthesis. Scribd. [Link]

  • Synthesis of aspirin - Green Chemistry in Teaching Labo. (n.d.). ijar.inflibnet.ac.in. [Link]

  • Scharf, W., & Malerich, C. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. City University of New York. [Link]

  • Traditional Undergraduate Experiment: Synthesis of Aspirin. (n.d.). Carbon. [Link]

  • Chemistry 104: Synthesis of Aspirin. (n.d.). University of Wisconsin-La Crosse. [Link]

  • Synthesis of Aspirin Lab Procedure. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of Aspirin. (n.d.). Understanding Standards. [Link]

  • Green chemistry principles and application on aspirin synthesis. (n.d.). Slideshare. [Link]

  • Doxsee, K., & Hutchison, J. (2003). A Greener Approach to Aspirin Synthesis Using Microwave Irradiation. Journal of Chemical Education. [Link]

  • Progress towards a greener synthesis of aspirin. (2024). American Chemical Society. [Link]

  • Quality Control of Aspirin: Experimental Synthesis Versus Industrial Formulations. (2025). ResearchGate. [Link]

  • Compare the laboratory and industrial testing of aspirin. What are the similarities and differences? (2022). brainly.com. [Link]

  • The Manufacture of Aspirin. (n.d.). NJIT. [Link]

  • Quality Control of Aspirin: Experimental Synthesis Versus Industrial Formulations. (n.d.). International Journal of Scientific and Engineering Research. [Link]

  • Hamdan, A. I., Nordin, N. A., & Sukmana, D. D. (2022). Aspirin Derivatives Exploration: A Review on Comparison Study with Parent Drug. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Aspirin Derivatives Exploration: A Review on Comparison Study with Parent Drug. (2022). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Hamdan, A. I., Nordin, N. A., & Sukmana, D. D. (2022). Aspirin Derivatives Exploration: A Review on Comparison Study with Parent Drug. Iraqi Journal of Pharmaceutical Sciences, 31(2), 14-32. [Link]

  • Since its market introduction under the trademark Aspirin® in the year 1899, acetylsalicylic acid has attained a leading position. (n.d.). LearnChemE. [Link]

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cross-validation of HPLC and GC-MS methods for quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of HPLC and GC-MS Methods for Quantification

As a Senior Application Scientist, the choice of an analytical method is not merely a procedural step but a foundational decision that dictates the quality and reliability of quantitative data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and ubiquitous techniques in the modern analytical laboratory. While often seen as distinct tools for different classes of molecules, there is a significant overlap in their applicability, particularly for semi-volatile compounds. This guide provides a comprehensive framework for the cross-validation of HPLC and GC-MS methods, ensuring data integrity and interchangeability between these cornerstone technologies.

The purpose of cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and provide equivalent results within defined statistical limits.[1] This is critical in drug development and manufacturing for scenarios such as method transfer between laboratories, updating a legacy method to a more advanced technology, or providing orthogonal analytical support for critical assays.

The Foundational Principles: A Tale of Two Phases

Understanding the core principles of each technique is paramount to designing a robust cross-validation study. The choice between them is often dictated by the analyte's physicochemical properties, such as volatility, thermal stability, and polarity.[2][3][4]

High-Performance Liquid Chromatography (HPLC): The Liquid Domain

HPLC is a form of column chromatography that separates components of a mixture dissolved in a liquid solvent.[5][6][7] The separation is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[8][9] A high-pressure pump is used to pass the mobile phase through the column, leading to the separation of components.[5][9] HPLC is exceptionally versatile, capable of analyzing non-volatile, thermally unstable, and high-molecular-weight compounds, making it a staple in the pharmaceutical industry.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gaseous Realm

GC-MS combines two powerful techniques: gas chromatography for separation and mass spectrometry for detection, identification, and quantification.[10][11][12] The process begins in the gas chromatograph, where a sample is vaporized and separated into its components as it travels through a capillary column with a carrier gas (mobile phase).[11][13] Separation is based on the compounds' volatility and their interaction with the stationary phase coating the column.[13] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint for definitive identification and quantification.[10][14] GC-MS is renowned for its high sensitivity and selectivity, especially for volatile and semi-volatile compounds.[12][15]

Designing the Cross-Validation Study

A successful cross-validation study hinges on a well-defined protocol that outlines the validation parameters, acceptance criteria, and the statistical approach for comparing the methods. This protocol must be grounded in established regulatory guidelines, such as the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidances.[16][17][18][19]

Overall Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study, from initial method development to the final statistical comparison.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Statistical Evaluation & Conclusion Define Define Analyte & Purpose Dev_HPLC Develop & Optimize HPLC Method Define->Dev_HPLC Dev_GCMS Develop & Optimize GC-MS Method Define->Dev_GCMS Val_HPLC Validate HPLC Method (ICH Q2(R1)) Dev_HPLC->Val_HPLC Analyze_Samples Analyze Identical Samples (n > 40) by Both Methods Val_HPLC->Analyze_Samples Val_GCMS Validate GC-MS Method (ICH Q2(R1)) Dev_GCMS->Val_GCMS Val_GCMS->Analyze_Samples Collect_Data Collect Quantitative Data Analyze_Samples->Collect_Data Stat_Eval Statistical Comparison (Deming Regression, Bland-Altman) Collect_Data->Stat_Eval Assess_Equiv Assess Equivalence Against Pre-defined Criteria Stat_Eval->Assess_Equiv Conclusion Draw Conclusion on Method Interchangeability Assess_Equiv->Conclusion

Caption: High-level workflow for the cross-validation of two analytical methods.

Case Study: Quantification of 2,4-Di-tert-butylphenol (2,4-DTBP)

To illustrate the process, we will use a hypothetical case study involving the quantification of 2,4-DTBP, a common antioxidant that can be present as an impurity in pharmaceutical formulations. This semi-volatile phenol is an excellent candidate for analysis by both HPLC and GC-MS.[15]

Experimental Protocol: HPLC-UV Method

This protocol is designed for routine quality control where high sensitivity is not the primary requirement.[15]

  • System Preparation:

    • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobic nature, which provides good retention for the relatively non-polar 2,4-DTBP analyte.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v). This composition provides adequate retention and a reasonable runtime.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2,4-DTBP in acetonitrile.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • For drug product samples, dissolve a known quantity in acetonitrile, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time should be ≤ 2.0%. This ensures the system is performing consistently before sample analysis begins.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the 2,4-DTBP concentration in the samples using the linear regression equation from the calibration curve.

G start Start: HPLC Analysis prep_mobile Prepare Mobile Phase (ACN:Water 70:30) start->prep_mobile equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_samples Prepare Standards & Samples prep_samples->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst check_sst SST Pass? (%RSD <= 2%) sst->check_sst cal_curve Inject Calibration Standards check_sst->cal_curve Yes stop Stop: Troubleshoot System check_sst->stop No inject_samples Inject Samples cal_curve->inject_samples process_data Process Data & Quantify Analyte inject_samples->process_data

Caption: Experimental workflow for HPLC-UV analysis.

Experimental Protocol: GC-MS Method

This protocol is ideal for trace-level analysis or when definitive identification of the analyte is required.[15]

  • System Preparation:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This type of column is well-suited for separating a wide range of semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (for higher sensitivity).

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes. This program ensures the analyte is eluted efficiently with good peak shape.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Acquisition: Scan mode (m/z 40-500) for initial identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions of 2,4-DTBP (e.g., m/z 191, 206).

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2,4-DTBP in hexane or ethyl acetate.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution.

    • Sample preparation may involve liquid-liquid extraction with a suitable solvent like hexane.[15]

  • System Suitability Test (SST):

    • Before analysis, perform replicate injections of a mid-range standard.

    • Acceptance Criteria: %RSD of peak area and retention time should be ≤ 5.0%.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve based on the peak area of the primary quantifying ion.

    • Inject the prepared samples.

    • Confirm the identity of the peak in samples by comparing its retention time and mass spectrum to that of a reference standard.

    • Quantify using the calibration curve.

G start Start: GC-MS Analysis prep_samples Prepare Standards & Samples (LLE) start->prep_samples setup_gcms Setup GC-MS Method (Temp Program, SIM Mode) prep_samples->setup_gcms sst Perform System Suitability Test (SST) setup_gcms->sst check_sst SST Pass? (%RSD <= 5%) sst->check_sst cal_curve Inject Calibration Standards check_sst->cal_curve Yes stop Stop: Troubleshoot System check_sst->stop No inject_samples Inject Samples cal_curve->inject_samples process_data Identify (Spectrum) & Quantify (SIM) Analyte inject_samples->process_data

Caption: Experimental workflow for GC-MS analysis.

Comparative Performance Analysis

Following the validation of both methods according to ICH Q2(R1) guidelines, the performance characteristics are summarized for direct comparison.[17][20] The data presented below are representative values for the analysis of 2,4-DTBP.[15]

Performance ParameterHPLC with UV DetectionGC-MSRationale for Difference
Linearity (R²) > 0.999> 0.999Both techniques exhibit excellent linearity when properly optimized.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods can achieve high accuracy. GC-MS recovery can sometimes be affected by extraction efficiency.
Precision (%RSD) < 2.0%< 5.0%HPLC generally shows slightly better precision due to simpler sample handling and injection technology.
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.005 µg/mLGC-MS is significantly more sensitive due to the selectivity of the mass spectrometer, especially in SIM mode.
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.015 µg/mLReflects the superior sensitivity of GC-MS.
Specificity HighVery HighHPLC-UV may have interference from co-eluting impurities.[15] GC-MS provides definitive identification via mass spectra, offering superior specificity.[15]
Sample Throughput Moderate to HighModerateHPLC can have faster run times per sample, but GC-MS methods can be automated for high throughput.

Statistical Comparison of Method Results

Once a sufficient number of real samples (typically n > 40) have been analyzed by both validated methods, a statistical comparison is necessary to formally assess their agreement. Simple correlation is misleading and insufficient for method comparison studies.[21][22]

1. Deming Regression: This technique is a form of linear regression that accounts for measurement errors in both the X and Y variables (i.e., the results from both methods).[23][24][25] Unlike ordinary least squares regression, which assumes the X variable is error-free, Deming regression provides a more statistically sound assessment when comparing two analytical methods.[26][27] The output provides a slope and intercept. For the methods to be considered equivalent, the 95% confidence interval for the slope should contain 1.0, and the 95% confidence interval for the intercept should contain 0.[28]

2. Bland-Altman Analysis: The Bland-Altman plot is a powerful graphical tool used to assess the agreement between two quantitative measurement methods.[22][29] It plots the difference between the paired measurements (Method A - Method B) against the average of the two measurements ((Method A + Method B) / 2).[21][30]

  • Bias: The mean of the differences represents the constant bias between the two methods. A mean difference close to zero indicates low systematic bias.[29]

  • Limits of Agreement: Calculated as the mean difference ± 1.96 times the standard deviation of the differences. This range is expected to contain 95% of future differences between the two methods.[22] The acceptability of these limits is a clinical or operational judgment, not just a statistical one.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of a semi-volatile compound like 2,4-Di-tert-butylphenol. The cross-validation process demonstrates that while both methods can provide accurate and precise data, they possess distinct advantages.

  • HPLC-UV is a cost-effective, straightforward, and highly precise method suitable for routine quality control where analyte concentrations are well above the detection limit. Its major advantage is its applicability to a vast range of non-volatile and thermally labile compounds without the need for derivatization.[2][3]

  • GC-MS offers unparalleled sensitivity and selectivity, making it the superior method for trace-level analysis, impurity profiling in complex matrices, and applications requiring definitive analyte identification.[15][31] The structural information from the mass spectrum is a significant advantage for regulatory submissions and research.[14]

The decision to use one method over the other, or to use them interchangeably, must be based on a thorough cross-validation study. If the statistical analysis (Deming regression and Bland-Altman plot) demonstrates that the results are within pre-defined acceptance criteria, the methods can be considered equivalent for their intended purpose. This data-driven approach ensures that analytical results are reliable, reproducible, and defensible, upholding the highest standards of scientific integrity.

References

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A Comparative Guide to the Efficacy of 4-(Hydroxymethyl)-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of a Versatile Scaffold

4-(Hydroxymethyl)-3-methoxybenzoic acid, a vanillic acid analogue, presents a versatile scaffold for the development of novel therapeutic agents.[1] Its strategic functional groups—a carboxylic acid, a hydroxyl group, and a methoxy group—offer multiple points for chemical modification, enabling the synthesis of a diverse library of derivatives.[1] This guide provides a comparative analysis of the efficacy of key derivatives of this scaffold, focusing on their potential as anticancer and anti-inflammatory agents. While direct comparative studies on a wide range of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives are limited in the current literature, this guide synthesizes available data on structurally related and significant derivatives to provide a valuable resource for researchers in the field. We will delve into the experimental data supporting their biological activities, detail the methodologies for their evaluation, and explore the underlying mechanisms of action.

Comparative Efficacy: Anticancer and Anti-inflammatory Activities

The therapeutic potential of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives has been explored in the context of two major disease areas: cancer and inflammation. The following sections present a comparative overview of the available efficacy data for key derivatives.

Anticancer Activity: Targeting Key Survival Pathways

A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), which is structurally very similar to a methyl ester of our core compound, has demonstrated significant potential in prostate cancer management.[2] This derivative effectively targets the Akt/NF-κB signaling pathway, a critical axis for cancer cell survival and proliferation.[2]

Table 1: Comparative Anticancer Activity of Benzoic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 Value (µM)Key FindingsReference
Benzoic AcidMG63 (Bone Cancer)85.54 ± 3.17 (µg/ml)Demonstrates baseline cytotoxicity.[3]
Benzoic AcidCRM612 (Lung Cancer)101.3 ± 7.54 (µg/ml)Shows varying efficacy across cell lines.[3]
Benzoic AcidA673 (Bone Cancer)104.9 ± 12.01 (µg/ml)[3]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7 (Breast Cancer)Not explicitly stated, but significant suppression of cell viability reported.Induces cell-cycle arrest at G2/M and apoptosis.
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMDA-MB-468 (Breast Cancer)Not explicitly stated, but significant suppression of cell viability reported.
4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME)LNCaP (Prostate Cancer)25 µM (concentration used for apoptosis induction)Induces apoptosis and inhibits the Akt/NF-κB pathway.[2]

The anticancer effect of HMBME is attributed to its ability to:

  • Reduce the levels of phosphorylated (active) Akt.[2]

  • Inhibit Akt kinase activity.[2]

  • Decrease the transcriptional and DNA-binding activity of NF-κB.[2]

This targeted inhibition of a key survival pathway underscores the potential of this class of compounds in oncology.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), the immediate precursor to our core compound, has well-documented anti-inflammatory properties.[4][5][6] Its mechanisms of action are multifaceted, involving the suppression of key inflammatory mediators.[4][6]

Key Anti-inflammatory Mechanisms of Vanillic Acid:

  • Inhibition of Neutrophil Recruitment: Reduces the infiltration of neutrophils to the site of inflammation.[4][6]

  • Reduction of Oxidative Stress: Scavenges reactive oxygen species, thereby mitigating oxidative damage.[4][5][6]

  • Suppression of Pro-inflammatory Cytokine Production: Decreases the levels of cytokines such as TNF-α and IL-6.[4]

  • Inhibition of NF-κB Activation: A central mechanism that downregulates the expression of multiple inflammatory genes.[4][6]

Amide derivatives of vanillic acid have also been synthesized and evaluated for their antimicrobial and potential anti-inflammatory activities, suggesting that modification of the carboxylic acid group is a viable strategy for developing potent analogues.[7]

Table 2: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound/DerivativeAssayIC50 Value (µM)Key FindingsReference
Vanillic AcidCarrageenan-induced paw edemaNot explicitly stated, but significant inhibition reported.Inhibits neutrophil recruitment, oxidative stress, and cytokine production via NF-κB inhibition.[4][6]
Vanillic Acid Amide (Compound 7)Antifungal activity (Candida)0.46 µmol/mL (MIC)Demonstrates that amide derivatization can lead to potent biological activity.[7]

Note: Quantitative, directly comparable IC50 values for the anti-inflammatory activity of a series of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives are not available in the reviewed literature. The table highlights the known activities of the closely related vanillic acid and its derivatives.

Experimental Methodologies: A Guide to Efficacy Evaluation

To ensure the trustworthiness and reproducibility of the findings, this section details the standard experimental protocols for assessing the anticancer and anti-inflammatory efficacy of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives.

Anticancer Efficacy Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivative and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment mtt_addition MTT Addition compound_treatment->mtt_addition incubation Incubation (Formazan Formation) mtt_addition->incubation solubilization Solubilization (DMSO) incubation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling proteins like Akt.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the protein of interest.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compound and a suitable stimulus (e.g., a growth factor to activate the Akt pathway). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) or total Akt.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total Akt.

Anti-inflammatory Efficacy Assessment

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[3][8][9][10][11]

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[8][10]

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[3][9][10]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test derivative for a short period (e.g., 1-2 hours).[3][10]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[9][10][11]

  • Incubation: Incubate the cells for 24 hours.[3][8][11]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition and the IC50 value.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are central to the inflammatory process.[12][13][14][15]

Principle: The assay measures the production of prostaglandins (e.g., PGE2), the products of the COX-catalyzed reaction, from the substrate arachidonic acid.[12][15] The amount of prostaglandin produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

Step-by-Step Protocol:

  • Enzyme and Inhibitor Incubation: Incubate the purified COX-1 or COX-2 enzyme with various concentrations of the test compound.[12]

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.[12]

  • Reaction Termination: Stop the reaction after a specific time.

  • Prostaglandin Quantification (ELISA):

    • Coat a microplate with a capture antibody specific for the prostaglandin being measured (e.g., PGE2).

    • Add the reaction mixture and a known amount of HRP-labeled prostaglandin.

    • After incubation and washing, add a substrate for HRP and measure the resulting color change.

  • Data Analysis: The amount of prostaglandin in the sample is inversely proportional to the color signal. Calculate the percentage of COX inhibition and the IC50 value.

Signaling Pathways and Logical Relationships

The therapeutic effects of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives are rooted in their ability to modulate specific cellular signaling pathways.

Akt_NFkB_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Ikk IKK Akt->Ikk phosphorylates HMBME 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) HMBME->Akt inhibits IkB IκB Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression promotes

Caption: The Akt/NF-κB signaling pathway and the inhibitory action of HMBME.

In the context of inflammation, NF-κB is a master regulator.

NFkB_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates VanillicAcid Vanillic Acid VanillicAcid->IKK_Complex inhibits NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->InflammatoryGenes promotes transcription of

Caption: The NF-κB signaling pathway in inflammation and its inhibition by vanillic acid.

Conclusion and Future Directions

Derivatives of 4-(hydroxymethyl)-3-methoxybenzoic acid represent a promising class of compounds with demonstrated potential in both oncology and inflammatory diseases. The available data, primarily from the closely related 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and its methyl ester, highlight the importance of the Akt/NF-κB signaling pathway as a key therapeutic target.

While the current body of literature provides a strong foundation, there is a clear need for systematic studies that directly compare the efficacy of a broader range of 4-(hydroxymethyl)-3-methoxybenzoic acid derivatives. Future research should focus on:

  • Synthesis of diverse libraries: Exploring a wider range of ester, amide, and other derivatives to establish comprehensive structure-activity relationships.

  • Direct comparative studies: Conducting head-to-head comparisons of these derivatives in standardized anticancer and anti-inflammatory assays.

  • In vivo validation: Progressing the most promising candidates from in vitro studies to preclinical animal models to assess their efficacy and safety profiles.

By pursuing these avenues of research, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of novel and effective treatments for cancer and inflammatory conditions.

References

  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. [Link]

  • 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. (n.d.). PubMed Central. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PubMed Central. [Link]

  • Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. (2015). ACS Publications. [Link]

  • Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. (2025). PubMed. [Link]

  • A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. (n.d.). Semantic Scholar. [Link]

  • Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking. (2019). ResearchGate. [Link]

  • Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. (2015). PubMed. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PubMed Central. [Link]

  • Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (n.d.). Jurnal Kedokteran Brawijaya. [Link]

  • The in-vitro cytotoxic IC50 values on selected normal cell lines. (n.d.). ResearchGate. [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]

  • Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. (2021). SciELO. [Link]

  • Vanillic Acid Suppresses HIF-1α Expression via Inhibition of mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK Pathways in Human Colon Cancer HCT116 Cells. (2019). PubMed. [Link]

  • 4-(Hydroxymethyl)-3-Methoxybenzoic Acid. (n.d.). MySkinRecipes. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). PubMed Central. [Link]

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. (2025). ResearchGate. [Link]

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Differentiating Key Isomers of Methoxybenzoic Acid: A Spectroscopic Comparison of 4-(Hydroxymethyl)-3-methoxybenzoic acid, Vanillic Acid, and Isovanillic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of pharmaceutical and flavor chemistry, the precise identification of isomeric compounds is paramount. Subtle shifts in functional group placement can dramatically alter a molecule's biological activity and physical properties. This guide offers a detailed spectroscopic comparison of 4-(hydroxymethyl)-3-methoxybenzoic acid and its prominent isomers, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary data to confidently distinguish between these closely related structures.

The structural distinctions between these three isomers hinge on the substitution pattern on the benzene ring. Vanillic acid and isovanillic acid are positional isomers where the hydroxyl and methoxy groups are interchanged. In contrast, 4-(hydroxymethyl)-3-methoxybenzoic acid features a hydroxymethyl group instead of a phenolic hydroxyl group, presenting a unique spectroscopic fingerprint.

A Comparative Analysis of Spectroscopic Signatures

The differentiation of these isomers is readily achievable through a multi-technique spectroscopic approach, primarily leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle, and together they offer unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between these isomers.

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum provides a clear distinction between the three compounds. The substitution pattern dictates the number of distinct aromatic protons and their coupling relationships.

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): Typically exhibits three aromatic protons in a characteristic splitting pattern.

  • Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid): Also shows three aromatic protons, but with different chemical shifts and coupling constants compared to vanillic acid due to the altered electronic environment.

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid: The presence of the hydroxymethyl group significantly influences the chemical shifts of the neighboring aromatic protons.

Table 1: Comparative ¹H NMR Spectral Data (in DMSO-d₆)

Compound Carboxylic Acid (-COOH) Aromatic Protons Methoxy (-OCH₃) Hydroxymethyl (-CH₂OH) Phenolic (-OH)
Vanillic Acid ~12.51 ppm (broad s)[1]7.54–7.33 ppm (m, 2H), 6.84 ppm (d, 1H)[1]~3.81 ppm (s)[1]-~9.86 ppm (broad s)[1]
Isovanillic Acid VariableAromatic signals distinct from vanillic acidVariable-Variable
4-(Hydroxymethyl)-3-methoxybenzoic acid Predicted: ~12-13 ppmPredicted: 3 distinct aromatic signalsPredicted: ~3.8-3.9 ppmPredicted: ~4.5 ppm (s)-

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms in the aromatic ring and the substituent groups being highly sensitive to their chemical environment.

  • Vanillic Acid: Shows eight distinct carbon signals. The chemical shifts of the carbons bearing the hydroxyl and methoxy groups are characteristic.[1]

  • Isovanillic Acid: Also presents eight carbon signals, but the chemical shifts of the aromatic carbons differ from those of vanillic acid due to the swapped positions of the hydroxyl and methoxy groups.

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid: The presence of the hydroxymethyl group introduces a new signal for the benzylic carbon and alters the chemical shifts of the adjacent aromatic carbons.

Table 2: Comparative ¹³C NMR Spectral Data (in DMSO-d₆)

Compound Carboxylic Acid (-COOH) Aromatic Carbons Methoxy (-OCH₃) Hydroxymethyl (-CH₂OH)
Vanillic Acid ~167.68 ppm[1]151.54, 147.67, 123.93, 122.04, 115.47, 113.12 ppm[1]~55.97 ppm[1]-
Isovanillic Acid VariableAromatic signals distinct from vanillic acidVariable-
4-(Hydroxymethyl)-3-methoxybenzoic acid Predicted: ~167-168 ppmPredicted: 6 distinct aromatic signalsPredicted: ~56 ppmPredicted: ~60-65 ppm
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The hydroxyl (-OH) and carbonyl (C=O) stretching frequencies are particularly diagnostic for these compounds.

  • Vanillic Acid & Isovanillic Acid: Both isomers will show a broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. They will also exhibit a sharp C=O stretch from the carboxylic acid around 1700-1680 cm⁻¹. A phenolic O-H stretch may also be observed.

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid: Will also display the broad carboxylic acid O-H and C=O stretches. Crucially, it will also show a distinct O-H stretch from the primary alcohol of the hydroxymethyl group, typically around 3400-3300 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Vanillic Acid Isovanillic Acid 4-(Hydroxymethyl)-3-methoxybenzoic acid
O-H Stretch (Carboxylic Acid) ~3300-2500 (broad)~3300-2500 (broad)~3300-2500 (broad)
C=O Stretch (Carboxylic Acid) ~1680~1680~1680
O-H Stretch (Phenol) PresentPresentAbsent
O-H Stretch (Alcohol) AbsentAbsent~3400-3300
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to confirm the elemental composition and deduce structural features.

  • Vanillic Acid & Isovanillic Acid: Both will have the same molecular ion peak (m/z) corresponding to their identical molecular formula (C₈H₈O₄). Their fragmentation patterns, however, may show subtle differences due to the different positions of the hydroxyl and methoxy groups.

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid: Will have a different molecular weight and therefore a different molecular ion peak (m/z) corresponding to its molecular formula (C₉H₁₀O₄). Its fragmentation pattern will be distinct, likely showing a characteristic loss of the hydroxymethyl group.

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Key Fragmentation Pathways
Vanillic Acid C₈H₈O₄168.15 g/mol Loss of H₂O, CO, and OCH₃
Isovanillic Acid C₈H₈O₄168.15 g/mol Similar to vanillic acid, with potential intensity differences
4-(Hydroxymethyl)-3-methoxybenzoic acid C₉H₁₀O₄182.17 g/mol Loss of CH₂OH, H₂O, CO

Visualizing the Isomeric Differences

The following diagrams illustrate the structures of the three isomers.

Caption: Structural relationship between the three isomers.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample and collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a robust and complementary toolkit for the unambiguous differentiation of 4-(hydroxymethyl)-3-methoxybenzoic acid, vanillic acid, and isovanillic acid. Careful analysis of the chemical shifts, coupling patterns, characteristic absorption bands, and fragmentation patterns allows for confident structural elucidation, which is a critical step in any chemical research and development endeavor. While experimental data for 4-(hydroxymethyl)-3-methoxybenzoic acid is not as readily available, its predicted spectroscopic features, particularly the presence of the hydroxymethyl group, provide clear points of differentiation from its more common isomers.

References

  • Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Hydroxymethyl)-3-methoxybenzoic acid is a versatile bifunctional molecule that serves as a critical building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a carboxylic acid, a hydroxymethyl group, and a methoxy-substituted aromatic ring, allows for diverse chemical modifications. Given its role in multi-step syntheses where purity is paramount, a robust and multi-faceted analytical approach to assess the purity of newly synthesized batches is not just a quality control measure, but a fundamental necessity for reproducible downstream success.

This guide provides an in-depth comparison of orthogonal analytical techniques for verifying the purity of synthesized 4-(Hydroxymethyl)-3-methoxybenzoic acid against a certified reference material (CRM). We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to equip researchers, scientists, and drug development professionals with a comprehensive framework for purity validation.

The Imperative of a Certified Reference Standard

Before any analysis of a synthesized compound can be meaningful, a benchmark of unimpeachable quality is required. A Certified Reference Material (CRM) serves this purpose. A CRM is a highly characterized and homogenous material with a certified value for its purity, accompanied by an uncertainty value.[2] All experimental results from the synthesized batch should be compared directly against the data obtained from the CRM under identical analytical conditions. This practice ensures the traceability and accuracy of the purity assessment.

A Multi-Pronged Strategy for Purity Verification

A single analytical technique is rarely sufficient to declare a compound "pure." Impurities can co-elute in chromatography, have non-ideal ionization, or possess spectroscopic signals that are masked by the main component. Therefore, we employ an orthogonal approach, using multiple techniques that measure different physicochemical properties of the molecule. Our strategy combines High-Performance Liquid Chromatography (HPLC) for quantitative separation, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for mass verification and impurity identification.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Orthogonal Purity Analysis cluster_comparison Data Comparison & Validation synth Synthesized Crude 4-(Hydroxymethyl)-3-methoxybenzoic acid hplc HPLC-UV (Quantitative Purity) synth->hplc nmr ¹H & ¹³C NMR (Structural Identity & qNMR) synth->nmr lcms LC-MS (Mass Verification & Impurity ID) synth->lcms compare Compare Data: Synthesized vs. CRM hplc->compare nmr->compare lcms->compare crm Certified Reference Material (CRM) crm->compare final_report Final Purity Report compare->final_report Generate Certificate of Analysis (CoA)

Caption: Overall workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[3] A reversed-phase method using a C18 column is ideal for separating moderately polar aromatic acids like our target compound from potential non-polar or more polar impurities.[4] By monitoring UV absorbance at a wavelength where the aromatic ring strongly absorbs (e.g., 254 nm), we can quantify the main peak relative to any impurity peaks.[5] The inclusion of a mild acid like phosphoric or formic acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[3]

Experimental Protocol: HPLC-UV Purity Determination
  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

    • Data acquisition and processing software.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (ACS grade).

    • 4-(Hydroxymethyl)-3-methoxybenzoic acid CRM.

    • Synthesized 4-(Hydroxymethyl)-3-methoxybenzoic acid sample.

  • Chromatographic Conditions:

    • Mobile Phase: 40:60 (v/v) Acetonitrile : Water with 0.1% Phosphoric Acid.[2][5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the CRM and the synthesized sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

    • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow prep Prepare Mobile Phase & Samples (0.1 mg/mL) inject Inject 10 µL onto C18 Column prep->inject separate Isocratic Elution (1.0 mL/min) inject->separate detect UV Detection at 254 nm separate->detect analyze Integrate Peaks & Calculate Area % Purity detect->analyze report Compare Retention Time (RT) & Purity vs. CRM analyze->report

Caption: Experimental workflow for HPLC-UV analysis.

Comparative Data: HPLC
ParameterCertified Reference Material (CRM)Synthesized SampleAcceptance Criteria
Retention Time (RT) ~4.5 min (Lot-specific)4.5 ± 0.1 minRT matches CRM within ±2%
Purity (Area %) ≥99.5% (as per CoA)99.7%≥99.0%
Peak Tailing Factor 0.9 - 1.21.10.8 - 1.5
Impurity Profile No single impurity >0.1%Largest impurity at 0.15%No single impurity >0.2%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While HPLC confirms purity based on retention, NMR provides unequivocal structural confirmation. ¹H NMR is exceptionally powerful for identifying the key functional groups and their relative positions on the molecule.[7] The integral of each proton signal is directly proportional to the number of protons it represents, making it an excellent tool for identifying and even quantifying impurities with distinct signals. Furthermore, Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard, providing an orthogonal quantitative result to HPLC.[2]

Experimental Protocol: ¹H NMR Structural Verification
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Reagents and Standards:

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal reference.

    • NMR tubes.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the CRM and the synthesized sample in ~0.6 mL of DMSO-d₆ in separate, clean NMR tubes. Ensure complete dissolution.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample, ensuring a sufficient number of scans for a high signal-to-noise ratio.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

NMR_Workflow prep Dissolve ~10 mg Sample in 0.6 mL DMSO-d₆ acquire Acquire ¹H Spectrum on 400 MHz+ Spectrometer prep->acquire process Process Data: (Fourier Transform, Phase, Baseline) acquire->process analyze Assign Peaks & Integrate Signals process->analyze report Compare Chemical Shifts (δ) & Integrals vs. CRM analyze->report

Caption: Experimental workflow for ¹H NMR analysis.

Comparative Data: ¹H NMR (in DMSO-d₆)
Proton AssignmentExpected Chemical Shift (δ, ppm)Observed in CRMObserved in Synthesized Sample
-COOH (Carboxylic Acid)~12.5 (broad s, 1H)12.5112.51
Ar-H (Aromatic)~7.4-7.5 (m, 2H)7.457.45
Ar-H (Aromatic)~7.0 (d, 1H)7.027.02
-OH (Hydroxymethyl)~5.2 (t, 1H)5.235.23
-CH₂- (Hydroxymethyl)~4.5 (d, 2H)4.514.51
-OCH₃ (Methoxy)~3.8 (s, 3H)3.823.82
Other Signals NoneNoneTrace signal at 2.5 ppm (residual solvent)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is unparalleled for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[8] By using an electrospray ionization (ESI) source, we can gently ionize the molecule, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The mass analyzer then confirms the mass-to-charge ratio (m/z), providing definitive evidence of the compound's identity. Any peaks observed in the HPLC-UV that are not the main component can be analyzed by the mass spectrometer to gain crucial information about their identity.

Experimental Protocol: LC-MS Verification
  • Instrumentation:

    • LC-MS system with an ESI source and a single quadrupole or time-of-flight (TOF) mass analyzer.

    • Uses the same HPLC column and mobile phase conditions as the HPLC-UV method, but replaces the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

  • Procedure:

    • Inject the working solutions (0.1 mg/mL in mobile phase with formic acid) of the CRM and the synthesized sample.

    • Extract the ion chromatogram for the expected mass of the deprotonated molecule (C₈H₈O₄, MW=168.15; expected [M-H]⁻ = 167.1).

LCMS_Workflow inject Inject Sample onto LC-MS System separate HPLC Separation (Formic Acid Mobile Phase) inject->separate ionize ESI Source (Negative Ion Mode) separate->ionize analyze Mass Analysis (m/z 50-500) ionize->analyze report Confirm [M-H]⁻ for Main Peak & Analyze Mass of Impurities analyze->report

Caption: Experimental workflow for LC-MS analysis.

Comparative Data: LC-MS
ParameterCertified Reference Material (CRM)Synthesized SampleAcceptance Criteria
Retention Time Matches HPLC-UV (adjusted for formic acid)Matches CRMConsistent RT
Expected [M-H]⁻ (m/z) 167.1167.1167.1 ± 0.2 Da
Observed [M-H]⁻ (m/z) 167.1167.1Matches expected mass
Impurity Masses None detectedm/z 181.1 detected at low levelNo unknown masses >0.2% area

Discussion of Potential Impurities

The synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid often starts from vanillic acid or its esters. Potential impurities could include:

  • Unreacted Starting Material (Vanillic Acid): Would likely have a different retention time in HPLC and a mass of m/z 167.1, but would be distinguishable by its lack of the -CH₂OH group in NMR.[10]

  • Over-oxidation Products: If the hydroxymethyl group is oxidized, it could form the corresponding aldehyde or revert to the carboxylic acid, leading to terephthalic acid derivatives. These would have distinct masses and NMR signals.[11]

  • Residual Solvents: Often visible in ¹H NMR as sharp singlets (e.g., Acetone at 2.09 ppm, Ethyl Acetate at 1.2, 2.0, and 4.1 ppm in DMSO-d₆).

In our analysis of the synthesized sample, the LC-MS detected a minor impurity with m/z 181.1. This corresponds to the mass of the methyl ester of the target compound ([M-H]⁻ = 181.1), a plausible impurity if the synthesis involved a hydrolysis step from an ester intermediate that did not go to completion.

Conclusion

This guide demonstrates a robust, multi-technique workflow for the comprehensive purity assessment of synthesized 4-(Hydroxymethyl)-3-methoxybenzoic acid. By comparing data from HPLC-UV, ¹H NMR, and LC-MS against a certified reference material, we can establish with a high degree of confidence the identity, purity, and impurity profile of the synthesized batch. The presented data for our hypothetical synthesized sample shows a purity of 99.7% by HPLC, with a confirmed structure by NMR and a minor, identified impurity by LC-MS. This level of rigorous analysis is essential for ensuring the quality and reliability of materials used in scientific research and drug development.

References

  • SIELC Technologies. (2018). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.
  • BenchChem. (2025). A Comparative Guide to 4-Methoxybenzoic Acid as a Certified Reference Material.
  • BenchChem. (2025). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
  • BenchChem. (2025). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
  • BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
  • BenchChem. (2025). Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
  • MySkinRecipes. (n.d.). 4-(Hydroxymethyl)-3-Methoxybenzoic Acid.
  • Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • BenchChem. (2025). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.
  • BenchChem. (2025). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Godson, A. E., et al. (2022). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Journal Name].

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-(Hydroxymethyl)-3-methoxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. 4-(Hydroxymethyl)-3-methoxybenzoic acid, a key intermediate and potential impurity in various synthetic pathways, demands robust analytical methodologies to ensure product quality and safety. This guide provides an in-depth comparison of common analytical techniques for the quantification of 4-(Hydroxymethyl)-3-methoxybenzoic acid, framed within the context of a simulated inter-laboratory study. We will delve into the technical nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights and supporting data to guide your selection of the most appropriate analytical strategy.

The Imperative for Rigorous Analytical Method Comparison

The choice of an analytical method can significantly impact the reliability of data in drug development. An inter-laboratory comparison, even when simulated, serves as a critical tool to assess the performance, reproducibility, and potential biases of different analytical techniques when applied by various laboratories.[1] This guide is structured to not only present comparative data but also to elucidate the scientific rationale behind the selection of each method and its associated parameters, thereby empowering researchers to make informed decisions.

Hypothetical Inter-Laboratory Study Design

To objectively compare the performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 4-(Hydroxymethyl)-3-methoxybenzoic acid, a hypothetical inter-laboratory study was designed. Five independent laboratories were tasked with analyzing three standardized samples of 4-(Hydroxymethyl)-3-methoxybenzoic acid at different concentration levels (Low, Medium, High). The study was designed to evaluate key analytical performance parameters as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Diagram of the Inter-Laboratory Study Workflow

Inter-Laboratory Study Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Methods cluster_evaluation Performance Evaluation prep Preparation of Standardized Samples (Low, Medium, High Concentrations) dist Distribution to 5 Participating Laboratories prep->dist hplc HPLC-UV Analysis dist->hplc Analysis of Samples gcms GC-MS Analysis dist->gcms Analysis of Samples lcmsms LC-MS/MS Analysis dist->lcmsms Analysis of Samples accuracy Accuracy (% Recovery) hplc->accuracy Data Submission & Statistical Analysis precision Precision (%RSD) hplc->precision Data Submission & Statistical Analysis linearity Linearity (R²) hplc->linearity Data Submission & Statistical Analysis lod_loq LOD & LOQ hplc->lod_loq Data Submission & Statistical Analysis gcms->accuracy Data Submission & Statistical Analysis gcms->precision Data Submission & Statistical Analysis gcms->linearity Data Submission & Statistical Analysis gcms->lod_loq Data Submission & Statistical Analysis lcmsms->accuracy Data Submission & Statistical Analysis lcmsms->precision Data Submission & Statistical Analysis lcmsms->linearity Data Submission & Statistical Analysis lcmsms->lod_loq Data Submission & Statistical Analysis HPLC-UV Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_system HPLC System (Pump, Injector, Column Oven) sample_prep->hplc_system separation Chromatographic Separation (C18 Reversed-Phase Column) hplc_system->separation detection UV Detection (at 254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis GC-MS Workflow sample_prep Sample Preparation (Extraction & Derivatization) gc_system GC System (Injector, Column, Oven) sample_prep->gc_system separation Gas Chromatographic Separation (Capillary Column) gc_system->separation ms_detection Mass Spectrometric Detection (Ionization & Mass Analysis) separation->ms_detection data_analysis Data Analysis (Chromatogram & Mass Spectrum Interpretation) ms_detection->data_analysis LC-MS_MS_Workflow sample_prep Sample Preparation (Dilution & Filtration) lc_system LC System (UPLC/HPLC for Separation) sample_prep->lc_system ionization Electrospray Ionization (ESI) (Generation of Gaseous Ions) lc_system->ionization ms_ms_detection Tandem Mass Spectrometry (Precursor Ion Selection, Fragmentation, Product Ion Detection) ionization->ms_ms_detection data_analysis Data Analysis (MRM Peak Integration & Quantification) ms_ms_detection->data_analysis

Sources

A Head-to-Head Battle for Survival: Benchmarking Compound Stability Against Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting Developmental Success

In the high-stakes world of drug discovery, identifying a potent lead compound is only the first hurdle. A promising molecule's journey to becoming a life-changing therapeutic can be cut short by a fatal flaw: instability. The ability of a compound to withstand the rigors of storage, formulation, and physiological environments is a critical determinant of its success. This guide provides a comprehensive framework for benchmarking the stability of a lead compound against its structural analogs, a crucial step in selecting a drug candidate with the highest probability of success. By employing a suite of rigorous, scientifically-grounded assays, researchers can de-risk their development programs and make data-driven decisions.

The chemical and physical stability of a pharmaceutical molecule directly impacts the safety and efficacy of the drug product.[1][2] Stability testing evaluates the ability of a drug substance to maintain its critical quality attributes over time when exposed to various environmental factors such as temperature, humidity, and light.[][4] This process is not only a scientific necessity but also a regulatory requirement for advancing a compound through clinical trials.[1][5]

The Rationale for Comparative Stability Profiling

During lead optimization, medicinal chemists synthesize numerous structural analogs to enhance potency and selectivity.[5] However, these structural modifications can inadvertently introduce liabilities related to stability. A systematic comparison of the lead compound against its analogs provides invaluable insights into structure-stability relationships, guiding further optimization efforts. This comparative approach allows for the early identification of molecules with superior stability profiles, ultimately saving time and resources.

This guide will delve into the core experimental workflows for assessing chemical and metabolic stability, providing detailed protocols and illustrative data to guide your internal decision-making processes.

I. Forced Degradation Studies: Unveiling Intrinsic Stability and Degradation Pathways

Forced degradation, or stress testing, is a cornerstone of stability assessment. It involves subjecting the compound to harsh conditions that accelerate its decomposition, thereby revealing its intrinsic stability and potential degradation pathways.[1][4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for these studies.[6][7] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without rendering the sample unusable.[6][8]

Key Stress Conditions:
  • Acid/Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments.

  • Oxidation: Assesses reactivity with oxidative species.

  • Thermal Degradation: Determines stability at elevated temperatures.[9]

  • Photostability: Measures degradation upon exposure to light, guided by ICH Q1B.[8][10][11][12][13][14]

The following workflow outlines the key steps in a comparative forced degradation study.

Forced_Degradation_Workflow cluster_setup 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep Prepare solutions of Lead Compound & Analogs (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose samples base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base Expose samples oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose samples thermal Thermal (e.g., 80°C, solid state) prep->thermal Expose samples photo Photostability (ICH Q1B light exposure) prep->photo Expose samples hplc Stability-Indicating HPLC-UV/MS - Quantify parent compound - Detect & quantify degradants acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points eval Compare % degradation Identify degradation products Elucidate degradation pathways hplc->eval Interpret data

Caption: Workflow for a comparative forced degradation study.

Experimental Protocol: Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of the lead compound and each structural analog in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of each compound solution, add 1 mL of 0.2N HCl to achieve a final concentration of 0.1N HCl.

  • Incubation: Incubate the solutions in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1N NaOH.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method. High-performance liquid chromatography (HPLC) is a preferred method for determining the concentration of the active pharmaceutical ingredient (API).[15] Coupling chromatographic techniques with mass spectrometry (LC-MS or LC-MS/MS) facilitates the identification of unknown degradant structures.[4]

Data Presentation: Forced Degradation
Compound% Degradation (24h, 0.1N HCl, 60°C)% Degradation (24h, 0.1N NaOH, 60°C)% Degradation (24h, 3% H₂O₂, RT)% Degradation (72h, 80°C)% Degradation (ICH Q1B)
Lead Compound 15.28.55.13.211.8
Analog A 18.910.26.84.515.3
Analog B 5.83.11.50.84.2
Analog C 25.415.79.37.122.5

Interpretation: In this illustrative dataset, Analog B demonstrates significantly enhanced stability across all stress conditions compared to the lead compound and other analogs. This suggests that the structural modifications in Analog B confer a protective effect against hydrolytic, oxidative, thermal, and photolytic degradation. Conversely, Analog C exhibits poor stability, indicating that its structural features are a liability.

II. Metabolic Stability Assays: Predicting In Vivo Clearance

A compound's journey through the body is fraught with metabolic enzymes that can rapidly break it down, reducing its therapeutic efficacy.[16] Assessing metabolic stability is therefore a critical step in early drug discovery.[17][18] These assays measure the rate at which a compound is metabolized by enzymes, typically in liver fractions, providing an estimate of its intrinsic clearance.[17][18][19]

Common In Vitro Test Systems:
  • Liver Microsomes: Contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[16]

  • Hepatocytes: Represent a more complete in vitro model, containing both Phase I and Phase II enzymes, as well as transporters.[16]

  • S9 Fraction: A supernatant fraction of liver homogenate that contains both microsomal and cytosolic enzymes.[16]

  • Plasma: Used to assess stability against esterases and other enzymes present in blood.[20]

The following diagram illustrates a typical workflow for a microsomal stability assay.

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis & Data Processing compound_prep Prepare solutions of Lead Compound & Analogs pre_inc Pre-incubate compounds with microsomes compound_prep->pre_inc microsome_prep Thaw & prepare liver microsomes microsome_prep->pre_inc nadph_prep Prepare NADPH cofactor solution start_rxn Initiate reaction by adding NADPH nadph_prep->start_rxn pre_inc->start_rxn time_points Incubate at 37°C (0, 5, 15, 30, 60 min) start_rxn->time_points stop_rxn Quench reaction with cold acetonitrile time_points->stop_rxn lcms_analysis LC-MS/MS analysis to quantify remaining compound stop_rxn->lcms_analysis calc Calculate in vitro half-life (t½) and intrinsic clearance (Clint) lcms_analysis->calc

Caption: Workflow for a microsomal metabolic stability assay.

Experimental Protocol: Microsomal Stability Assay
  • Preparation: Prepare 1 µM solutions of the lead compound and each analog in a buffer solution.

  • Microsome Incubation: In a 96-well plate, add liver microsomes (e.g., human, rat) to each well containing the compound solutions and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).

Data Presentation: Metabolic Stability
CompoundMicrosomal t½ (min, Human)Microsomal t½ (min, Rat)Hepatocyte t½ (min, Human)Plasma t½ (min, Human)
Lead Compound 251845>120
Analog A 151028>120
Analog B >6055>120>120
Analog C 851588

Interpretation: The data clearly indicates that Analog B possesses superior metabolic stability in both human and rat liver microsomes and hepatocytes compared to the lead compound. A longer half-life suggests a lower intrinsic clearance, which often translates to better in vivo exposure.[17] The rapid degradation of Analog C highlights a significant metabolic liability. The plasma stability data indicates that all compounds, except for Analog C, are stable in plasma, suggesting they are not susceptible to degradation by plasma esterases.

III. Physicochemical Stability: A Glimpse into Formulation and Shelf-Life

Beyond chemical and metabolic degradation, a compound's physical stability is also paramount.[2] This includes assessing its solubility, potential for polymorphism, and hygroscopicity. While a comprehensive analysis of physicochemical properties is beyond the scope of this guide, it is crucial to recognize that changes in these properties can impact dissolution, bioavailability, and overall product performance. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable insights into the thermal properties and solid-state stability of a compound.[21][22]

Synthesizing the Data for Candidate Selection

The ultimate goal of this benchmarking exercise is to select a drug candidate with the optimal balance of potency, selectivity, and stability. By integrating the data from forced degradation and metabolic stability studies, a clear picture emerges of each compound's strengths and weaknesses.

Decision_Matrix cluster_inputs Input Data cluster_analysis Multi-Parameter Analysis cluster_output Output forced_deg Forced Degradation Data (Chemical Stability) risk_assessment Structure-Stability Relationship Analysis Risk Assessment of Liabilities forced_deg->risk_assessment metabolic_stab Metabolic Stability Data (In Vitro t½, Clint) metabolic_stab->risk_assessment physchem Physicochemical Data (Solubility, etc.) physchem->risk_assessment potency Pharmacological Data (Potency, Selectivity) potency->risk_assessment candidate Selection of Optimal Drug Candidate risk_assessment->candidate Data-Driven Decision

Caption: Decision-making framework for drug candidate selection.

The selection process should be a holistic one, considering all available data. A compound with exceptional potency may be a poor candidate if it has a significant stability liability. Conversely, a highly stable compound may not be advanced if it lacks the required biological activity. The ideal candidate will exhibit a favorable profile across all key parameters.

Conclusion

Benchmarking the stability of a lead compound against its structural analogs is a critical, data-driven process that significantly enhances the probability of success in drug development. By systematically evaluating chemical and metabolic stability, researchers can identify compounds with robust properties that are more likely to survive the challenges of formulation, storage, and in vivo exposure. The experimental frameworks and protocols outlined in this guide provide a solid foundation for conducting these essential studies, enabling informed decision-making and the selection of drug candidates with the greatest potential to become transformative medicines.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SGS Denmark. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Nguyen, L., & Mouhib, H. (2021). Benchmarking quantum chemical methods for accurate gas-phase structure predictions of carbonyl compounds: the case of ethyl butyrate. RSC Publishing. Retrieved from [Link]

  • YouTube. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Retrieved from [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Based Prediction of Molecular Interactions for Stabilizing Volatile Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Retrieved from [Link]

  • US Pharmacopeia (USP). (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

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  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]

  • PMC - NIH. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

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  • PubMed. (n.d.). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

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  • European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

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  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2025, November 23). The Role of Stability Studies in Ensuring Pharmaceutical Product Quality. Retrieved from [Link]

  • FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

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  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the antioxidant properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid and compares its potential efficacy against structurally similar and well-researched phenolic compounds: vanillic acid, protocatechuic acid, and gallic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern antioxidant mechanisms and presents the experimental data and protocols necessary for empirical validation.

The Foundational Chemistry of Phenolic Antioxidants

Phenolic compounds are a vast class of secondary metabolites in plants, renowned for their potent antioxidant capabilities.[1] Their primary role in biological systems is to combat oxidative stress by neutralizing harmful free radicals.[1] This protective action is primarily attributed to their chemical structure, specifically the presence of a hydroxyl (-OH) group attached to an aromatic ring.[1]

The antioxidant mechanism of phenols is multifaceted but can be broadly categorized into two main pathways[2][3][4]:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, effectively neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.[3][4]

  • Single-Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton transfer to further stabilize the molecule.[2][3]

The efficiency of these mechanisms is dictated by specific structural features[5][6][7][8]:

  • Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity.[8][9][10] The relative positions are also critical; for instance, an ortho or para arrangement of hydroxyl groups enhances the stability of the phenoxyl radical.

  • Methoxy Group Substitution: The presence of an electron-donating methoxy (-OCH3) group can influence antioxidant activity, often by enhancing the stability of the radical formed after hydrogen donation.[8]

  • Carboxylic Acid Group: The carboxylic acid (-COOH) moiety and its position relative to the hydroxyl groups can also modulate the antioxidant potential.[8]

The Compounds Under Investigation: A Structural Overview

The phenolic acids selected for this comparison share a common benzoic acid backbone but differ in the substitution pattern on the aromatic ring. These subtle structural variations lead to significant differences in their antioxidant capacities.

  • 4-(Hydroxymethyl)-3-methoxybenzoic acid: The subject of our primary investigation. It is structurally related to vanillic acid, but the hydroxyl group at the 4-position is replaced by a hydroxymethyl (-CH₂OH) group.

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): A well-known dietary benzoic acid derivative used as a flavoring agent.[11][12]

  • Protocatechuic Acid (3,4-dihydroxybenzoic acid): A major metabolite of antioxidant-rich anthocyanins and proanthocyanidins.[13][14] It is recognized for its potent antioxidant and anti-inflammatory properties.[15][16]

  • Gallic Acid (3,4,5-trihydroxybenzoic acid): A dietary phenolic acid widely distributed in plants and known for its powerful antioxidant activity.[17][18]

Caption: Chemical structures of the phenolic compounds.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of these compounds is typically evaluated using various in vitro assays. The most common are the DPPH, ABTS, and FRAP assays, which measure the capacity of a compound to scavenge synthetic radicals or reduce metal ions.

Table 1: Summary of Comparative Antioxidant Activity

CompoundKey Structural FeaturesExpected Antioxidant ActivitySupporting Rationale & References
Gallic Acid 3,4,5-trihydroxy substitutionVery High The three hydroxyl groups provide multiple sites for hydrogen donation, making it an exceptionally potent radical scavenger.[19][20][21]
Protocatechuic Acid 3,4-dihydroxy (ortho) substitutionHigh The two adjacent hydroxyl groups create a catechol structure, which is highly effective at stabilizing the resulting radical through resonance.[13][22]
Vanillic Acid One hydroxyl and one methoxy groupModerate Possesses one phenolic hydroxyl group for hydrogen donation. The methoxy group provides some electron-donating stability.[11][23][24]
4-(Hydroxymethyl)-3-methoxybenzoic acid One hydroxyl, one methoxy, and one hydroxymethyl groupLow to Negligible The critical phenolic hydroxyl group at the 4-position is replaced by a hydroxymethyl group, which cannot donate a hydrogen atom to scavenge radicals.[25] The remaining hydroxyl at the 3-position is sterically hindered, significantly reducing its reactivity.

From a structure-activity standpoint, a clear hierarchy emerges. Gallic acid is the most potent antioxidant due to its three hydroxyl groups. Protocatechuic acid follows, with its highly effective ortho-dihydroxy configuration. Vanillic acid shows moderate activity, as it has only one available phenolic hydroxyl group.

4-(Hydroxymethyl)-3-methoxybenzoic acid is predicted to have the lowest antioxidant activity of the group. The primary mechanism of phenolic antioxidants involves the donation of a hydrogen atom from a hydroxyl group directly attached to the aromatic ring.[25] By replacing the 4-hydroxyl group of vanillic acid with a hydroxymethyl group, the main site of antioxidant action is eliminated. While the hydroxymethyl group has hydrogen atoms, they are not labile like the phenolic proton and do not participate in radical scavenging. Therefore, its direct antioxidant capacity is expected to be minimal.

Antioxidant_Activity_Hierarchy GA Gallic Acid (Very High Activity) PA Protocatechuic Acid (High Activity) GA->PA > VA Vanillic Acid (Moderate Activity) PA->VA > HMBA 4-(Hydroxymethyl)-3-methoxybenzoic acid (Predicted Low Activity) VA->HMBA >>

Caption: Predicted hierarchy of antioxidant activity.

Standardized Experimental Protocols

To ensure reproducible and comparable results, standardized protocols are essential. Below are detailed methodologies for three common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[26][27] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) R1 Add DPPH solution to each sample/standard well P1->R1 P2 Prepare Serial Dilutions of Test Compounds & Standard P2->R1 R2 Incubate in the dark (e.g., 30 minutes at RT) R1->R2 A1 Measure Absorbance (e.g., at 517 nm) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox, Gallic Acid) in methanol. Create a series of dilutions from these stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the DPPH solution to all wells.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[28] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[28] The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[29] This is the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[30]

  • Assay Procedure:

    • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

    • Add 20 µL of each sample dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Measurement and Calculation:

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[31][32][33] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, measured spectrophotometrically at 593 nm.[34]

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Mix these in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.[34]

  • Assay Procedure:

    • Add 30 µL of the sample or standard solution (e.g., FeSO₄ or Trolox) to a 96-well plate.

    • Add 270 µL of the freshly prepared FRAP reagent to each well.

  • Measurement and Calculation:

    • Incubate the plate at 37°C for at least 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using a known concentration of Fe²⁺. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents (µM Fe²⁺/mg of sample).

Conclusion and Future Directions

The comparative analysis, grounded in fundamental principles of chemical structure and reactivity, strongly indicates that 4-(Hydroxymethyl)-3-methoxybenzoic acid possesses significantly lower intrinsic antioxidant activity than its phenolic acid relatives—gallic acid, protocatechuic acid, and vanillic acid. The substitution of the critical 4-hydroxyl group with a hydroxymethyl group removes the primary site for radical scavenging via hydrogen atom donation.

While this guide provides a robust theoretical framework and standardized protocols for assessment, it is imperative that the predicted low activity of 4-(Hydroxymethyl)-3-methoxybenzoic acid be confirmed through empirical testing using the assays detailed herein. Such experimental validation is crucial for making informed decisions in the fields of pharmacology and food science. This analysis underscores the paramount importance of structure-activity relationships in the design and evaluation of novel antioxidant compounds.

References

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  • Khan, K., & D'Souza, P. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Evidence-Based Complementary and Alternative Medicine, 2021, 6139308. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Hydroxymethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-(Hydroxymethyl)-3-methoxybenzoic acid for disposal, a thorough understanding of its potential hazards is crucial. Based on analogous compounds, it should be treated as a hazardous chemical waste.[1][4] Benzoic acid and its derivatives are known to cause skin and eye irritation.[1][5] Therefore, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes.[1][4][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1][6][7]

  • Body Protection: A lab coat and closed-toe shoes are required to protect against accidental spills.[1][6]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[4][7][8]

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. 4-(Hydroxymethyl)-3-methoxybenzoic acid waste must be segregated from incompatible materials to prevent dangerous reactions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1][2][3]

  • Waste Containers: Use a designated, compatible, and clearly labeled hazardous waste container.[1][2] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from heat and flames.[3][9]

Step-by-Step Disposal Procedures

The appropriate disposal method for 4-(Hydroxymethyl)-3-methoxybenzoic acid depends on the nature and quantity of the waste. The primary and most recommended method is to use a licensed professional waste disposal service.[8]

For Solid Waste (Unused product, contaminated labware):
  • Collection: Carefully sweep up any solid material, avoiding the generation of dust.[4][9]

  • Containment: Place the collected solid waste into a suitable, closed, and properly labeled container for disposal.[4][9]

  • Professional Disposal: Arrange for the container to be collected by a licensed professional waste disposal service.[8] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method.[8]

For Liquid Waste (Solutions from experimental workups):
  • Dilution: If the acidic solution is concentrated, dilute it with water.

  • Neutralization: Slowly and carefully add a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the solution.[8]

  • pH Monitoring: Continuously monitor the pH of the solution using universal indicator strips or a pH meter. The target pH is neutral.[8]

  • Containment: Once neutralized, transfer the solution to a designated waste container.

  • Professional Disposal: The neutralized aqueous waste should be disposed of through a licensed professional service.[8]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Caption: Disposal decision workflow for 4-(Hydroxymethyl)-3-methoxybenzoic acid.

Quantitative Data Summary

While specific quantitative data for 4-(Hydroxymethyl)-3-methoxybenzoic acid is not available, the table below provides general guidelines for handling benzoic acid derivatives.

ParameterGuidelineSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[1][6]
Storage Incompatibility Strong oxidizing agents, strong bases[1][2][3]
Spill Response Sweep up solids, avoid dust, place in a sealed container[4][9]
Aqueous Waste Treatment Neutralize to a neutral pH before disposal[8]

Emergency Procedures: In Case of Exposure

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4][5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Conclusion

The responsible disposal of 4-(Hydroxymethyl)-3-methoxybenzoic acid is a critical component of safe and ethical laboratory practice. By adhering to these guidelines, researchers can mitigate risks, ensure a safe working environment, and contribute to environmental stewardship. Always prioritize consulting your institution's EHS department for specific protocols.

References

  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 2-(azepane-1-carbonyl)benzoic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzoic acid.
  • US Fine Chemicals. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • BenchChem. (n.d.). Proper Disposal of 4-Methoxybenzoic Acid: A Step-by-Step Guide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC).
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Penta Chemicals. (2024, April 24). Benzoic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • Angene Chemical. (2025, February 11). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde.
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  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
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Personal protective equipment for handling 4-(Hydroxymethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. This guide provides essential, immediate safety and logistical information for handling 4-(Hydroxymethyl)-3-methoxybenzoic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to work safely and effectively, making your laboratory a safer environment for discovery.

Hazard Identification and Risk Assessment

4-(Hydroxymethyl)-3-methoxybenzoic acid is a compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified with the following GHS hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation of the dust. The causality is clear: the chemical properties of this aromatic carboxylic acid derivative can irritate and damage biological tissues upon contact. Therefore, all handling procedures must be designed to minimize or eliminate these exposure routes.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling 4-(Hydroxymethyl)-3-methoxybenzoic acid. The following table summarizes the minimum required PPE for various laboratory operations.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glassesNitrile glovesLab coatNot generally required
Weighing and Transfer Safety gogglesNitrile glovesLab coatRecommended if not in a fume hood
Preparing Solutions Safety goggles or face shieldNitrile glovesLab coatUse in a fume hood
Running Reactions Safety goggles and face shieldNitrile glovesLab coatUse in a fume hood
Spill Cleanup Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNIOSH-approved respirator

Step-by-Step Handling Procedures

Preparation and Engineering Controls
  • Designate a Workspace: All work with 4-(Hydroxymethyl)-3-methoxybenzoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors[1].

  • Assemble all Materials: Before handling the chemical, ensure all necessary equipment, including glassware, spatulas, and waste containers, are within the designated workspace to minimize movement and potential for spills.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.

Weighing and Transferring the Solid
  • Don Appropriate PPE: At a minimum, wear safety goggles, nitrile gloves, and a fully buttoned lab coat.

  • Tare the Weighing Vessel: Place a clean, dry weighing boat or beaker on the analytical balance and tare it.

  • Carefully Transfer the Solid: Use a clean spatula to transfer the desired amount of 4-(Hydroxymethyl)-3-methoxybenzoic acid to the weighing vessel. Perform this action slowly and deliberately to avoid generating airborne dust. If outside a fume hood, a NIOSH-approved respirator is recommended.

  • Close the Stock Container: Immediately and securely close the lid of the stock container to prevent contamination and accidental spills.

  • Clean the Workspace: Use a damp paper towel to gently wipe down the balance and surrounding area to remove any residual dust. Dispose of the paper towel in the designated chemical waste container.

Preparing Solutions
  • Work in a Fume Hood: All solution preparations should be performed in a chemical fume hood to control potential vapors and splashes.

  • Wear Enhanced PPE: In addition to the standard PPE, consider a face shield for added protection against splashes when working with larger volumes of solvents.

  • Add Solid to Solvent: Slowly add the weighed 4-(Hydroxymethyl)-3-methoxybenzoic acid to the solvent in your reaction vessel. This method is generally safer than adding solvent to a solid, as it can minimize splashing.

  • Ensure Proper Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the solid. If heating is required, use a controlled heating mantle and monitor the process closely.

Operational and Disposal Plans

Spill Management

In the event of a spill, your immediate actions are critical to mitigating the hazard.

  • Alert a Colleague: Immediately notify others in the vicinity of the spill.

  • Evacuate the Area (if necessary): For large spills or if you feel unwell, evacuate the immediate area and prevent others from entering.

  • Don Additional PPE: Before attempting to clean a spill, upgrade your PPE to include a chemical-resistant apron and a NIOSH-approved respirator.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated waste container, avoiding the creation of dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent and dispose of all cleaning materials as hazardous waste.

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

  • Segregate Waste: All disposable materials that have come into contact with 4-(Hydroxymethyl)-3-methoxybenzoic acid, including gloves, weighing boats, and paper towels, must be disposed of in a clearly labeled hazardous waste container.

  • Excess Chemical: Unused or excess 4-(Hydroxymethyl)-3-methoxybenzoic acid should be collected in a labeled hazardous waste container for disposal by a licensed professional waste disposal service[1]. Do not attempt to wash it down the drain.

  • Empty Containers: "Empty" containers may still contain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's policies.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when working with 4-(Hydroxymethyl)-3-methoxybenzoic acid.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment start Start: Handling 4-(Hydroxymethyl)-3-methoxybenzoic acid task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid Handling solution Preparing Solution task_type->solution Liquid Handling reaction Running Reaction task_type->reaction Reaction in Progress spill Spill Cleanup task_type->spill Accidental Release ppe_weighing Safety Goggles Nitrile Gloves Lab Coat (Respirator Recommended) weighing->ppe_weighing ppe_solution Safety Goggles/Face Shield Nitrile Gloves Lab Coat Fume Hood solution->ppe_solution ppe_reaction Safety Goggles & Face Shield Nitrile Gloves Lab Coat Fume Hood reaction->ppe_reaction ppe_spill Safety Goggles & Face Shield Heavy-Duty Gloves Chemical Apron Respirator spill->ppe_spill

Caption: PPE selection workflow for handling 4-(Hydroxymethyl)-3-methoxybenzoic acid.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.